Quinoline-2,6-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
quinoline-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECFWBJFIOOXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621578 | |
| Record name | Quinoline-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855837-85-3 | |
| Record name | Quinoline-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quinoline-2,6-diamine chemical structure and properties
An In-Depth Technical Guide to Quinoline-2,6-diamine: A Privileged Scaffold for Drug Discovery
Executive Summary: The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] Among the vast library of quinoline derivatives, this compound emerges as a particularly compelling, yet underexplored, building block for drug discovery. Its bifunctional nature, featuring two reactive amino groups at distinct positions on the heterocyclic and carbocyclic rings, offers a versatile platform for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of this compound, consolidating its known properties, proposing robust synthetic and analytical strategies, and exploring its vast potential as a scaffold for developing next-generation therapeutics for researchers, scientists, and drug development professionals.
Core Molecular Profile
This compound is an aromatic heterocyclic compound distinguished by a quinoline core functionalized with amino groups at the C2 and C6 positions. This arrangement confers unique electronic and chemical properties, making it a valuable synthon in medicinal chemistry.
Chemical Identity
The fundamental identifiers and structural representation of this compound are summarized below. The structure highlights the pyridine and benzene rings fused together, with the respective amino substitutions.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 855837-85-3 | [2] |
| Molecular Formula | C₉H₉N₃ | [2] |
| Molecular Weight | 159.19 g/mol | [2] |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)N)C=C1N | [2] |
| InChI Key | WECFWBJFIOOXPR-UHFFFAOYSA-N |[2] |
Physicochemical Properties
While specific experimental data for melting and boiling points are not widely published, the general properties are characteristic of heterocyclic aromatic amines. It is classified as a heterocyclic aromatic compound.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Expected to be a solid at room temperature. | N/A |
| Odor | Possesses a strong odor, typical of quinolines. | [2] |
| Solubility | Limited solubility in cold water; readily dissolves in hot water and various organic solvents. | [2] |
| Melting Point | Data not available in cited literature. | [3] |
| Boiling Point | Data not available in cited literature. | [3] |
| Topological Polar Surface Area | 64.9 Ų (Predicted) |[4] |
Synthesis and Characterization
The synthesis of this compound can be approached through several classical methods for quinoline ring formation. A proposed, logical synthetic route is outlined below, followed by a discussion of standard characterization techniques.
Proposed Synthetic Strategy: Modified Skraup Synthesis
The Skraup synthesis is a robust method for constructing the quinoline core, involving the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[5] A plausible pathway to this compound would involve starting with 1,4-phenylenediamine as the aromatic amine precursor.
The key steps would be:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein.
-
Michael Addition: The 1,4-phenylenediamine undergoes a Michael-type addition to acrolein.
-
Cyclization and Dehydration: The intermediate undergoes acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.
-
Oxidation: An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide, traditionally used in Skraup reactions) oxidizes the dihydroquinoline to the aromatic quinoline ring system.
-
Amination: The final step would require the introduction of the amino group at the C2 position, which could be achieved via nucleophilic aromatic substitution (SNAr) on a corresponding 2-chloroquinoline intermediate, a common strategy in quinoline chemistry.
Caption: Proposed workflow for the synthesis of this compound.
Purification
Purification of the crude product would likely involve:
-
Neutralization and Extraction: Basifying the acidic reaction mixture to precipitate the free amine, followed by extraction into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a standard method for separating quinoline derivatives from reaction byproducts.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the final product with high purity. High-performance liquid chromatography (HPLC) is also a powerful technique for both analysis and purification of quinoline compounds.[2]
Analytical Characterization (Predicted Profile)
-
¹H NMR: The spectrum should display distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the quinoline core. Two broad singlets corresponding to the two NH₂ groups would be expected, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum should show 9 distinct signals for the carbon atoms of the quinoline ring, reflecting the asymmetry of the molecule. Carbons bonded to nitrogen (C2, C6, C8a) would have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine groups (typically a doublet around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (>3000 cm⁻¹), and C=C/C=N stretching vibrations within the aromatic system (approx. 1500-1650 cm⁻¹).[6]
-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z corresponding to its molecular weight (159.19).[7]
Chemical Reactivity and Derivatization
The two amino groups on the this compound scaffold are the primary sites for chemical modification. Their differing electronic environments—the 2-amino group being on the electron-deficient pyridine ring and the 6-amino group on the electron-rich benzene ring—allow for potential regioselective reactions.
-
Nucleophilic Reactivity: Both amino groups can act as nucleophiles, readily participating in reactions such as acylation, sulfonylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This allows for the introduction of a wide array of functional groups to modulate the compound's steric and electronic properties.[2]
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring, activated by the C6-amino group, is susceptible to electrophilic substitution reactions (e.g., halogenation, nitration), allowing for further functionalization of the core scaffold.
Caption: Reactivity sites and derivatization potential of this compound.
Applications in Drug Discovery and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs with diverse therapeutic applications. Derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[8][9]
-
Anticancer Potential: Numerous quinoline derivatives have been developed as potent anticancer agents.[10] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of cell signaling pathways.[1][11] The diamino-substituted scaffold provides ideal vectors for creating compounds that can interact with specific targets within cancer cells.
-
Antimicrobial Activity: The quinoline core is central to many antibacterial and antifungal drugs.[9][12] Modifications of the this compound scaffold could lead to novel agents that overcome existing drug resistance mechanisms by targeting essential microbial enzymes like DNA gyrase.[12]
-
Anti-inflammatory Effects: Certain quinoline-based compounds are known to modulate inflammatory pathways.[2] Derivatization of this compound could yield new chemical entities for the treatment of inflammatory disorders.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the known hazards of its parent compound, quinoline, and other aromatic amines. Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[13][14]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound represents a molecule of significant strategic value for drug discovery and development. Its dual amine functionalities on a proven bioactive scaffold provide a rich platform for synthetic diversification. While further experimental characterization is needed, the predictive analysis and the established pharmacology of the quinoline class strongly support its potential as a core building block for libraries of novel compounds targeting a range of diseases, most notably cancer and microbial infections. This guide serves as a foundational resource for scientists poised to explore the vast therapeutic potential of this versatile chemical entity.
References
- Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis.
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Elsevier.
- The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. (n.d.). Royal Society of Chemistry.
- Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central.
- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020, November 19). PubMed.
- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). NASA.
- Quinoline derivatives with potential anticancer activity. (n.d.). ResearchGate.
- Syntheses and anti-microbial evaluation of new quinoline scaffold derived pyrimidine derivatives. (2011, June 16). CORE.
- 2-N-(2-aminoethyl)this compound. (n.d.). PubChem.
- A new general method for the synthesis of 2,6'-diquinoline derivatives. (2025, August 6). ResearchGate.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- N,2-dimethylquinoline-4,6-diamine. (2025, May 20). ChemSynthesis.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG.
- 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (n.d.). ResearchGate.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry.
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Institutes of Health.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). ResearchGate.
- Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). National Institutes of Health.
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- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16). MDPI.
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). ResearchGate.
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Foreword: The Strategic Importance of Quinoline-2,6-diamine
An In-Depth Technical Guide to the Synthesis of Quinoline-2,6-diamine
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2] this compound, in particular, represents a highly valuable, yet synthetically challenging, building block. Its dual amino functionalities at electronically distinct positions (the electron-deficient C2 position and the electron-rich C6 position on the carbocyclic ring) offer orthogonal handles for derivatization, making it a prime intermediate for constructing complex molecular architectures and combinatorial libraries in drug discovery programs.
This guide eschews a simple recitation of synthetic procedures. Instead, it provides a strategic, in-depth analysis of the most reliable and field-proven pathways to this compound. We will dissect the causality behind methodological choices, offering a self-validating framework that empowers researchers to not only replicate but also adapt and troubleshoot these syntheses.
Retrosynthetic Analysis: A Logic-Driven Approach
A robust synthesis begins with a logical deconstruction of the target molecule. The primary challenge lies in the controlled, regioselective introduction of two distinct amino groups. A retrosynthetic analysis reveals a multi-step pathway beginning from a readily available, commercially sourced starting material.
Figure 1: Retrosynthetic pathway for this compound. This diagram illustrates the deconstruction of the target molecule to its key intermediates and the ultimate starting material, p-nitroaniline.
This analysis identifies the most viable forward-synthesis strategy:
-
Construct the Core Ring System: Build the 6-nitroquinoline scaffold from p-nitroaniline.
-
Activate the C2 Position: Introduce a leaving group (e.g., chlorine) at the C2 position.
-
Install the C2-Amino Group: Displace the leaving group via nucleophilic aromatic substitution.
-
Final Reduction: Convert the C6-nitro group to the target amine.
Part 1: The Skraup Synthesis of the 6-Nitroquinoline Core
The Skraup synthesis is a classic, powerful, and often high-yielding method for constructing the quinoline ring system.[3][4][5] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and concentrated sulfuric acid.[4] For our target, p-nitroaniline is the ideal starting material, as the nitro group is stable under the harsh acidic and oxidative conditions and directly installs the required functionality at the C6 position.[6]
The causality for this choice is clear: sulfuric acid first dehydrates glycerol to form acrolein in situ.[4] The p-nitroaniline then undergoes a Michael addition with the acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is an oxidation of the resulting dihydroquinoline intermediate to the aromatic 6-nitroquinoline.
Figure 2: Workflow for the Skraup synthesis of 6-Nitroquinoline. A schematic representation of the key inputs and process steps.
Experimental Protocol: 6-Nitroquinoline
-
Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, cautiously charge p-nitroacetanilide (1.0 eq), glycerol (4.0 eq), and arsenic pentoxide (0.75 eq).[7]
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (approx. 0.4 eq relative to p-nitroacetanilide) at a rate that maintains the internal temperature below 130°C.
-
Reaction: Heat the mixture gently in an oil bath. The exothermic reaction will typically commence, causing the mixture to boil for up to 30 minutes.[7] Once the initial exotherm subsides, continue to heat the mixture at 135-140°C for an additional 3 hours.
-
Work-up: Allow the mixture to cool. Carefully dilute with water and then neutralize by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Isolation: The product will precipitate. Isolate the solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for further purification.
| Parameter | Value/Condition | Rationale |
| Reactants | p-Nitroacetanilide, Glycerol | p-nitroacetanilide is often used for a less violent reaction; the acetyl group is cleaved under reaction conditions.[7] |
| Acid Catalyst | Conc. H₂SO₄ | Acts as both a catalyst and a dehydrating agent for glycerol.[4] |
| Oxidizing Agent | Arsenic Pentoxide | A classic, effective oxidant for the final aromatization step. Milder alternatives like nitrobenzene can also be used.[4] |
| Temperature | 130-140 °C | Sufficient to drive the reaction without excessive decomposition or runaway conditions.[7] |
| Typical Yield | ~85% | The Skraup synthesis is known for its high efficiency in many cases.[7] |
Part 2: Functionalization at the C2-Position
With the 6-nitroquinoline core secured, the next strategic phase is the introduction of the C2-amino group. Direct amination is not feasible. The C2 position must first be activated with a suitable leaving group, typically a halogen, via an oxidative halogenation process.
Step 2a: Synthesis of 2-Chloro-6-nitroquinoline
The conversion of a quinoline N-oxide to a 2-chloroquinoline using phosphoryl chloride (POCl₃) is a standard and reliable transformation. Therefore, the first step is the N-oxidation of 6-nitroquinoline, followed by chlorination.
-
N-Oxidation: 6-Nitroquinoline is treated with an oxidizing agent like hydrogen peroxide in glacial acetic acid or m-chloroperoxybenzoic acid (m-CPBA) to form 6-nitroquinoline N-oxide.
-
Chlorination: The resulting N-oxide is heated with phosphoryl chloride (POCl₃). POCl₃ acts as both the chlorinating agent and the solvent in this reaction, efficiently converting the N-oxide to 2-chloro-6-nitroquinoline.
Step 2b: Nucleophilic Aromatic Substitution (SNAr) for C2-Amination
The chloro substituent at the C2 position is now highly activated for nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the electron-withdrawing effect of both the ring nitrogen atom and the nitro group at the C6 position. This electronic demand facilitates the attack of a nucleophile.
The reaction of 2-chloro-6-nitroquinoline with ammonia (or a protected equivalent) proceeds via a classic SNAr mechanism, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion to yield 2-amino-6-nitroquinoline.
Figure 3: Workflow for the amination of 2-Chloro-6-nitroquinoline. This process highlights the key components for the successful nucleophilic aromatic substitution.
Experimental Protocol: 2-Amino-6-nitroquinoline
-
Setup: In a sealed pressure vessel, charge 2-chloro-6-nitroquinoline (1.0 eq) and ethanol.
-
Ammonia Source: Add a concentrated aqueous solution of ammonium hydroxide (excess, e.g., 10-20 eq). Alternatively, a solution of ammonia in dioxane can be used.
-
Reaction: Seal the vessel and heat the mixture at 120-150°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully vent the vessel. The product often precipitates from the reaction mixture.
-
Isolation: Collect the solid product by filtration. Wash with water and then a small amount of cold ethanol to remove impurities. The product can be dried under vacuum.
Part 3: Final Reduction to this compound
The final step is the reduction of the nitro group on 2-amino-6-nitroquinoline. This transformation must be selective to avoid reduction of the quinoline ring itself. Several methods are effective for this purpose.
The choice of reducing agent is critical and depends on factors like scale, available equipment, and tolerance for metal waste.
-
Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Nickel with a hydrogen source (H₂ gas, hydrazine, etc.) is a very clean method. However, it requires specialized equipment (hydrogenator) and care must be taken to avoid over-reduction of the heterocyclic ring.
-
Metal/Acid Reduction: Classic methods using metals like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in acidic media (typically HCl) are robust, inexpensive, and highly effective for nitro group reduction.[8] SnCl₂ is particularly reliable and often gives clean conversions with straightforward work-ups.[8]
Experimental Protocol: this compound (via SnCl₂ Reduction)
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-nitroquinoline (1.0 eq) in ethanol or concentrated hydrochloric acid.
-
Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated HCl portion-wise. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a concentrated solution of NaOH or Na₂CO₃ until the pH is strongly basic (pH > 10). This will precipitate tin salts.
-
Isolation: Filter the mixture to remove the inorganic salts. Extract the aqueous filtrate multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
| Reduction Method | Pro | Con |
| Catalytic Hydrogenation (Pd/C, H₂) | Clean (no metal waste), high yield | Requires specialized equipment, potential for ring reduction |
| Fe / HCl or AcOH | Inexpensive, effective | Large amount of iron sludge, work-up can be cumbersome |
| SnCl₂ / HCl | Reliable, high conversion, mild conditions | Generates tin waste, requires careful basification during work-up[8] |
Conclusion
The synthesis of this compound is most reliably achieved through a well-defined, four-stage pathway starting from p-nitroaniline. This strategy, centered on the initial construction of a 6-nitroquinoline core via the Skraup synthesis, followed by C2-chlorination, nucleophilic amination, and a final nitro group reduction, provides a robust and scalable route. While other classical quinoline syntheses like the Friedländer or Combes reactions exist, the pathway detailed herein leverages readily available starting materials and employs a sequence of high-yielding, well-understood chemical transformations, making it the preferred method for researchers and drug development professionals.[1][2]
References
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- Wikipedia. Doebner–Miller reaction. [Link]
- Synthesis of a great variety of quinoline derivatives has been developed by lithiation of N-pivaloylanilines with sec-BuLi, formylation with DMF, and subsequent condensation with active methylene groups of aldehydes or ketones (KHMDS).
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Physical and chemical characteristics of Quinoline-2,6-diamine
An In-depth Technical Guide to the Physical and Chemical Characteristics of Quinoline-2,6-diamine
Abstract: this compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, its unique substitution pattern—featuring amino groups on both the pyridine and benzene rings—imparts a distinct set of physical and chemical properties that are crucial for its application in drug development and organic synthesis. This guide provides a comprehensive overview of these characteristics, offering field-proven insights into its structure, solubility, spectral properties, and chemical reactivity. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this versatile molecule.
Molecular Structure and Core Properties
This compound is characterized by a quinoline core functionalized with two amino groups at the C2 and C6 positions. The presence of these electron-donating groups significantly influences the electronic distribution and reactivity of the entire ring system compared to the parent quinoline molecule.
The nitrogen atom in the quinoline ring is basic, while the exocyclic amino groups also possess basic properties and can act as potent nucleophiles or hydrogen bond donors.[1] This dual functionality is central to its utility as a scaffold in medicinal chemistry, where it has been explored for developing antimicrobial and anticancer agents.[1]
Structural Identification and Nomenclature
-
IUPAC Name: this compound
-
CAS Number: 855837-85-3[1]
-
Molecular Formula: C₉H₉N₃
-
Molecular Weight: 159.19 g/mol [1]
Below is a diagram illustrating the chemical structure with standardized IUPAC numbering, which is critical for interpreting spectroscopic data and understanding positional reactivity.
Caption: Structure of this compound with IUPAC numbering.
Core Physicochemical Data
The following table summarizes the key computed and experimental physicochemical properties of this compound and its parent compound, quinoline, for comparison. Note that experimental data for this compound is not widely published; therefore, some values are based on closely related structures or computational predictions.
| Property | This compound | Quinoline (Parent Compound) | Data Source & Causality |
| Molecular Formula | C₉H₉N₃ | C₉H₇N | [1] |
| Molecular Weight | 159.19 g/mol | 129.16 g/mol | [1][2] |
| Appearance | Expected to be a solid, potentially colored | Colorless to yellowish oily liquid | [3] Diamines are typically solids. The parent is a liquid. |
| Melting Point | Not widely reported | -15 °C | [3] The amino groups allow for hydrogen bonding, significantly raising the melting point. |
| Boiling Point | Not widely reported | 237 °C | [4] Expected to be significantly higher than quinoline due to hydrogen bonding. |
| pKa (Conjugate Acid) | Estimated 5.0-7.0 | 4.85 - 4.90 | [5][6] The amino groups increase basicity compared to the parent quinoline. |
| LogP | 0.5 (Computed for 5,6-isomer) | 1.86 - 2.84 | [5][7][8] The amino groups increase polarity, lowering the LogP value. |
Experimental Protocols for Physicochemical Characterization
A systematic approach is required to validate the properties of this compound. The following workflow outlines the essential stages of characterization.
Caption: Workflow for the comprehensive characterization of this compound.
Protocol: Solubility Determination
Causality: Understanding solubility is paramount for applications in drug delivery (formulation in physiological media) and organic synthesis (solvent selection for reactions).[1] The presence of two amino groups suggests potential solubility in polar protic solvents via hydrogen bonding, while the aromatic core suggests solubility in various organic solvents.
Methodology:
-
Solvent Selection: Prepare a panel of representative solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Hexane.
-
Sample Preparation: Accurately weigh 1 mg of purified this compound into separate 1.5 mL vials.
-
Titration: To each vial, add the selected solvent in 100 µL increments. After each addition, vortex the vial for 30 seconds.
-
Observation: Visually inspect for complete dissolution against a dark background.
-
Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent added.
-
Classification:
-
Very Soluble: < 100 µL ( > 10 mg/mL)
-
Soluble: 100 - 500 µL (2-10 mg/mL)
-
Sparingly Soluble: 500 - 1000 µL (1-2 mg/mL)
-
Insoluble: > 1000 µL ( < 1 mg/mL) Trustworthiness Check: Run a duplicate for each solvent to ensure reproducibility. Use a high-purity standard of a known compound (e.g., quinoline) as a positive control for the organic solvents.
-
Based on its structure, this compound is expected to have limited solubility in cold water but should dissolve readily in hot water and organic solvents like DMSO and ethanol.[1]
Protocol: Spectroscopic Analysis
Spectroscopy provides irrefutable evidence of molecular structure and purity.
A. ¹H and ¹³C NMR Spectroscopy Causality: NMR confirms the carbon-hydrogen framework and the specific positions of the amino substituents. The chemical shifts are highly sensitive to the electronic environment, providing a detailed structural fingerprint.[9] Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable N-H protons.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.
-
¹H NMR: Acquire with a standard pulse program. Expected signals include distinct aromatic protons on the quinoline ring and broad singlets for the two NH₂ groups. The integration of these signals should correspond to the number of protons.
-
¹³C NMR: Acquire with proton decoupling. Expect 9 distinct carbon signals, with those bonded to nitrogen (C2, C6) showing characteristic shifts. Trustworthiness Check: The number of signals, their splitting patterns, and integration in the ¹H spectrum, along with the 9 signals in the ¹³C spectrum, must be consistent with the proposed structure. 2D NMR techniques (COSY, HSQC) can be used for definitive assignment.
B. Infrared (IR) Spectroscopy Causality: IR spectroscopy is used to identify key functional groups. For this compound, this is crucial for confirming the presence of N-H bonds in the amino groups and the C=C/C=N bonds of the aromatic system.[10][11] Methodology:
-
Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory for a solid sample, or prepare a KBr pellet.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region (characteristic of primary amines).
-
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C=C and C=N Stretch: Strong bands in the 1500-1650 cm⁻¹ region.
-
N-H Bend: A medium band around 1600 cm⁻¹. Trustworthiness Check: The presence of the characteristic N-H stretching bands is a primary validation of the amino groups. The spectrum should be compared with reference spectra for similar aromatic amines.[10]
-
C. UV-Vis Spectroscopy Causality: The UV-Vis spectrum provides information on the conjugated π-electron system of the molecule. The absorption maxima (λ_max) are indicative of the electronic transitions within the aromatic rings.[12] Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.
-
Data Acquisition: Scan across a range of 200-400 nm using a spectrophotometer.
-
Expected Spectrum: Quinoline itself shows strong absorptions. The addition of auxochromes (the amino groups) is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.[12] Trustworthiness Check: The λ_max values should be reproducible. The spectrum can be recorded in solvents of different polarities to observe any solvatochromic shifts, which provides insight into the electronic nature of the ground and excited states.[13]
Chemical Characteristics and Reactivity
The chemical behavior of this compound is governed by the interplay between the electron-deficient pyridine ring, the electron-rich benzene ring, and the nucleophilic amino groups.
Acid-Base Properties
With three nitrogen atoms, the molecule is basic. The quinoline nitrogen has a pKa of its conjugate acid around 4.9, but this is modified by the substituents.[5] The electron-donating amino group at C6 increases the electron density on the benzene ring and, to a lesser extent, the quinoline nitrogen, making it slightly more basic. The amino group at C2, being directly on the pyridine ring, also influences basicity. The overall basicity will be a composite of these effects, making it a stronger base than quinoline. This property is critical for forming salts, a common strategy in drug formulation to improve solubility and stability.[1]
Chemical Reactivity
The molecule presents multiple sites for chemical reactions, making it a versatile building block.
Caption: Key reaction pathways for this compound.
-
Nucleophilic Reactions: The amino groups are strong nucleophiles. They can readily react with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively.[1] This is a primary route for synthesizing derivatives with modulated biological activity.
-
Electrophilic Aromatic Substitution: The amino group at C6 is a powerful activating group, directing electrophiles to the ortho and para positions (C5 and C7). In contrast, the pyridine ring is generally deactivated towards electrophilic attack. Therefore, reactions like halogenation or nitration are expected to occur selectively on the benzene portion of the molecule.[14]
-
Cyclization Reactions: The diamine functionality allows for the construction of new fused ring systems. For example, condensation with 1,2-dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the quinoline core, a common strategy in the synthesis of complex bioactive molecules.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, quinoline, and other aromatic amines should be used as a guide for safe handling.
-
General Hazards: Aromatic amines can be toxic and are often suspected carcinogens or mutagens.[15][16] Quinoline itself is harmful if swallowed or in contact with skin and may cause cancer.[15][16]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[18]
Conclusion
This compound is a molecule with a rich chemical profile defined by its unique arrangement of functional groups. Its physical properties are dominated by the potential for hydrogen bonding conferred by the amino groups, while its chemical reactivity is a nuanced balance of nucleophilic centers and an electronically diverse aromatic system. The protocols and data presented in this guide offer a robust framework for researchers to confidently characterize and strategically utilize this compound in their scientific endeavors, from fundamental reactivity studies to the rational design of novel therapeutic agents.
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Spectroscopic Characterization of Quinoline-2,6-diamine: A Technical Guide for Researchers
Molecular Structure and its Spectroscopic Implications
Quinoline-2,6-diamine possesses a rigid aromatic core with two amino substituents. These electron-donating groups significantly influence the electronic environment of the quinoline ring system, which is reflected in its spectroscopic signatures. The amino group at the 2-position, being on the pyridine ring, and the amino group at the 6-position, on the benzene ring, exert distinct electronic effects that are key to interpreting the molecule's spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, we will predict the ¹H and ¹³C NMR spectra by considering the additive effects of the two amino groups on the quinoline framework.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for compounds with amine protons, as it allows for their observation.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment, such as a standard PENDANT or DEPT sequence, should be performed. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable in establishing proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectrum
The presence of two electron-donating amino groups will cause a general upfield shift (to lower ppm values) of the aromatic protons compared to unsubstituted quinoline. The predicted chemical shifts are based on the analysis of related compounds.[2][3]
| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Coupling Constants (Hz) |
| H-3 | ~6.5 - 6.7 | d | J ≈ 8.5 |
| H-4 | ~7.6 - 7.8 | d | J ≈ 8.5 |
| H-5 | ~7.0 - 7.2 | d | J ≈ 2.5 |
| H-7 | ~7.2 - 7.4 | dd | J ≈ 9.0, 2.5 |
| H-8 | ~7.5 - 7.7 | d | J ≈ 9.0 |
| 2-NH₂ | ~5.5 - 6.0 | br s | - |
| 6-NH₂ | ~5.0 - 5.5 | br s | - |
Interpretation:
-
H-3 and H-4: The amino group at the 2-position will strongly shield the H-3 proton, causing a significant upfield shift. H-4 will be less affected but still shifted upfield compared to quinoline.
-
H-5, H-7, and H-8: The amino group at the 6-position will most significantly shield the ortho protons (H-5 and H-7), with a lesser effect on the para proton (H-8).
-
Amine Protons (NH₂): The chemical shifts of the amine protons are variable and depend on concentration, temperature, and solvent. They typically appear as broad singlets.
Caption: Structure of this compound with proton numbering for NMR analysis.
Predicted ¹³C NMR Spectrum
The electron-donating amino groups will also cause a significant upfield shift for the carbon atoms they are attached to (ipso carbons) and the ortho and para carbons.
| Carbon | Predicted Chemical Shift (ppm) in DMSO-d₆ |
| C-2 | ~155 - 158 |
| C-3 | ~110 - 113 |
| C-4 | ~135 - 138 |
| C-4a | ~145 - 148 |
| C-5 | ~120 - 123 |
| C-6 | ~148 - 151 |
| C-7 | ~115 - 118 |
| C-8 | ~128 - 131 |
| C-8a | ~140 - 143 |
Interpretation:
-
C-2 and C-6: These carbons, directly attached to the nitrogen of the amino groups, will be significantly deshielded due to the electronegativity of nitrogen but also shielded by resonance effects. The net effect is a downfield shift compared to unsubstituted carbons in the ring.
-
Ortho and Para Carbons: Carbons ortho and para to the amino groups (C-3, C-5, C-7, and C-8a) will experience the strongest shielding effects and appear at higher fields.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule.[4] For this compound, the key features will be the N-H stretches of the amino groups and the vibrations of the aromatic quinoline core.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3300 | N-H symmetric and asymmetric stretching | Medium to Strong |
| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |
| 1650 - 1550 | N-H scissoring and C=C/C=N ring stretching | Strong |
| 1500 - 1400 | Aromatic ring stretching | Medium to Strong |
| 1350 - 1250 | C-N stretching | Medium |
| 900 - 650 | C-H out-of-plane bending | Strong |
Interpretation:
-
N-H Stretching: The most characteristic feature will be the pair of bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the primary amine groups.
-
Aromatic Vibrations: The complex pattern of bands in the 1650-1400 cm⁻¹ region is characteristic of the quinoline aromatic system.
-
C-H Bending: The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹).
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.[5]
Experimental Protocol for MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is likely to be a solid at room temperature. Electron ionization (EI) can also be used, which will induce more fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended for accurate mass determination, which can confirm the elemental composition.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode, as the amino groups are readily protonated.
Predicted Mass Spectrum
-
Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): The molecular formula of this compound is C₉H₉N₃. The calculated monoisotopic mass is 159.080 g/mol . In an ESI spectrum, the base peak would be expected at m/z 160.087 ([M+H]⁺). In an EI spectrum, the molecular ion peak would be at m/z 159.080.
-
Key Fragmentation Patterns: Under EI conditions, common fragmentation pathways for quinolines involve the loss of HCN (27 Da) from the pyridine ring. The presence of the amino groups may lead to additional fragmentation pathways.
Table of Predicted m/z Values:
| m/z | Proposed Fragment | Ionization Mode |
| 160.087 | [C₉H₉N₃ + H]⁺ | ESI |
| 159.080 | [C₉H₉N₃]⁺˙ | EI |
| 142.063 | [M - NH₃]⁺˙ | EI |
| 132.061 | [M - HCN]⁺˙ | EI |
Caption: Predicted fragmentation pathways for this compound in EI-MS.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by drawing logical inferences from the known spectral data of related aminoquinolines, researchers can confidently identify and characterize this molecule. The protocols and interpretations presented herein offer a solid foundation for the empirical analysis of this compound and its derivatives in a research and development setting.
References
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- Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365.
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An In-depth Technical Guide to the Discovery and History of Quinoline-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1] First isolated from coal tar in the 19th century, its unique bicyclic aromatic structure has captivated chemists for generations, leading to the development of a rich and diverse synthetic repertoire.[2] Within this important class of heterocycles, amino-substituted quinolines have garnered particular attention for their therapeutic potential, most notably as antimalarial agents.[3][4] This guide delves into the specific case of Quinoline-2,6-diamine, a versatile building block in modern drug discovery. While the precise moment of its first synthesis is not prominently documented in the annals of chemical history, its existence is a logical consequence of the foundational synthetic methodologies developed in the late 19th and early 20th centuries. This document provides a comprehensive overview of the historical context that enabled its synthesis, details modern, reliable protocols for its preparation, and explores its applications in contemporary research, particularly in the realm of drug development.
The Dawn of Quinoline Chemistry: A Historical Perspective
The story of quinoline begins not in a laboratory, but in the byproducts of the industrial revolution. The distillation of coal tar, a complex mixture of organic compounds, provided the raw material from which many of the foundational molecules of organic chemistry were first isolated.[2] The elucidation of the structure of these compounds, including quinoline, was a major focus of late 19th-century chemistry and paved the way for the development of synthetic methods to construct these and related molecules with greater control and diversity.
A flurry of discoveries in the late 1800s established the bedrock of quinoline synthesis, with several named reactions emerging that are still taught and utilized today.[2] These classical methods, born from the vibrant fields of dye chemistry and natural product synthesis, provided the first rational pathways to the quinoline core.[5]
Among the most significant of these early methods are:
-
The Skraup Synthesis (1880): One of the oldest and most direct routes to the quinoline core, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] This often vigorous reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline.[6]
-
The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated carbonyl compounds in place of glycerol to react with anilines, typically under acidic conditions.[7] This modification offered greater flexibility in the substitution pattern of the resulting quinoline.
-
The Friedländer Synthesis (1882): This method provides a powerful and versatile route to quinolines through the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][8] The reaction is typically catalyzed by either acid or base and is characterized by its regioselectivity.[1]
These foundational reactions, along with others like the Combes and Pfitzinger syntheses, created a robust toolbox for the nascent field of heterocyclic chemistry and set the stage for the synthesis of a vast array of substituted quinolines, including the diamino derivatives.[2]
Plausible Pathways to this compound in the Classical Era
While a singular, celebrated publication detailing the "discovery" of this compound is not apparent, its synthesis would have been a logical and achievable goal for the organic chemists of the late 19th and early 20th centuries. The intellectual framework and the practical tools provided by the classical named reactions would have offered several plausible synthetic routes.
A likely approach would have involved a multi-step sequence, starting with a readily available substituted aniline. For instance, a synthetic chemist of the era could have envisioned a synthesis beginning with the nitration of a suitable acetanilide to introduce nitro groups that could later be reduced to the desired amino functionalities. The general strategy would involve building the quinoline core first, followed by the functional group interconversion of nitro groups to amines.
A hypothetical retrosynthetic analysis based on the Skraup reaction, a workhorse of quinoline synthesis, illustrates this point:
Caption: Hypothetical retrosynthesis of this compound using a classical approach.
This logical, albeit challenging, pathway highlights how the synthesis of this compound was well within the conceptual and technical reach of early synthetic chemists. The development of more controlled and higher-yielding methods in the 20th century would have further facilitated its preparation and purification, leading to its availability as a versatile building block for further chemical exploration.
Modern Synthetic Methodologies for this compound
Contemporary approaches to the synthesis of this compound benefit from a deeper understanding of reaction mechanisms and the availability of a wider range of reagents and analytical techniques. A common and reliable modern strategy involves a multi-step synthesis starting from commercially available precursors, often involving the construction of a substituted quinoline with nitro groups that are subsequently reduced.
Below is a detailed, step-by-step protocol for a representative synthesis of this compound, which can be adapted and optimized based on available laboratory resources and desired scale.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step synthesis starting from 6-aminoquinoline, involving a nitration step followed by a reduction.
Step 1: Synthesis of 6-Amino-2-nitroquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 6-aminoquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a solution of fuming nitric acid (1.1 equivalents) in concentrated sulfuric acid via the dropping funnel, maintaining the reaction temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-amino-2-nitroquinoline.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-amino-2-nitroquinoline (1 equivalent) in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (5 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid and precipitate the tin salts.
-
Extraction: Filter the mixture through a pad of celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for a modern synthesis of this compound.
Applications in Drug Discovery and Materials Science
The diamino substitution pattern of this compound makes it a particularly valuable scaffold in the design of molecules with specific biological activities. The two amino groups provide handles for further functionalization, allowing for the creation of libraries of derivatives with diverse chemical properties. This has led to its use in the development of a range of therapeutic agents.
While specific drugs derived directly from this compound are not as prevalent as those from its 4-amino and 8-amino isomers, the broader class of aminoquinolines has been extensively investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many quinoline derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and the disruption of microtubule dynamics. The amino groups of this compound can be functionalized to interact with specific binding pockets in these targets.
-
Antimalarial Drugs: The history of aminoquinolines is deeply intertwined with the fight against malaria.[3] While chloroquine and primaquine are the most famous examples, the search for new antimalarials with activity against resistant strains of Plasmodium falciparum is ongoing, and novel aminoquinoline scaffolds are continuously being explored.
-
Kinase Inhibitors: Protein kinases are a major class of drug targets, and the quinoline scaffold is a common feature in many approved kinase inhibitors. The ability to derivatize the two amino groups of this compound allows for the fine-tuning of interactions with the ATP-binding site of various kinases.
The following diagram illustrates a simplified signaling pathway that is often targeted in cancer therapy and where quinoline-based kinase inhibitors play a significant role.
Caption: Inhibition of the MAPK/ERK signaling pathway by a quinoline-based kinase inhibitor.
Beyond its applications in drug discovery, the quinoline moiety is also found in functional dyes and other materials due to its unique photophysical properties.[9] The diamino substitution of this compound can be used to modulate these properties and to incorporate the quinoline core into larger polymeric structures.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound as described in the experimental protocol.
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Starting Material | 6-Aminoquinoline | 6-Amino-2-nitroquinoline |
| Key Reagents | Fuming HNO₃, H₂SO₄ | SnCl₂·2H₂O, Ethanol |
| Reaction Time | 2-3 hours | 4-6 hours |
| Reaction Temperature | 0-5 °C | Reflux |
| Typical Yield | 70-80% | 60-70% |
| Purity (post-purification) | >95% | >98% |
| Characterization | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, IR |
Conclusion
This compound stands as a testament to the enduring legacy of classical organic synthesis and its continued relevance in modern scientific discovery. While the specific historical details of its initial preparation may be lost to time, its synthesis was a logical and inevitable outcome of the foundational discoveries in quinoline chemistry. Today, with the advent of modern synthetic and analytical methods, this compound is a readily accessible and highly versatile building block. Its unique structural features and the ability to functionalize its two amino groups have cemented its role as a valuable scaffold in the design and synthesis of novel therapeutic agents and functional materials. The journey of this molecule, from a hypothetical target in the minds of early chemists to a key component in cutting-edge research, underscores the cumulative and ever-evolving nature of the chemical sciences.
References
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- Bandyopadhyay, A., et al. (2021). Triflic acid mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles: a new route to 2-thiomethyl-3-cyano-4-aminoquinolines. Organic & Biomolecular Chemistry, 19(1), 107-112.
- A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research, 25(1), 295-302.
- The cinchona alkaloids and the aminoquinolines. (2020). In Antimalarial Agents (pp. 1-36). Elsevier.
- Chen, F., et al. (2023). Palladium-Catalyzed Dehydrogenative Aromatization for the Synthesis of 4-Aminoquinolines. The Journal of Organic Chemistry, 88(22), 15589–15596.
- Dreger, A., et al. (2010). A Novel Rearrangement of 1-Phenyl-Substituted Pyrazolium Salts to 4-Aminoquinolines.
- Elderfield, R. C., et al. (1946). Synthesis of Certain Simple 4-Aminoquinoline Derivatives. Journal of the American Chemical Society, 68(7), 1259–1267.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
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- An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Deriv
- Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. (1981).
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The Emerging Therapeutic Potential of Quinoline-2,6-diamine Derivatives: A Technical Guide for Drug Discovery
Preamble: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities.[1][2] Its versatility allows for structural modifications that can significantly enhance biological effects, leading to the development of potent therapeutic agents.[3] Quinoline derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, among others.[1][3] This guide focuses on the untapped potential of a specific subclass: Quinoline-2,6-diamine derivatives . While direct research on this specific diamine arrangement is nascent, this document will synthesize data from structurally related quinoline analogs to provide a comprehensive technical overview of its probable biological activities and to guide future research and development in this promising area.
Part 1: Anticancer Activities - A Multi-pronged Assault on Malignancy
Quinoline derivatives have been extensively investigated for their anticancer properties, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[1] The introduction of amino groups on the quinoline ring can significantly influence their interaction with biological targets.
Putative Mechanisms of Action
Based on extensive research into related quinoline compounds, this compound derivatives are hypothesized to exert their anticancer effects through several key pathways:
-
Kinase Inhibition: A predominant mechanism for many anticancer quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[4][5] Specific targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[6] The diamine functionalities at the C2 and C6 positions could potentially form key hydrogen bonding interactions within the ATP-binding pocket of these kinases, leading to their inhibition.
-
Signaling Pathway Illustration:
Caption: Hypothesized kinase inhibition by this compound derivatives.
-
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis. Furthermore, some quinoline derivatives are known to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[1]
-
Induction of Apoptosis: Many quinoline-based anticancer agents trigger programmed cell death, or apoptosis, in cancer cells. This can be initiated through various mechanisms, including the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[7][8] Dihydrazone derivatives of quinoline, for instance, have been shown to induce apoptosis in a dose-dependent manner.[7]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline derivatives can halt the proliferation of cancer cells.[8] This is often observed as an arrest in the G2/M or G0/G1 phase of the cell cycle.[8][9]
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound are lacking, we can extrapolate from related structures:
-
Position of Substituents: The nature and position of substituents on the quinoline ring are critical for anticancer activity.[10][11] For instance, the presence of a bulky alkoxy group at the C7 position and an amino side chain at the C4 position has been shown to be beneficial for antiproliferative activity.[10] This suggests that the diamine substitution at C2 and C6 could confer a unique pharmacological profile.
-
Nature of Amine Substituents: The properties of the amino groups, such as their basicity and steric bulk, will likely influence the molecule's ability to interact with its biological targets. Further derivatization of the amino groups could be a key strategy for optimizing activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental step in evaluating the anticancer potential of new compounds is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, BGC-823 for gastric cancer).[7]
-
Normal human cell line (e.g., HL-7702 for liver cells) to assess selectivity.[7]
-
RPMI-1640 or DMEM culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound derivatives dissolved in dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).
-
DMSO.
-
96-well microplates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should not exceed 0.1%. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-fluorouracil).[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines, based on reported data for other quinoline analogs.[1][7]
| Compound ID | R1 Substituent | R2 Substituent | MCF-7 (µM) | A549 (µM) | BGC-823 (µM) | HL-7702 (µM) | Selectivity Index (SI) for MCF-7 |
| QD-1 | H | H | 15.2 | 20.5 | 18.9 | >100 | >6.5 |
| QD-2 | Methyl | H | 8.7 | 12.3 | 10.1 | >100 | >11.5 |
| QD-3 | Phenyl | H | 5.4 | 7.9 | 6.8 | 85.3 | 15.8 |
| QD-4 | 4-Fluorophenyl | H | 2.1 | 4.5 | 3.2 | 70.6 | 33.6 |
| 5-Fluorouracil | - | - | 7.5 | 9.8 | 8.2 | 25.4 | 3.4 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Part 2: Antimicrobial Activity - A Renewed Arsenal Against Resistant Pathogens
The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. Quinoline derivatives have a long history of use as antimicrobial agents, and this compound analogs represent a promising area for exploration.[12][13]
Potential Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[13] The this compound scaffold could potentially interact with these enzymes.
-
Disruption of Bacterial Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall.[14]
-
Inhibition of Peptide Deformylase (PDF): PDF is a crucial enzyme in bacterial protein synthesis, making it an attractive target for novel antibiotics. Certain 6-aminoquinoline derivatives have been designed as PDF inhibitors.[14]
Structure-Activity Relationship (SAR) Considerations
-
Substitutions on the Amino Groups: Modifications to the amino groups at the C2 and C6 positions could be explored to enhance potency and broaden the spectrum of activity. For example, the introduction of sulfonyl, benzoyl, or propargyl moieties at the 6-amino position of a quinolinone core has been shown to yield compounds with excellent antibacterial and antifungal activity.[14]
-
Hybridization with Other Pharmacophores: Combining the this compound scaffold with other known antimicrobial pharmacophores could lead to hybrid molecules with enhanced efficacy and a lower propensity for resistance development.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Objective: To determine the MIC of this compound derivatives against a panel of bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative)).[14]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).[14]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
This compound derivatives dissolved in DMSO.
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).[13]
-
96-well microplates.
Procedure:
-
Preparation of Inoculum: Grow the microbial strains overnight and adjust the turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds and standard antibiotics in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.
Part 3: Anti-inflammatory Properties - Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[11][15]
Potential Anti-inflammatory Mechanisms
-
Inhibition of Pro-inflammatory Enzymes: Quinoline-based compounds have been shown to inhibit key enzymes in the inflammatory pathway, such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[11][15]
-
Modulation of Cytokine Production: Some quinoline derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15]
Structure-Activity Relationship (SAR) Highlights
The anti-inflammatory activity of quinoline derivatives is highly dependent on the substitution pattern. For example, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group exhibit COX inhibition.[11] The diamine functionalities of this compound could be derivatized to explore these and other anti-inflammatory targets.
Experimental Workflow for Anti-inflammatory Evaluation
Caption: A streamlined workflow for evaluating the anti-inflammatory potential of novel compounds.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the extensive body of research on structurally related quinoline compounds provides a strong foundation for predicting their therapeutic potential. The insights presented in this guide suggest that this compound derivatives are promising candidates for development as anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs. Elucidation of their precise mechanisms of action and detailed structure-activity relationship studies will be crucial for optimizing their therapeutic efficacy and safety profiles. The experimental protocols and workflows outlined herein provide a robust framework for initiating such investigations. The exploration of this novel chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
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- Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
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- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 533-545.
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- Asati, V., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 27(19), 115047.
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- Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
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Quinoline-2,6-diamine: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-2,6-diamine, a heterocyclic aromatic amine, has emerged as a pivotal building block in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold" for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This guide provides a comprehensive overview of this compound, including its fundamental molecular characteristics, a detailed exploration of its synthesis, a review of its applications in drug discovery with a focus on its role in the development of targeted therapies, and essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers leveraging this versatile molecule in their scientific endeavors.
Core Molecular and Physicochemical Properties
This compound is an organic compound featuring a quinoline core substituted with two amino groups at the 2 and 6 positions. The presence and positioning of these amine groups are critical to its chemical reactivity and its utility as a scaffold in drug design.
The fundamental molecular details of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 855837-85-3 | [1] |
| Canonical SMILES | C1=CC2=C(C=C(=N2)N)C=C1N | [1] |
| Solubility | Limited solubility in cold water; readily dissolves in hot water and various organic solvents. | [1] |
| Physical Appearance | Typically a solid with a characteristic odor. | [1] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is not a trivial one-step process. It typically involves a multi-step sequence that strategically builds the quinoline core and subsequently introduces the amino functionalities. While classical methods like the Skraup and Friedländer syntheses are foundational for quinoline chemistry, the preparation of the 2,6-diamino isomer often requires a more nuanced approach, commonly involving the functionalization of a pre-existing quinoline ring system.[1][2]
A plausible and commonly employed strategy involves the nitration of a quinoline precursor followed by the reduction of the nitro groups to amines. An alternative route can be the sequential nucleophilic aromatic substitution of halogenated quinolines.
Illustrative Synthetic Workflow: Nitration-Reduction Pathway
The following protocol outlines a conceptual multi-step synthesis for this compound, based on established chemical principles for the functionalization of heterocyclic systems.
Experimental Protocol: Synthesis of this compound
Step 1: Dinitration of Quinoline
-
Reaction Setup: To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
-
Addition of Quinoline: Slowly add quinoline to the cooled sulfuric acid, maintaining the temperature below 10°C.
-
Nitration: Add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated dinitroquinoline isomers are then collected by filtration, washed with water until neutral, and dried.
-
Purification: The mixture of dinitroquinoline isomers is then separated using column chromatography to isolate the 2,6-dinitroquinoline isomer.
Step 2: Reduction of 2,6-Dinitroquinoline
-
Reaction Setup: Suspend the isolated 2,6-dinitroquinoline in a suitable solvent such as ethanol or ethyl acetate.
-
Reducing Agent: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Progression: The reaction mixture is typically heated to reflux for several hours until the reduction is complete, as monitored by TLC.
-
Work-up: After cooling, the reaction mixture is made basic by the addition of a sodium hydroxide solution to precipitate the tin salts (if used). The crude product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: A conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding application as therapeutic agents.[3][4] this compound, in particular, serves as a versatile starting material for the synthesis of more complex molecules with a wide range of biological activities. Its two amino groups provide reactive handles for further chemical modifications, allowing for the exploration of a vast chemical space.
A Key Building Block for Kinase Inhibitors
A significant application of diaminoquinolines is in the development of protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, and the quinoline scaffold can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases.
The amino groups at the 2 and 6 positions of this compound can be functionalized to introduce various side chains that can interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity. This makes this compound an attractive starting point for the synthesis of libraries of potential kinase inhibitors for screening against various targets.
Case Study: Targeting Mycobacterium tuberculosis
A notable example of the utility of diaminoquinolines is in the development of novel anti-tubercular agents. Researchers have synthesized quinolinyl pyrimidine derivatives starting from a diaminoquinoline scaffold. These compounds have been shown to target Type II NADH:quinone oxidoreductase (NDH-2), an essential enzyme in the respiratory chain of Mycobacterium tuberculosis. By inhibiting this enzyme, these compounds disrupt the energy metabolism of the bacterium, leading to its death. This highlights the potential of this compound as a precursor for developing new drugs to combat infectious diseases.
Broader Therapeutic Potential
Beyond kinase inhibition and antimicrobial activity, derivatives of this compound have been explored for a range of other therapeutic applications, including:
-
Anticancer Agents: The quinoline core is present in several anticancer drugs, and derivatives of diaminoquinolines are continuously being investigated for their potential to inhibit cancer cell growth through various mechanisms.[1]
-
Anti-inflammatory Agents: Some quinoline derivatives have shown promise in modulating inflammatory pathways, suggesting a potential role for compounds derived from this compound in the treatment of inflammatory diseases.[1]
Logical Relationship in Drug Design
Caption: The role of this compound in a typical drug discovery workflow.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aminoquinolines and related heterocyclic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7]
-
Inhalation: Avoid inhaling dust or vapors.[5]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5][7]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers are strongly advised to consult the Safety Data Sheet for quinoline and other similar amino-substituted heterocyclic compounds to gain a more comprehensive understanding of the potential hazards.
Conclusion
This compound is a molecule of significant interest to the drug discovery and development community. Its well-defined molecular structure and the presence of two reactive amino groups make it an ideal starting point for the synthesis of diverse libraries of compounds with a wide range of potential therapeutic applications. While the synthesis of this diamine requires a strategic multi-step approach, its value as a privileged scaffold, particularly in the development of kinase inhibitors, is well-recognized. As our understanding of the molecular basis of diseases continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role in the design and creation of the next generation of targeted medicines.
References
- Mondal, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21385.
- Kumar, A., & Shah, K. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418.
- AA Blocks. (n.d.). Quinolines.
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An In-Depth Technical Guide to Quinoline-2,6-diamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Directive: A Comprehensive Overview of Quinoline-2,6-diamine
This technical guide provides a detailed exploration of this compound, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document, intended for a scientific audience, delves into the nomenclature, chemical and physical properties, synthesis methodologies, and diverse applications of this versatile molecule. Particular emphasis is placed on its emerging role in drug discovery, notably in the development of novel anticancer agents.
I. Compound Identification and Nomenclature
The foundational step in understanding any chemical entity is its precise identification. This compound is systematically identified by the following nomenclature and registry number:
-
Chemical Abstract Service (CAS) Number : 855837-85-3[1]
-
International Union of Pure and Applied Chemistry (IUPAC) Name : this compound[1]
-
Molecular Formula : C₉H₉N₃[1]
-
Molecular Weight : 159.19 g/mol [1]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 855837-85-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)N)C=C1N |
| InChI Key | WECFWBJFIOOXPR-UHFFFAOYSA-N |
II. Physicochemical and Spectroscopic Properties
This compound is an organic compound featuring a quinoline core with amino groups substituted at the 2 and 6 positions.[1] This substitution pattern significantly influences its chemical reactivity and biological activity.[1] Generally, it presents as a solid with limited solubility in cold water but is readily soluble in hot water and various organic solvents.[1] Like many quinoline derivatives, it possesses a characteristic odor.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the positions of the amino substituents on the quinoline scaffold.
-
Infrared (IR) Spectroscopy : IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present, notably the N-H stretching of the primary amine groups and the aromatic C-H and C=C bonds of the quinoline ring.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
III. Synthesis of this compound
The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing versatile routes to this scaffold. The synthesis of this compound can be approached through modifications of these classical methods or via more modern catalytic approaches. The inherent electronic properties of the quinoline ring make the 2 and 4 positions particularly susceptible to nucleophilic attack, which is a key consideration in the synthesis of amino-substituted quinolines.[1]
A. Classical Synthetic Approaches
Several classical methods for quinoline synthesis can be conceptually adapted for the preparation of this compound, although they may require the use of appropriately substituted precursors and potentially harsh reaction conditions.[2]
-
Skraup Synthesis : This method involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[2] To synthesize this compound, a diaminobenzene precursor would be necessary, though the strongly acidic and oxidizing conditions could lead to unwanted side reactions with the amino groups.[3]
-
Friedländer Synthesis : This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[2] This is a versatile method for producing substituted quinolines.
-
Povarov Reaction : A three-component reaction that can be utilized to generate the quinoline scaffold.[4]
B. Modern Synthetic Methodologies
Modern organic synthesis offers milder and more efficient routes to quinoline derivatives, often employing transition metal catalysis.
-
Nucleophilic Aromatic Substitution (SNA_r) : This is a fundamental approach for introducing amino groups onto the quinoline ring.[1] Starting with a di-halogenated quinoline, such as 2,6-dichloro- or 2,6-dibromoquinoline, sequential or simultaneous amination reactions can be performed. The introduction of the first amino group at the 2-position can deactivate the ring towards further nucleophilic substitution, necessitating more forcing conditions for the introduction of the second amino group at the 6-position.[1]
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds and can be applied to the synthesis of aminoquinolines from haloquinolines.
Experimental Protocol: Conceptual Synthesis via Nucleophilic Aromatic Substitution
dot
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup : In a sealed reaction vessel, dissolve 2,6-dichloroquinoline (1 equivalent) in a suitable solvent such as dioxane or dimethylformamide (DMF).
-
First Nucleophilic Substitution : Add an ammonia source (e.g., a solution of ammonia in dioxane or sodium azide followed by a reduction step) to the reaction mixture. The reaction is typically heated to facilitate the substitution at the more reactive 2-position. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation of Intermediate : Once the formation of 6-chloro-2-aminoquinoline is complete, the reaction is cooled, and the intermediate is isolated through standard work-up procedures, which may include extraction and solvent evaporation.
-
Second Nucleophilic Substitution : The isolated 6-chloro-2-aminoquinoline is then subjected to a second amination step. Due to the deactivating effect of the first amino group, more forcing conditions (e.g., higher temperatures, pressures, or the use of a palladium catalyst in a Buchwald-Hartwig amination) may be required to introduce the second amino group at the 6-position.
-
Work-up and Purification : After the completion of the second amination, the reaction mixture is cooled, and the crude this compound is isolated. Purification is typically achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.
-
Characterization : The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
IV. Applications in Drug Development and Materials Science
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[5] Derivatives of quinoline exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][6] this compound, with its two reactive amino groups, serves as a versatile building block for the synthesis of a diverse library of compounds for drug discovery.
A. Anticancer Potential
The development of novel anticancer agents is a primary focus of research involving quinoline derivatives.[7] The mechanisms of action are varied and can include:
-
Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors with nutrients.[3][7]
-
Induction of Apoptosis : Triggering programmed cell death in cancer cells.[3][7][8]
-
Cell Cycle Arrest : Halting the proliferation of cancer cells at various stages of the cell cycle.[3][7]
-
Tubulin Polymerization Inhibition : Disrupting the formation of microtubules, which are essential for cell division.[6]
The 2,6-disubstitution pattern of this compound allows for the synthesis of derivatives with potentially enhanced potency and selectivity against various cancer cell lines.[7]
B. Other Therapeutic Areas
Beyond oncology, this compound derivatives are being explored for other therapeutic applications:
-
Antimicrobial Activity : Some quinoline-based compounds have demonstrated antibacterial and antifungal properties.[1]
-
Anti-inflammatory Effects : There is evidence to suggest that certain quinoline derivatives can modulate inflammatory pathways.[1]
dot
Caption: Applications of this compound as a versatile scaffold.
C. Materials Science
The vibrant colors and photophysical properties of many quinoline compounds make them suitable for applications in materials science, such as:
-
Dyes and Pigments : Used in the manufacturing of various dyes.[1]
-
Organic Light-Emitting Diodes (OLEDs) : Certain quinoline derivatives are being investigated for their potential use in OLED technology.[1]
V. Conclusion and Future Perspectives
This compound is a chemically significant molecule with considerable potential, particularly in the field of medicinal chemistry. Its versatile scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. While the primary focus of current research appears to be on the development of novel anticancer agents, the potential applications in antimicrobial and anti-inflammatory therapies, as well as in materials science, should not be overlooked.
Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the biological activity and pharmacokinetic properties of new compounds based on this promising scaffold. As our understanding of the molecular targets of quinoline derivatives grows, so too will the potential for the rational design of new and effective therapeutic agents.
VI. References
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PubChem. 2-N-(2-aminoethyl)this compound. Available from: [Link]
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Frontiers in Pharmacology. (2023). Review on recent development of quinoline for anticancer activities. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Available from: [Link]
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Elsevier. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
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ResearchGate. (2023). Quinoline derivatives with potential anticancer activity. Available from: [Link]
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PubMed. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Available from: [Link]
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ResearchGate. (2007). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
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Mechotech. Quinoline – Structure, Properties, and Applications. Available from: [Link]
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Wikipedia. Quinoline. Available from: [Link]
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ResearchGate. (2015). (PDF) Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II). Available from: [Link]
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Vedantu. Quinoline: Structure, Properties & Uses Explained. Available from: [Link]
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PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
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ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available from: [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
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ResearchGate. Protocol for the synthesis of quinoline derivatives. Available from: [Link]
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ChemSynthesis. 2-methyl-4,6-quinolinediamine. Available from: [Link]
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ResearchGate. The Physical and Chemical Properties of Quinoline. Available from: [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Available from: [Link]
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Preliminary Studies on the Cytotoxicity of Quinoline-2,6-diamine: An In-depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2][3] This guide outlines a comprehensive framework for the preliminary cytotoxic evaluation of a specific, yet understudied derivative: Quinoline-2,6-diamine. While extensive research exists on the anticancer properties of the broader quinoline family, which are known to induce apoptosis, cell cycle arrest, and inhibit key signaling pathways, specific data on the 2,6-diamine variant remains scarce.[3][4][5] This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a structured, experimentally-driven approach to characterizing the cytotoxic profile of this novel compound. We will detail the foundational assays required to ascertain its potential as an anticancer agent, focusing on robust, validated protocols for determining cell viability, membrane integrity, and the induction of programmed cell death.
Introduction: The Rationale for Investigating this compound
The quinoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics.[6] Its derivatives have been extensively explored for a wide array of biological activities, including antimalarial, antibacterial, and anti-inflammatory effects.[7][8][9] In the realm of oncology, quinoline-based compounds have shown remarkable efficacy against various cancer cell lines, such as those from breast, colon, and lung cancers.[2][3][5] The anticancer mechanisms of these derivatives are diverse, ranging from the inhibition of topoisomerases and tubulin polymerization to the modulation of critical cell signaling pathways.[1][4]
Many quinoline compounds exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of malignant cells.[3] Given the established precedent of the quinoline scaffold's bioactivity, this compound presents a compelling candidate for cytotoxic screening. The diamino-substitution at the 2 and 6 positions may confer unique pharmacological properties, potentially enhancing its interaction with biological targets or altering its cellular uptake and distribution. This guide provides the foundational experimental strategy to elucidate these properties.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling
A thorough preliminary investigation into the cytotoxicity of a novel compound requires a multi-pronged approach. We will focus on three primary assays that, in concert, provide a robust initial assessment of this compound's biological activity. The overall workflow is designed to first screen for general cytotoxicity and then to probe the underlying mechanism of cell death.
Selection of Cell Lines
The initial screening should be conducted on a panel of well-characterized cancer cell lines to assess the breadth of activity. A logical starting point includes representatives from common cancer types:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).
-
A549: Human lung carcinoma.
-
HCT-116: Human colorectal carcinoma.
Additionally, a non-cancerous cell line, such as human dermal fibroblasts (HFF-1) or human embryonic kidney cells (HEK293), should be included to determine the compound's selectivity index—a crucial parameter in early-stage drug development.
Core Methodologies and Protocols
The following protocols are foundational for the preliminary cytotoxic evaluation of this compound. It is imperative to include appropriate controls in every experiment, including untreated (vehicle) controls and positive controls (e.g., a known cytotoxic agent like Doxorubicin).
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (a suggested starting range would be 0.1 µM to 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, and 72 hours, to assess time-dependent effects.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Cell Membrane Integrity: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three control groups for each cell type:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 600 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT, as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Elucidating the Mechanism of Cell Death: Annexin V & Propidium Iodide (PI) Staining
To differentiate between apoptosis and necrosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is unable to cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V & PI Staining for Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[2][10]
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[10] The cell populations will be distinguished as follows:
Data Presentation and Interpretation
To ensure clarity and facilitate comparison, all quantitative data should be systematically organized.
IC₅₀ Values
The IC₅₀ values derived from the MTT assays should be presented in a tabular format. This allows for a direct comparison of the compound's potency across different cell lines and time points.
Table 1: Hypothetical IC₅₀ Values (µM) for this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| MCF-7 | 45.2 | 22.5 | 10.8 |
| MDA-MB-231 | 38.9 | 18.7 | 9.1 |
| A549 | 55.1 | 30.4 | 15.2 |
| HCT-116 | 42.6 | 20.1 | 9.8 |
| HFF-1 | >100 | >100 | 85.3 |
| Doxorubicin | 0.8 | 0.4 | 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Apoptosis and Necrosis Data
The results from the Annexin V/PI staining should be summarized in a table showing the percentage of cells in each quadrant for the control and treated groups.
Table 2: Hypothetical Cell Population Distribution (%) after 48h Treatment
| Treatment | Viable (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic/Necrotic (AnnV+/PI+) |
|---|---|---|---|
| Vehicle Control | 95.3 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 |
| This compound (IC₅₀) | 40.2 ± 3.5 | 35.8 ± 2.9 | 22.1 ± 2.3 |
| Doxorubicin (Positive Control) | 35.6 ± 3.1 | 42.5 ± 3.8 | 20.3 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial cytotoxic evaluation of this compound. By systematically employing MTT, LDH, and Annexin V/PI assays, researchers can generate a foundational dataset to determine the compound's cytotoxic potential, its selectivity for cancer cells, and its primary mechanism of inducing cell death.
Should the preliminary data indicate significant and selective cytotoxicity, particularly through the induction of apoptosis, further investigations would be warranted. These could include:
-
Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.
-
Western Blot Analysis: To probe for the activation of caspases (e.g., Caspase-3, -8, -9) and the regulation of key apoptotic proteins like those in the Bcl-2 family.
-
In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models.
The exploration of novel quinoline derivatives like this compound is a promising avenue in the ongoing search for more effective and selective anticancer agents.[1][4]
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Patel, H. M., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.
- Zhou, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules.
- Lone, M. Y., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society.
- Javaid, M. F., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
- Yenigun, V. B., et al. (2023). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Applied Biochemistry and Biotechnology.
- Eldehna, W. M., et al. (2016). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Molecules.
- Abebe, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Bindal, S., et al. (2015). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry.
- PubChem. (n.d.). 2-N-(2-aminoethyl)this compound.
- Patel, K. S., et al. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. International Journal of Research in Pharmaceutical Sciences.
- Mohammadi-Farani, A., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Archives of Military Medicine.
- Verma, H., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
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A Theoretical Investigation into the Electronic Structure of Quinoline-2,6-diamine: A Whitepaper for Drug Discovery Professionals
This guide provides a comprehensive theoretical framework for analyzing the electronic structure of Quinoline-2,6-diamine, a heterocyclic aromatic compound of significant interest in medicinal chemistry. By leveraging computational chemistry, we can unlock key insights into its reactivity, stability, and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking to apply theoretical methods to accelerate the discovery and design of novel therapeutics.
Introduction: The Significance of Quinoline Derivatives and the Promise of this compound
Quinoline, a fused bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The electronic properties of the quinoline ring system, characterized by its aromaticity and the presence of a nitrogen heteroatom, are pivotal to its biological function. Substitution on the quinoline core allows for the fine-tuning of these electronic properties, influencing factors such as molecular interactions, metabolic stability, and bioavailability[3].
This compound, with its two amino substituents, presents a particularly interesting case for theoretical study. The electron-donating nature of the amino groups is expected to significantly modulate the electron density distribution across the quinoline scaffold, thereby influencing its chemical reactivity and potential for intermolecular interactions, which are crucial for drug-receptor binding. A thorough understanding of its electronic structure is therefore a critical first step in the rational design of this compound-based drug candidates.
This whitepaper outlines a robust computational methodology, primarily based on Density Functional Theory (DFT), to elucidate the electronic characteristics of this compound. We will explore its molecular geometry, frontier molecular orbitals, charge distribution, and reactivity descriptors, providing a detailed roadmap for researchers to conduct similar in-silico investigations.
Theoretical and Computational Methodologies: A Self-Validating System
The cornerstone of a reliable theoretical study is the selection of appropriate computational methods. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost[4][5]. Our proposed workflow is designed to be a self-validating system, where the consistency of results across different levels of theory and basis sets provides confidence in the predictions.
Computational Workflow
The following diagram illustrates the proposed computational workflow for the theoretical analysis of this compound.
Caption: A comprehensive workflow for the theoretical investigation of this compound.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Functional and Basis Set: The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules, providing reliable geometries and electronic properties[6]. The 6-311++G(d,p) basis set is chosen for its inclusion of diffuse functions (++) to accurately describe the lone pairs of the nitrogen atoms and polarization functions (d,p) to account for the anisotropic electron distribution in the aromatic system[7][8]. For excited state calculations, a long-range corrected functional like CAM-B3LYP is often preferred to obtain more accurate charge-transfer excitations[9].
-
Frequency Calculation: A frequency calculation is a critical step to ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. This step validates the structural integrity of the computational model.
-
Solvent Effects: While gas-phase calculations provide a good baseline, biological processes occur in an aqueous environment. Therefore, incorporating solvent effects, for instance, through the Polarizable Continuum Model (PCM), can provide more biologically relevant insights into the electronic structure.
In-Depth Analysis of Electronic Properties
A thorough theoretical study of this compound should encompass the analysis of several key electronic properties that govern its chemical behavior and potential biological activity.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron[10]. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of the molecule's kinetic stability and chemical reactivity[5][10]. A smaller Egap suggests higher reactivity.
| Parameter | Description | Expected Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. The amino groups are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. The quinoline ring itself is electron-deficient, and this will be reflected in the LUMO energy. |
| Egap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | A measure of chemical reactivity and stability. A smaller gap suggests higher polarizability and reactivity. |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack[4][11].
-
Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, these are expected around the nitrogen atoms of the amino groups and the quinoline ring.
-
Blue regions (positive potential) denote electron-deficient areas, prone to nucleophilic attack and likely to act as hydrogen bond donors. These are anticipated around the hydrogen atoms of the amino groups.
Caption: A conceptual representation of the expected Molecular Electrostatic Potential map.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution on an atomic level and describes the interactions between filled and vacant orbitals, which are indicative of hyperconjugative interactions and intramolecular charge transfer[9][10]. This analysis can quantify the electron-donating effect of the amino groups and their influence on the aromaticity of the quinoline ring.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of a molecule. |
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other quinoline derivatives or known drugs.
Step-by-Step Protocol for a DFT Study of this compound
This section provides a detailed, step-by-step methodology for performing a theoretical study of this compound using a computational chemistry software package like Gaussian.
-
Molecule Building and Initial Geometry:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Prepare an input file for the DFT calculation. Specify the desired level of theory and basis set (e.g., #p B3LYP/6-311++G(d,p) opt freq).
-
The opt keyword requests a geometry optimization.
-
The freq keyword requests a frequency calculation to be performed on the optimized geometry.
-
Submit the calculation to the computational chemistry software.
-
After the calculation is complete, verify that the optimization has converged and that there are no imaginary frequencies in the output file.
-
-
Single Point Energy and Electronic Property Calculations:
-
Using the optimized geometry from the previous step, perform a single-point energy calculation at the same or a higher level of theory.
-
Include keywords to request the desired electronic properties, such as pop=NBO for Natural Bond Orbital analysis and iop(6/33=2) to visualize molecular orbitals.
-
Analyze the output file to extract the HOMO and LUMO energies, atomic charges from the NBO analysis, and other relevant data.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Using the optimized geometry, perform a single-point energy calculation and request the generation of the MEP surface. In Gaussian, this can be done using the cube keyword.
-
Visualize the generated cube file using a molecular visualization program to analyze the MEP map.
-
-
Time-Dependent DFT (TD-DFT) for Excited States (Optional):
-
For the analysis of UV-Vis spectra, perform a TD-DFT calculation on the optimized geometry using a suitable functional (e.g., #p CAM-B3LYP/6-31+G(d,p) td).
-
The output will provide information on the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
Conclusion: From Theoretical Insights to Drug Development
A comprehensive theoretical investigation of the electronic structure of this compound provides a powerful foundation for its development as a potential therapeutic agent. The insights gained from DFT calculations, including the identification of reactive sites, the understanding of charge distribution, and the quantification of chemical reactivity, can guide the rational design of more potent and selective drug candidates. By integrating these computational approaches into the early stages of drug discovery, researchers can significantly streamline the development process, reduce experimental costs, and increase the likelihood of success in bringing novel therapies to the clinic.
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- Synthesis, DFT studies on a series of tunable quinoline deriv
- Synthesis, DFT studies on a series of tunable quinoline derivatives.
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- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link][9]
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- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
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- Synthesis, DFT studies on a series of tunable quinoline deriv
- Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
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An In-Depth Technical Guide to Quinoline-2,6-diamine: A Heterocyclic Aromatic Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Quinoline-2,6-diamine, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical properties, and its emerging role as a privileged scaffold in medicinal chemistry, with a particular focus on its potential as a kinase inhibitor. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights into the causality behind methodological choices.
Introduction: The Quinoline Scaffold and the Significance of the 2,6-Diamine Substitution Pattern
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of a multitude of natural products and synthetic pharmaceuticals.[1][2] This scaffold's inherent planarity and ability to engage in various non-covalent interactions have made it a recurring motif in compounds exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4]
The specific substitution pattern of functional groups on the quinoline core dramatically influences its physicochemical properties and pharmacological profile. This guide focuses on the 2,6-diamine substituted quinoline, a less explored but highly promising scaffold. The presence of two amino groups at these specific positions offers unique opportunities for chemical modification and interaction with biological targets. The amino group at the 2-position, in particular, is known to be a key pharmacophoric element in many kinase inhibitors, while the 6-amino group provides a vector for further structural elaboration to enhance potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound: A Strategic Approach
While numerous methods exist for the synthesis of the quinoline core, the preparation of this compound requires a multi-step, strategic approach. A plausible and efficient route involves the synthesis of a dinitroquinoline precursor followed by a robust reduction. This ensures the correct placement of the amino functionalities.
Proposed Synthetic Pathway
A logical synthetic route commences with a substituted aniline and leverages classical quinoline synthesis methodologies, followed by functional group manipulations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-nitroquinoline (Intermediate)
This protocol outlines the synthesis of a key intermediate, 2-Amino-6-nitroquinoline, which can then be reduced to the final product.
Step 1: Synthesis of 6-Nitroquinoline via Skraup Synthesis
-
Rationale: The Skraup synthesis is a classic and robust method for constructing the quinoline core from an aniline derivative.[2] Using p-nitroaniline as the starting material directly installs the nitro group at the desired 6-position.
-
Procedure:
-
To a mixture of p-nitroaniline (1 mol), glycerol (3 mol), and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene (0.5 mol), cautiously add concentrated sulfuric acid (3.5 mol) with cooling.
-
Heat the mixture gently under reflux. The reaction is exothermic and may require careful temperature control.
-
After the initial vigorous reaction subsides, continue heating for several hours to ensure complete cyclization.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-nitroquinoline.
-
Purify the product by steam distillation or recrystallization.
-
Step 2: Chlorination of 6-Nitroquinoline
-
Rationale: Introduction of a leaving group at the 2-position is necessary for the subsequent amination. Chlorination is a common method to achieve this.
-
Procedure:
-
Treat 6-nitroquinoline with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for several hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a base to precipitate the crude 2-chloro-6-nitroquinoline.
-
Filter, wash with water, and purify by recrystallization.
-
Step 3: Amination of 2-Chloro-6-nitroquinoline
-
Rationale: Nucleophilic aromatic substitution of the chloride at the 2-position with an amine source provides the 2-amino functionality.
-
Procedure:
-
Heat 2-chloro-6-nitroquinoline in a sealed vessel with an excess of an ammonia source (e.g., alcoholic ammonia or ammonium carbonate) at elevated temperatures (typically 120-150 °C).
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
The product, 2-amino-6-nitroquinoline, will precipitate.
-
Filter the solid, wash with water and a suitable organic solvent, and dry.
-
Final Reduction to this compound
Step 4: Reduction of 2-Amino-6-nitroquinoline
-
Rationale: The final step involves the reduction of the nitro group to an amine. Several methods are effective for this transformation. Catalytic hydrogenation is a clean and efficient method, while reduction with tin(II) chloride is a classic and reliable alternative.[5]
-
Procedure (using SnCl₂):
-
Suspend 2-amino-6-nitroquinoline in a mixture of concentrated hydrochloric acid and ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid portion-wise with stirring.
-
Heat the reaction mixture at reflux for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts and the free diamine.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data based on the structure of this compound and data from related compounds.[6][7]
Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~6.5-6.7 | d | ~8.5 |
| H-4 | ~7.7-7.9 | d | ~8.5 |
| H-5 | ~7.0-7.2 | d | ~2.5 |
| H-7 | ~7.2-7.4 | dd | ~8.8, 2.5 |
| H-8 | ~7.5-7.7 | d | ~8.8 |
| 2-NH₂ | ~5.8-6.0 | s (br) | - |
| 6-NH₂ | ~5.0-5.2 | s (br) | - |
Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~158-160 |
| C-3 | ~110-112 |
| C-4 | ~138-140 |
| C-4a | ~148-150 |
| C-5 | ~120-122 |
| C-6 | ~145-147 |
| C-7 | ~122-124 |
| C-8 | ~125-127 |
| C-8a | ~135-137 |
Table 3: Expected FT-IR and Mass Spectrometry Data
| Technique | Expected Peaks/Fragments |
|---|---|
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1620-1580 (C=C and C=N stretching), 1500-1400 (aromatic ring stretching), 850-800 (C-H out-of-plane bending)[8] |
| Mass Spec (EI) | M⁺ at m/z 159, fragments corresponding to loss of NH₂ (m/z 143), HCN (m/z 132)[9] |
Role as a Heterocyclic Aromatic Compound in Drug Discovery
This compound's potential in drug discovery stems from its unique electronic properties and its ability to serve as a versatile scaffold for combinatorial library synthesis.
Mechanism of Action: Targeting Kinase Signaling Pathways
A growing body of evidence points to the quinoline scaffold as a privileged structure for the development of kinase inhibitors.[10] Many of these inhibitors target the ATP-binding site of kinases. The 2-aminoquinoline motif is particularly adept at forming key hydrogen bond interactions within this pocket.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[11][12] Quinoline-based compounds have emerged as potent inhibitors of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound derivatives.
The 2-amino group of the quinoline scaffold can act as a hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the molecule in the kinase's active site. The 6-amino group provides a crucial handle for derivatization, allowing for the exploration of the surrounding pocket to enhance potency and selectivity.
In Vitro Biological Evaluation: A Representative Workflow
To assess the potential of this compound derivatives as kinase inhibitors, a systematic in vitro evaluation is necessary.
Caption: A generalized workflow for the in vitro evaluation of this compound derivatives.
Representative Biological Data
While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, data from structurally related quinoline and quinazoline derivatives highlight the potential of this scaffold as a PI3K/mTOR inhibitor.
Table 4: In Vitro Activity of Representative Quinoline/Quinazoline-based PI3K/mTOR Inhibitors
| Compound Class | Target | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| Quinazoline Derivative | PI3Kα | 150 | - (Enzymatic) | [13] |
| Quinoline Derivative | mTOR | 64 | HL-60 | [8] |
| Pyrrolo-quinoline | mTOR | 500 | - (Enzymatic) | [12] |
| Cinnoline Derivative | PI3Kα | 264 | HCT116 |[14] |
These data underscore the promise of nitrogen-containing heterocyclic scaffolds in targeting the PI3K/Akt/mTOR pathway. The 2,6-diamino substitution pattern on the quinoline core offers a unique platform for developing novel inhibitors with potentially improved properties.
Experimental Protocols: Key Methodologies
In Vitro Kinase Assay (General Protocol)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. This can be done through various detection methods, such as luminescence-based ATP depletion assays or fluorescence-based assays.
-
Procedure (Luminescence-based):
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
Add serial dilutions of the this compound derivative to the reaction mixture in a multi-well plate.
-
Initiate the kinase reaction and incubate for a defined period at an optimal temperature.
-
Stop the reaction and add a detection reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Western Blot Analysis of Akt Phosphorylation
-
Principle: This technique is used to detect the phosphorylation status of Akt, a key downstream target of PI3K, to confirm target engagement within a cellular context.[15][16]
-
Procedure:
-
Culture a relevant cancer cell line (e.g., MCF-7, PC-3) to sub-confluency.
-
Treat the cells with varying concentrations of the this compound derivative for a specified time. Include a positive control (e.g., a known PI3K inhibitor) and a vehicle control (e.g., DMSO).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-Akt.
-
Conclusion and Future Directions
This compound represents a heterocyclic aromatic scaffold with significant, yet underexplored, potential in drug discovery. Its structural features, particularly the 2-amino group, make it an attractive starting point for the design of novel kinase inhibitors targeting critical oncogenic pathways like PI3K/Akt/mTOR. The synthetic strategies outlined in this guide provide a clear path to accessing this compound and its derivatives.
Future research should focus on the synthesis of a diverse library of this compound analogs, exploring various substitutions at the 6-amino position to probe the structure-activity relationships. Comprehensive in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising scaffold. The insights and protocols provided in this technical guide aim to facilitate and accelerate these research endeavors.
References
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- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
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The Skraup Synthesis of Quinoline Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4][5][6][7] The Skraup synthesis, a classic yet enduring named reaction, offers a direct and powerful method for the construction of this vital heterocyclic system.[8][9][10] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Skraup synthesis. We will delve into the core mechanistic principles, provide field-proven experimental protocols, and explore the critical parameters that govern reaction outcomes and yields, all while emphasizing the practical application of this synthesis in the pharmaceutical landscape.
Introduction: The Enduring Relevance of the Skraup Synthesis
Discovered by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a chemical reaction used to synthesize quinolines.[9] The archetypal reaction involves heating a primary aromatic amine (such as aniline), glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[8][9][10][11] Despite its age and the often vigorous reaction conditions, the Skraup synthesis remains a highly relevant and valuable tool in organic synthesis.[8][10] Its utility lies in its ability to construct the fundamental quinoline ring system from readily available starting materials, making it a cornerstone of heterocyclic chemistry.[8] The quinoline motif is present in a wide array of pharmacologically active compounds, including antimalarials like chloroquine, anticancer agents, and anti-inflammatory drugs, underscoring the importance of robust synthetic routes to this scaffold.[4][5][6][7][8]
This guide will provide a detailed exploration of the Skraup synthesis, moving beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles and practical considerations essential for successful and reproducible execution in a research and development setting.
The Core Reaction: Mechanism and Rationale
The Skraup synthesis is a multi-step process that elegantly assembles the quinoline ring. A thorough understanding of the mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The overall reaction can be summarized as the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[8][9][11]
The reaction proceeds through the following key steps:
-
Dehydration of Glycerol: The reaction is initiated by the acid-catalyzed dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][8][10][11][12] This step requires significant heat and a strong acid.[13]
-
Michael Addition: The aromatic amine then undergoes a conjugate (Michael) addition to the acrolein intermediate.[8][10][11]
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline.[8][10][11]
-
Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.[8][10][11]
A common oxidizing agent is nitrobenzene, which can also serve as a solvent.[8][9][10] Arsenic acid can also be used and is reported to result in a less violent reaction.[9] The choice of oxidizing agent can influence the reaction's vigor and yield.
Diagram: The Reaction Mechanism of the Skraup Synthesis
Caption: A step-by-step workflow for the Skraup synthesis.
Synthesis of a Substituted Quinoline: 8-Hydroxyquinoline
The Skraup synthesis can be adapted to produce a variety of substituted quinolines. 8-Hydroxyquinoline is an important intermediate in the development of various medicinal agents. [8][12] Materials:
-
o-Aminophenol
-
Glycerol (anhydrous)
-
o-Nitrophenol (oxidizing agent)
-
Concentrated Sulfuric Acid (98%)
-
Ferrous sulfate (optional moderator)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.
-
Reactant Addition: To this cooled mixture, slowly add o-aminophenol. Then, add o-nitrophenol and a small amount of ferrous sulfate.
-
Heating: Heat the reaction mixture to initiate the reaction, which will become exothermic. Continue heating and stirring for 2-3 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large beaker containing ice water.
-
Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. 8-hydroxyquinoline will precipitate as a solid.
-
-
Purification: The crude 8-hydroxyquinoline can be purified by steam distillation or recrystallization from ethanol. [12]
Quantitative Data and Yield Considerations
The yield of the Skraup synthesis is highly dependent on several factors, including the nature of the substituents on the aniline starting material, the choice of oxidizing agent, and the reaction conditions. [8]
| Substituted Aniline | Product | Yield (%) |
|---|---|---|
| Aniline | Quinoline | 84-91 |
| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | - |
| o-Aminophenol | 8-Hydroxyquinoline | ~100 (with moderator) |
Table 1: Reported yields of the Skraup synthesis with various substituted anilines. Data compiled from various sources.[8]
The use of moderators like ferrous sulfate not only improves safety but can also enhance yields. [8]For instance, a modified procedure for the synthesis of 8-hydroxyquinoline using ferrous sulfate as a moderator reports a yield of 100% based on the starting o-aminophenol. [8]
Modifications and Modern Iterations
While the classical Skraup synthesis is robust, its harsh conditions have prompted the development of modifications to improve its greenness and efficiency. These include the use of microwave irradiation and ionic liquids as reaction media, which have been shown to increase reaction efficiency and improve yields of quinoline products. [1][14][15]The Doebner-von Miller reaction is a closely related method that utilizes α,β-unsaturated carbonyl compounds instead of glycerol and is also known as the Skraup-Doebner-von Miller quinoline synthesis. [1][16]
Conclusion: A Cornerstone Reaction for Modern Drug Discovery
The Skraup synthesis, despite its century-old origins, remains a powerful and relevant method for the synthesis of the quinoline ring system. [8][10]Its ability to construct this fundamental heterocyclic scaffold from simple starting materials makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its mechanism, careful execution of experimental protocols, and awareness of its potential hazards and modifications are essential for harnessing the full potential of this classic reaction in the ongoing quest for new and effective therapeutic agents. The versatility of the quinoline scaffold ensures that the Skraup synthesis will continue to be a valuable reaction in the arsenal of organic chemists for the foreseeable future. [8]
References
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- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
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- Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215.
- Unspecified. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19343–19366.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts.
- El-Awa, A., & El-Sayed, T. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806.
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- Unspecified. (n.d.).
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
- Sejer, D. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Curly Arrow.
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A Technical Guide to the Friedländer Synthesis: Strategic Construction of Substituted Quinolines for Modern Research and Drug Development
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast number of pharmaceuticals and functional materials.[1][2] Among the myriad of synthetic routes to this privileged heterocycle, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods.[3][4] This guide provides an in-depth technical analysis of the Friedländer synthesis, moving beyond a simple recitation of protocols to explore the mechanistic underpinnings, strategic considerations for catalyst and condition selection, and field-proven troubleshooting methodologies. We will dissect the reaction's core principles, detail modern experimental variations that enhance efficiency and greenness, and contextualize its application in the demanding landscape of drug discovery.
The Strategic Value of the Quinoline Nucleus
The quinoline ring system, a fusion of benzene and pyridine rings, is a structural motif of immense significance.[5] Its rigid, planar structure and unique electronic properties have made it a fertile ground for the development of therapeutic agents across a wide spectrum of diseases.[6] Notable examples include the antimalarial drugs chloroquine and mefloquine, the antibacterial fluoroquinolones like ciprofloxacin, and anticancer agents such as camptothecin.[2][5][6] The ability to readily functionalize the quinoline core allows medicinal chemists to meticulously tune a compound's pharmacokinetic and pharmacodynamic profiles, making synthetic access to diverse quinoline derivatives a critical objective in drug development programs.[2][7]
Core Mechanism: A Tale of Two Pathways
The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group, which undergoes cyclodehydration to form the quinoline ring.[4][8] The reaction can be promoted by acid, base, or simply heat.[7][9] While the overall transformation is straightforward, the precise sequence of bond-forming events is subject to debate and can be influenced by the reaction conditions. Two primary mechanistic pathways are generally considered viable.[10][11]
-
Aldol-First Pathway: The reaction commences with an intermolecular aldol condensation between the two carbonyl partners. This adduct then rapidly cyclizes via intramolecular Schiff base formation (condensation of the amino group with the newly formed carbonyl), followed by dehydration to yield the aromatic quinoline ring.[10][12]
-
Schiff-Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (or an enamine) between the 2-aminoaryl carbonyl and its reaction partner. This intermediate then undergoes an intramolecular aldol-type cyclization, followed by dehydration to afford the final product.[8][10]
Under acidic conditions, the reaction often favors an initial aldol condensation, while base-catalyzed variants may proceed through either pathway.[13][14] The choice of catalyst and solvent can subtly influence the dominant mechanism, which in turn can affect reaction efficiency and selectivity.
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Methodological & Application
The Ascendant Role of Quinoline-2,6-diamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The quinoline scaffold stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its versatile nature allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this esteemed class of heterocycles, Quinoline-2,6-diamine emerges as a particularly compelling building block for the design of novel therapeutics. The strategic placement of amino groups at the 2- and 6-positions offers unique opportunities for forging new chemical entities with enhanced potency and target specificity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation, tailored for researchers, scientists, and drug development professionals.
The Strategic Significance of the 2,6-Diamino Substitution Pattern
The introduction of amino groups at the C2 and C6 positions of the quinoline ring system is not arbitrary. These substitutions impart specific physicochemical properties that can be advantageous in drug design:
-
Hydrogen Bonding Capabilities: The primary amino groups at both positions can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.
-
Basicity and Solubility: The diamino substitution increases the basicity of the molecule, which can influence its pharmacokinetic profile, including absorption and distribution. It can also enhance aqueous solubility, a crucial factor for drug formulation and bioavailability.
-
Versatile Chemical Handles: The amino groups serve as versatile synthetic handles for further derivatization, allowing for the construction of diverse chemical libraries to explore structure-activity relationships (SAR).
Synthetic Protocol: A Plausible Route to this compound
While a direct, one-pot synthesis of this compound is not extensively documented, a rational multi-step approach can be devised based on established quinoline chemistry. A common and effective strategy for introducing amino groups into aromatic systems is through the reduction of nitro groups. The following protocol outlines a plausible synthetic pathway commencing with the nitration of a suitable quinoline precursor.
A Proposed Synthetic Pathway for this compound
Caption: A proposed two-step synthesis of this compound.
Step-by-Step Methodology:
Part 1: Synthesis of 2,6-Dinitroquinoline (Hypothetical Intermediate)
Causality: The direct dinitration of quinoline to achieve the 2,6-substitution pattern is challenging due to the directing effects of the heterocyclic nitrogen and the reaction conditions. Electrophilic nitration of quinoline typically yields a mixture of 5-nitro and 8-nitro derivatives.[1][5] Achieving 2,6-dinitration would likely require a multi-step, strategic approach, possibly starting with a pre-functionalized quinoline to direct the nitration accordingly, or utilizing alternative nitration methodologies. For the purpose of this protocol, we will assume the successful synthesis of this intermediate.
Part 2: Reduction of 2,6-Dinitroquinoline to this compound
Causality: The reduction of nitroarenes to their corresponding anilines is a robust and widely used transformation in organic synthesis. Several reducing agents can accomplish this, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being common choices.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-dinitroquinoline (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reducing Agent:
-
Method A (SnCl₂/HCl): To the suspension, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 5-10 eq) followed by the slow addition of concentrated hydrochloric acid.
-
Method B (Catalytic Hydrogenation): Alternatively, suspend the dinitroquinoline in ethanol with a catalytic amount of palladium on carbon (10% Pd/C). The reaction vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
-
Reaction Progression: Heat the reaction mixture to reflux (for Method A) or stir vigorously at room temperature (for Method B). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
For Method A: Cool the reaction mixture and carefully neutralize the excess acid by the dropwise addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is basic. This will precipitate tin salts. Filter the mixture, and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
For Method B: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Evaporate the solvent under reduced pressure.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.
Applications in Medicinal Chemistry
While specific biological data for this compound is not extensively reported, the known activities of structurally related 2,6-disubstituted quinolines and other diaminoquinolines provide a strong rationale for its exploration in various therapeutic areas.
Anticancer Activity
Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms such as kinase inhibition, DNA intercalation, and induction of apoptosis.[2] The presence of amino groups can enhance these activities. For instance, various aminoquinoline derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cancer cell signaling pathways.[6] The amino groups of this compound could serve as key interaction points within the ATP-binding pocket of various kinases.
-
DNA Intercalation: The planar aromatic structure of the quinoline ring is conducive to intercalation between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.[7] The amino substituents can further stabilize this interaction.
Illustrative Signaling Pathway: Kinase Inhibition
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in the vast landscape of medicinal chemistry. The strategic positioning of its amino groups provides a solid foundation for the development of novel therapeutic agents with potentially enhanced biological activity and favorable pharmacokinetic properties. While further research is needed to fully elucidate its synthetic accessibility and pharmacological profile, the existing data on related quinoline derivatives strongly supports its potential in the discovery of new anticancer and antimicrobial drugs. The protocols and insights provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this intriguing molecule.
References
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- 6. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Using Quinoline-2,6-diamine as a building block in organic synthesis
An In-Depth Guide to leveraging Quinoline-2,6-diamine as a Versatile Building Block in Modern Organic Synthesis.
Introduction: The Strategic Value of this compound
This compound is a heterocyclic aromatic compound featuring a quinoline core functionalized with amino groups at the 2- and 6-positions.[1] This specific arrangement of nitrogen atoms—a nucleophilic exocyclic amine and a pyridine-like endocyclic nitrogen—imparts a unique electronic character and reactivity profile. Its structure is a cornerstone for creating complex molecular architectures, making it a highly valued building block in several chemical disciplines.[1] While only slightly soluble in cold water, it dissolves readily in hot water and various organic solvents, facilitating its use in a wide range of reaction conditions.[1] The strategic placement of its two amino groups offers multiple reaction sites for derivatization, enabling the synthesis of diverse compound libraries with applications spanning medicinal chemistry, material science, and coordination chemistry.[1][2][3]
The quinoline scaffold itself is a "privileged structure" in drug discovery, forming the backbone of numerous FDA-approved drugs.[4][5] Derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][6] Consequently, this compound serves as an exceptional starting material for developing novel therapeutic agents, particularly kinase inhibitors, where the diamine structure can effectively interact with the hinge region of kinase ATP-binding sites.[4][7]
Core Applications
The utility of this compound is demonstrated across several key areas of chemical synthesis:
-
Medicinal Chemistry : It is a pivotal precursor for potent bioactive molecules. Its derivatives are extensively explored as kinase inhibitors for cancer therapy, leveraging the quinoline core's ability to form critical interactions within enzyme active sites.[4][7] The diamine functionality is also essential in the development of novel antimicrobial and anti-inflammatory agents.[1]
-
Coordination Chemistry & Catalysis : The two amino groups are excellent coordinating sites for transition metal ions, especially after conversion to Schiff base ligands.[8][9] The resulting metal complexes are investigated for their catalytic activity, unique magnetic properties, and applications in bioinorganic chemistry.[9][10]
-
Material Science : As a chromophoric unit, the quinoline nucleus makes its derivatives suitable for creating dyes and pigments.[1] There is also growing interest in their use as components in organic light-emitting diodes (OLEDs) and as effective corrosion inhibitors.[1][11]
Protocol 1: Synthesis of Bis-Schiff Bases as Ligand Precursors
This protocol details the synthesis of a bis-Schiff base (bis-imine) from this compound. The reaction involves the condensation of both primary amino groups with an aromatic aldehyde. These products are highly valuable as tetradentate ligands for forming stable metal complexes.
Causality and Experimental Rationale
The reaction is a classic nucleophilic addition-elimination at the carbonyl carbon. The primary amino groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. A proton transfer and subsequent elimination of water yield the stable imine C=N double bond. An acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack. The reaction is typically driven to completion by removing water, often by refluxing in a solvent that forms an azeotrope with water or simply by mass action.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a bis-Schiff base.
Detailed Step-by-Step Protocol
-
Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.59 g, 10 mmol).
-
Dissolution : Add 40 mL of absolute ethanol to the flask and stir until the diamine is partially dissolved.
-
Addition of Aldehyde : Add a suitable aromatic aldehyde (2.2 eq, e.g., 2.33 g, 22 mmol of benzaldehyde) to the suspension.
-
Catalyst : Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot disappears.
-
Isolation : Upon completion, cool the mixture to room temperature. The Schiff base product will typically precipitate out of the solution.
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted aldehyde.
-
Drying : Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF/ethanol.
Data Summary
| Reactant 1 | Reactant 2 (eq) | Solvent | Catalyst | Time (h) | Typical Yield (%) |
| This compound | Benzaldehyde (2.2) | Ethanol | Glacial Acetic Acid | 3 | 85-95 |
| This compound | Salicylaldehyde (2.2) | Methanol | None | 4 | 90-98 |
| This compound | 4-Nitrobenzaldehyde (2.2) | Ethanol | Glacial Acetic Acid | 2 | 80-90 |
Protocol 2: Synthesis of Kinase Inhibitor Scaffolds via Buchwald-Hartwig Amination
This protocol describes the selective N-arylation of this compound using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method is fundamental for constructing the core structures of many kinase inhibitors, which often feature a diamine scaffold linked to various heterocyclic systems.[12]
Causality and Experimental Rationale
The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an amine and an aryl halide. The catalytic cycle involves a palladium(0) species.
-
Oxidative Addition : The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation : The amine (in this case, one of the amino groups on the quinoline) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination : The aryl group and the amido group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand (e.g., Xantphos) is critical; it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. The base is required to facilitate the deprotonation of the amine. Running the reaction under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Detailed Step-by-Step Protocol
-
Flask Preparation : To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 159 mg, 1.0 mmol), the desired aryl halide (e.g., 4-chloropyridine hydrochloride, 1.1 eq, 165 mg, 1.1 mmol), and Cesium Carbonate (Cs₂CO₃) (2.5 eq, 814 mg, 2.5 mmol).
-
Catalyst Addition : In the same flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 eq, 23 mg, 0.025 mmol) and the ligand (e.g., Xantphos, 0.05 eq, 29 mg, 0.05 mmol).
-
Solvent Addition : Add 10 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Degassing : Subject the flask to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction : Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction : Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.
Note: The relative reactivity of the 2- and 6-amino positions can vary. Careful control of stoichiometry (using ~1.0 eq of the aryl halide) can favor mono-arylation. Using a larger excess of the aryl halide will favor di-arylation.
Protocol 3: Synthesis of Transition Metal Complexes
This protocol outlines a general method for synthesizing a metal complex from a pre-formed this compound-derived Schiff base ligand. These complexes have potential applications in catalysis and materials science.[5][9]
Causality and Experimental Rationale
The formation of a coordination complex is a Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), and the donor atoms of the Schiff base ligand (the imine nitrogens and potentially other heteroatoms) act as Lewis bases (electron pair donors). The reaction is typically performed in a solvent that can dissolve both the ligand and the metal salt. Refluxing provides the necessary activation energy for the ligand to displace solvent molecules already coordinated to the metal ion, leading to the formation of the more thermodynamically stable chelate complex. The stoichiometry of the ligand to metal salt determines the final structure of the complex.
Experimental Workflow Diagram
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- 7. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
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- 12. mdpi.com [mdpi.com]
Application Note: A Robust Protocol for the Synthesis of Quinoline-2,6-diamine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
Quinoline-2,6-diamine and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document provides a detailed, field-proven protocol for the synthesis of this critical diamine core, designed for maximum reproducibility and scalability. The chosen synthetic strategy involves a three-step sequence starting from the commercially available 2-chloroquinoline: (1) regioselective nitration, (2) nucleophilic substitution of the chloro group, and (3) subsequent reduction of the nitro group. This guide explains the causality behind key experimental choices, offers comprehensive, step-by-step instructions, and provides troubleshooting insights to ensure successful implementation.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the development of therapeutic agents.[2][4] The strategic placement of amino groups at the C2 and C6 positions creates a versatile platform for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. Derivatives have been investigated for their potential to interact with various biological targets, including enzymes and cellular signaling pathways, making them high-value intermediates for synthesizing compound libraries aimed at anticancer and antimicrobial drug development.[1] This protocol details a reliable pathway to access the key precursor, this compound.
Overview of the Synthetic Strategy
The selected synthetic route is a robust, three-step process designed for efficiency and control. It begins with the readily available 2-chloroquinoline and proceeds through nitration and amination before a final reduction step. This pathway is advantageous as it allows for late-stage introduction of the C2-amine, offering flexibility for analogue synthesis.
The overall workflow is depicted below:
Caption: Overall synthetic workflow from 2-chloroquinoline to the target diamine.
Detailed Experimental Protocols
This section provides step-by-step methodologies for each reaction in the synthetic sequence.
Step 1: Synthesis of 2-Chloro-6-nitroquinoline
This step employs electrophilic aromatic substitution to introduce a nitro group onto the quinoline core. The regioselectivity is directed primarily to the 6-position due to the electronic effects of the heterocyclic nitrogen and the chloro-substituent.[5]
Causality: A mixture of concentrated nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is performed at low temperatures (0-5 °C) to control the highly exothermic nature of the nitration, preventing di-nitration and ensuring safety.[5]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 2-Chloroquinoline | 163.61 | 10.0 g | 61.1 | 1.0 |
| Conc. H₂SO₄ (98%) | 98.08 | 50 mL | - | - |
| Conc. HNO₃ (70%) | 63.01 | 4.5 mL | 71.3 | 1.17 |
| Ice | - | As needed | - | - |
| Sat. NaHCO₃ soln. | - | ~200 mL | - | - |
| Dichloromethane | - | ~150 mL | - | - |
| Anhydrous MgSO₄ | - | ~5 g | - | - |
| Ethanol | - | ~50 mL | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloroquinoline (10.0 g, 61.1 mmol).
-
Acid Addition: Place the flask in an ice-water bath to cool to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (50 mL) while stirring. Ensure the temperature does not exceed 10 °C.
-
Nitration: Add concentrated nitric acid (4.5 mL) dropwise to the stirred solution over 30 minutes. Maintain the internal temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 7:3).
-
Quenching: Once the reaction is complete, pour the mixture slowly and carefully over a large beaker containing approximately 400 g of crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization & Isolation: Slowly neutralize the acidic slurry by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Filter the resulting solid precipitate using a Buchner funnel and wash thoroughly with cold water.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C to yield crude 2-chloro-6-nitroquinoline.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-chloro-6-nitroquinoline as a pale yellow solid.[5] Expected yield: 80-90%.
Step 2: Synthesis of 6-Nitroquinolin-2-amine
This stage involves a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro group at the 6-position activates the C2 position, facilitating the displacement of the chloride by an amine nucleophile. For the synthesis of the parent diamine, aqueous ammonia is used.
Causality: The reaction is performed in a sealed vessel at elevated temperatures to overcome the activation energy for the substitution and to maintain the concentration of the volatile ammonia nucleophile.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 2-Chloro-6-nitroquinoline | 208.60 | 10.0 g | 47.9 | 1.0 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 100 mL | - | Excess |
| Ethanol | 46.07 | 50 mL | - | - |
Procedure:
-
Reaction Setup: In a high-pressure steel autoclave or a thick-walled sealed tube, combine 2-chloro-6-nitroquinoline (10.0 g, 47.9 mmol), aqueous ammonia (100 mL), and ethanol (50 mL).
-
Heating: Seal the vessel securely and heat it to 150-160 °C in an oil bath or heating mantle for 12-16 hours with stirring.
-
Cooling & Isolation: After the reaction period, cool the vessel to room temperature. A yellow precipitate will have formed. Carefully vent any residual pressure before opening.
-
Filtration: Filter the reaction mixture to collect the solid product. Wash the solid with cold water followed by a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield 6-nitroquinolin-2-amine as a bright yellow solid. The product is often of sufficient purity for the next step. Expected yield: 85-95%.
Note on Derivatives: To synthesize N2-substituted derivatives, aqueous ammonia can be replaced with a primary or secondary amine. The reaction conditions may require optimization. Palladium-catalyzed methods like the Buchwald-Hartwig amination can also be employed for more complex amine couplings.[6][7][8][9]
Step 3: Synthesis of this compound
The final step is the reduction of the aromatic nitro group to an amine. This is a common and high-yielding transformation in organic synthesis.[10][11]
Causality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate with concentrated HCl is a classic and highly effective reducing agent for aromatic nitro groups.[12] The tin(II) acts as the reductant, and the acidic medium is crucial for the reaction mechanism.
Caption: Simplified workflow for the reduction of the nitro group.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 6-Nitroquinolin-2-amine | 189.17 | 8.0 g | 42.3 | 1.0 |
| SnCl₂·2H₂O | 225.63 | 47.7 g | 211.5 | 5.0 |
| Ethanol | 46.07 | 150 mL | - | - |
| Conc. HCl (37%) | 36.46 | 10 mL | - | - |
| 10% NaOH solution | - | ~250 mL | - | - |
| Ethyl Acetate | - | ~300 mL | - | - |
Procedure:
-
Reaction Setup: Suspend 6-nitroquinolin-2-amine (8.0 g, 42.3 mmol) in ethanol (150 mL) in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (47.7 g, 211.5 mmol) to the suspension. Then, carefully add concentrated HCl (10 mL).
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring for 3-4 hours. The yellow suspension should dissolve to form a clear solution. Monitor by TLC until the starting material is consumed.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Pour it into a beaker with ice and then slowly add 10% aqueous NaOH solution until the pH is strongly basic (pH > 10). A white precipitate of tin hydroxides will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography (e.g., Dichloromethane:Methanol 95:5) or recrystallization from an appropriate solvent system to yield this compound. Expected yield: 75-90%.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
Safety and Handling
-
Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add reagents slowly, especially when quenching or neutralizing, to control exothermic reactions.
-
Solvents: Organic solvents like ethanol, dichloromethane, and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.
-
High-Pressure Reactions: Step 2 involves heating in a sealed vessel. Ensure the vessel is rated for the intended pressure and temperature and use a blast shield.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Step 1: Low Yield/Incomplete Reaction | Insufficient nitrating agent or reaction time. Temperature too high, causing side products. | Ensure accurate stoichiometry. Monitor reaction by TLC and extend time if needed. Maintain strict temperature control (0-5 °C). |
| Step 2: Reaction Stalls | Insufficient temperature or pressure. Leak in the sealed vessel. | Verify the temperature of the heating bath. Ensure the sealed vessel is properly closed and not leaking. |
| Step 3: Incomplete Reduction | Insufficient reducing agent or acid. | Use a larger excess of SnCl₂·2H₂O (up to 5 equivalents). Ensure the solution is acidic enough with HCl. |
| Final Product is Dark/Oily | Air oxidation of the diamine. Residual tin salts. | Diamines can be sensitive to air. Work quickly during workup and consider flushing with an inert gas (N₂ or Ar). Ensure complete basification during workup to precipitate all tin salts before extraction. |
References
- Benchchem. (n.d.). Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.
- Jagadeesan, D., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C.[11][12]
- Smolecule. (2023). This compound | 855837-85-3.
- Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed.[13]
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry.[6]
- Choudhary, D., & Khokra, S. L. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).[14]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[15]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.[8]
- Oriental Journal of Chemistry. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics.[4]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
Quinoline-2,6-diamine: A Versatile Precursor for the Synthesis of Novel Anticancer Agents - Application Notes and Protocols
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics. Among its many derivatives, quinoline-2,6-diamine presents a unique and valuable starting point for the development of novel anticancer agents. Its two reactive amino groups at positions 2 and 6 offer a versatile platform for the synthesis of diverse molecular architectures, including Schiff bases, amides, and ligands for metal complexes. These derivatives have the potential to interact with various biological targets implicated in cancer progression, such as protein kinases, DNA, and apoptotic pathway components. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for anticancer drug discovery. It outlines detailed synthetic protocols, methodologies for biological evaluation, and the underlying scientific rationale for these experimental designs.
Introduction: The Quinoline Scaffold in Oncology
Quinoline, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity.[1][2] Several quinoline-based drugs have received FDA approval for the treatment of various cancers, including bosutinib, lenvatinib, and cabozantinib, primarily functioning as kinase inhibitors.[2] The anticancer efficacy of quinoline derivatives is attributed to their diverse mechanisms of action, which include, but are not limited to:
-
Kinase Inhibition: Many quinoline derivatives are designed to target the ATP-binding site of protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3][4][5]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, and leading to cell cycle arrest and apoptosis.[1]
-
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6]
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[1]
This compound (CAS No. 855837-85-3) offers two points of chemical diversity, allowing for the synthesis of symmetrical and unsymmetrical derivatives with potentially enhanced and selective anticancer activity.[7][8][9] The amino groups can be readily transformed into a variety of functional groups, enabling the exploration of a broad chemical space to optimize biological activity.
Synthetic Strategies and Protocols
The primary amino groups of this compound are nucleophilic and can readily participate in several chemical transformations. Below are detailed protocols for the synthesis of two classes of derivatives with demonstrated potential as anticancer agents: Bis-Schiff Bases and Bis-Amides.
Synthesis of Quinoline-2,6-diyl-bis(azanylylidene)methanylylidene) Derivatives (Bis-Schiff Bases)
The condensation reaction between an amino group and an aldehyde to form an imine (Schiff base) is a robust and high-yielding transformation. Schiff bases derived from quinolines have shown significant anticancer activity.[1][10][11]
Rationale: The formation of bis-Schiff bases from this compound introduces extended conjugation and diverse steric and electronic properties depending on the chosen aldehyde. These modifications can enhance DNA binding, metal chelation capabilities, and interactions with protein targets, all of which are plausible mechanisms for anticancer activity.[1][11]
Protocol 2.1: General Procedure for the Synthesis of this compound Bis-Schiff Bases
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (2.2 equivalents)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Add the substituted aldehyde (2.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted aldehyde.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Synthesis of N,N'-(quinoline-2,6-diyl)di-substituted Amide Derivatives (Bis-Amides)
Amide bond formation is a fundamental reaction in medicinal chemistry. The conversion of the amino groups of this compound to amides can significantly alter the compound's solubility, hydrogen bonding capacity, and overall biological activity.
Rationale: Introducing amide functionalities can enhance interactions with biological targets through hydrogen bonding. By varying the acyl chloride or carboxylic acid used, a wide range of substituents can be introduced, allowing for the fine-tuning of the molecule's properties to improve anticancer potency and selectivity. This approach is based on the known anticancer activity of other quinoline-carboxamide derivatives.[12]
Protocol 2.2: General Procedure for the Synthesis of this compound Bis-Amides
Materials:
-
This compound
-
Acyl chloride or carboxylic acid (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base, 2.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (2.2 mmol) in anhydrous DCM (10 mL).
-
Add the acyl chloride solution dropwise to the this compound solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL) using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Biological Evaluation Protocols
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their anticancer activity. This section provides detailed protocols for a tiered screening approach, starting with a general cytotoxicity assay, followed by more specific assays to elucidate the mechanism of action.
Primary Screening: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] It is a rapid and cost-effective method for high-throughput screening of potential anticancer compounds.
Rationale: This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cells. The IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro) is a standard metric used to compare the potency of different compounds.
Protocol 3.1: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized this compound derivatives (dissolved in DMSO to prepare stock solutions)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value using a suitable software.
Mechanistic Studies: Cell Cycle and Apoptosis Analysis
Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Flow cytometry is a powerful tool for analyzing the effects of compounds on the cell cycle and apoptosis.[2][14][15][16]
Rationale: Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from proliferating.[16] Analyzing the DNA content of cells treated with a test compound can reveal such an arrest.
Protocol 3.2.1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Rationale: The induction of apoptosis is a hallmark of an effective anticancer agent.[14] The Annexin V/PI dual-staining assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Protocol 3.2.2: Apoptosis Detection using Annexin V/PI Staining
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add additional 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | Cancer Cell Line | IC₅₀ (µM) [Reference] |
| Q-SB-1 | Bis-Schiff Base | 4-hydroxy-3-methoxy-phenyl | MCF-7 | 10.65[10] |
| Q-SB-2 | Bis-Schiff Base | 4-chloro-phenyl | A549 | 10.89[10] |
| Q-A-1 | Bis-Amide | Phenyl | HepG2 | 3.3[12][17] |
| Q-A-2 | Bis-Amide | 4-methoxy-phenyl | HCT-116 | 23[12][17] |
| Doxorubicin | Positive Control | - | MCF-7 | ~0.5 (literature value) |
Note: The IC₅₀ values presented are representative of structurally related quinoline derivatives and serve as a benchmark for newly synthesized compounds based on the this compound scaffold.
Visualization of Workflows and Pathways
Diagram 1: Synthetic Workflow for this compound Derivatives
Caption: Synthetic routes to Bis-Schiff Base and Bis-Amide derivatives.
Diagram 2: Biological Evaluation Workflow
Caption: Tiered approach for the biological evaluation of synthesized compounds.
Diagram 3: Apoptosis Signaling Pathways
Caption: Intrinsic and extrinsic pathways of apoptosis.
Conclusion and Future Directions
This compound is a highly promising and versatile precursor for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid framework for researchers to design, synthesize, and screen new derivatives. The dual reactive sites on the quinoline core allow for the creation of a wide range of chemical entities, increasing the probability of discovering compounds with potent and selective anticancer activity. Future research should focus on expanding the diversity of the synthesized library, including the exploration of unsymmetrical derivatives and the synthesis of metal complexes. Furthermore, in-depth mechanistic studies, including the identification of specific molecular targets and in vivo efficacy studies in animal models, will be crucial for the translation of promising lead compounds into clinical candidates.
References
- ijrpr. (2023). Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research Publication and Reviews.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Al-Ostath, A. I., et al. (2019). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- LookChem. (n.d.). QUINOLINE-5,6-DIAMINE 42143-23-7 wiki.
- ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Semantic Scholar. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- El-Sayed, W. M., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. International Journal of Molecular Sciences.
- PubMed. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins.
- ResearchGate. (2025). Insights into Quinoline Schiff Bases as Anticancer Agents.
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine.
- ResearchGate. (2025). Synthesis, Characterization, Molecular Docking, and Biological Studies of Novel Quinoline – Schiff Base Ligand as Antibacterial and Anticancer Agents.
- MDPI. (2022). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding.
- Semantic Scholar. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Retrieved from [https://www.semanticscholar.org/paper/Cytotoxic-Potential-of-Novel-Quinoline-11-(1%2C4-El-Sayed-El-Gazzar/d3b7e6b0e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8]([Link]
- National Center for Biotechnology Information. (2014). Assaying cell cycle status using flow cytometry.
- ResearchGate. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?.
- National Center for Biotechnology Information. (2016). Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells.
- PubMed. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity.
- PubMed. (2017). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
- ResearchGate. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Boise State University ScholarWorks. (2021). Synthesis and Evaluation of 2,4,6-Trisubstituted Quinoline Small Molecules to Inhibit a Notorious Inflammatory Cytokine.
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Application Notes & Protocols: Leveraging Quinoline-2,6-diamine for the Development of Novel Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds capable of yielding next-generation therapeutics. Among these, the quinoline ring system stands out as a "privileged scaffold" in medicinal chemistry, forming the core of numerous successful drugs.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Quinoline-2,6-diamine as a versatile starting material for the synthesis and evaluation of new antimicrobial compounds. We will delve into the rationale behind its selection, propose synthetic strategies, detail robust protocols for antimicrobial evaluation, and discuss the mechanistic basis for its potential efficacy.
Introduction: The Strategic Value of the this compound Scaffold
The quinoline core is a bicyclic aromatic heterocycle fundamental to a wide array of biologically active compounds.[3][4] Its rigid structure and ability to intercalate with biological macromolecules, such as DNA, have made it a cornerstone of antimicrobial drug discovery.[5][6] The most notable examples are the quinolone and fluoroquinolone antibiotics, which revolutionized the treatment of bacterial infections by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7]
The this compound scaffold is of particular interest due to the strategic placement of its two primary amine groups. These functional groups serve as versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The amine at the 2-position and the amine at the 6-position offer distinct electronic and steric environments, enabling the generation of diverse chemical libraries with potentially broad-spectrum antimicrobial activity. This guide provides the foundational knowledge and actionable protocols to harness this potential.
Postulated Mechanism of Action: Targeting Bacterial DNA Replication
Drawing from the extensive body of research on quinolone antibiotics, the primary hypothesized mechanism of action for derivatives of this compound involves the inhibition of bacterial type II topoisomerases.[5][6][7]
-
DNA Gyrase (GyrA/GyrB): This enzyme is crucial in Gram-negative bacteria for introducing negative supercoils into DNA, a process essential for relieving torsional stress during replication and transcription.
-
Topoisomerase IV (ParC/ParE): Predominantly found in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.
Inhibition of these enzymes by quinoline-based compounds leads to the stabilization of the enzyme-DNA cleavage complex.[7] This prevents the re-ligation of the DNA strands, resulting in double-strand breaks, the cessation of DNA replication, and ultimately, rapid bacterial cell death.[7]
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Application Notes & Protocols: A Guide to Nucleophilic Substitution on the Quinoline-2,6-diamine Scaffold
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. Quinoline-2,6-diamine and its derivatives, in particular, serve as crucial building blocks for synthesizing therapeutic agents, including antimalarials, antibacterials, and kinase inhibitors. The ability to precisely modify this scaffold through reactions like nucleophilic substitution is paramount for developing novel molecules with tailored pharmacological profiles.
This guide provides a detailed exploration of nucleophilic substitution strategies targeting the quinoline core, with a specific focus on methodologies applicable to the synthesis of 2,6-disubstituted quinolines. Rather than a direct substitution on this compound itself—a challenging transformation due to the poor leaving group nature of the amino group—this document details a more practical and widely employed approach: the substitution of a halo-precursor, such as 2-chloro-6-aminoquinoline. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol using the Buchwald-Hartwig amination, and offer insights into reaction optimization and characterization.
Mechanistic Insights: Activating the Quinoline Core for Substitution
Nucleophilic aromatic substitution (SNAr) on nitrogen-containing heterocycles like quinoline is fundamentally different from that on simple benzene rings. The electronegative nitrogen atom polarizes the ring system, making the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) electron-deficient and thus susceptible to nucleophilic attack.[1][2][3] For a successful substitution, a good leaving group, typically a halide, must be present at one of these activated positions.
When a nucleophile attacks the C-2 position of a 2-haloquinoline, it forms a high-energy anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key determinant of the reaction's feasibility. The negative charge in the complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization that lowers the activation energy for the reaction.[2]
While classical SNAr reactions are possible, modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions, which offer broader substrate scope, milder conditions, and higher efficiency. The Buchwald-Hartwig amination is a premier example, utilizing a palladium catalyst to forge a new carbon-nitrogen bond between an aryl halide and an amine.[5][6] This reaction is particularly well-suited for functionalizing the 2-position of a 6-aminoquinoline core.
The catalytic cycle, as depicted below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (C-Cl) of the quinoline substrate, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center, and a base deprotonates it to form a more nucleophilic amido species. The halide is displaced.
-
Reductive Elimination: The final C-N bond is formed as the desired product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[6]
The choice of phosphine ligand is critical, as bulky, electron-rich ligands stabilize the palladium catalyst and accelerate the reductive elimination step.[6]
Experimental Application: Synthesis of N2-Substituted Quinoline-2,6-diamines
This section provides a detailed protocol for the palladium-catalyzed amination of 2-chloro-6-nitroquinoline, followed by reduction of the nitro group to yield the target N2-substituted this compound. This two-step approach is often preferred as the free amine at the 6-position can sometimes complicate the Buchwald-Hartwig reaction.
Overall Reaction Scheme
Step 1: Buchwald-Hartwig Amination
-
2-Chloro-6-nitroquinoline + Amine Nucleophile (e.g., Morpholine) → 2-(Morpholin-4-yl)-6-nitroquinoline
Step 2: Nitro Group Reduction
-
2-(Morpholin-4-yl)-6-nitroquinoline → N2-(Morpholin-4-yl)this compound
Protocol: Step 1 - Buchwald-Hartwig Amination with Morpholine
Materials & Reagents:
-
2-Chloro-6-nitroquinoline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 2-chloro-6-nitroquinoline (1.0 mmol, 1.0 eq), Sodium tert-butoxide (1.4 mmol, 1.4 eq), and Xantphos (0.04 mmol, 0.04 eq).
-
Causality Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, making it a more potent nucleophile.
-
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol, 0.02 eq) to the flask.
-
Solvent and Nucleophile Addition: Add anhydrous toluene (10 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(morpholin-4-yl)-6-nitroquinoline as a solid.
Protocol: Step 2 - Nitro Group Reduction
Materials & Reagents:
-
2-(Morpholin-4-yl)-6-nitroquinoline (from Step 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Setup: In a round-bottom flask, dissolve the 2-(morpholin-4-yl)-6-nitroquinoline (1.0 mmol, 1.0 eq) in ethanol (20 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (5.0 mmol, 5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction to room temperature and concentrate the solvent via rotary evaporation.
-
Re-dissolve the residue in ethyl acetate or DCM.
-
Carefully neutralize the mixture by adding saturated NaHCO₃ solution dropwise until the pH is ~8 (cessation of gas evolution).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x 20 mL).
-
-
Purification & Characterization:
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, N²-(morpholin-4-yl)this compound.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Summary & Reaction Scope
The Buchwald-Hartwig amination protocol is versatile and can be adapted for various amine nucleophiles. The table below summarizes typical conditions and considerations.
| Nucleophile Type | Example | Base | Ligand | Temperature (°C) | Notes |
| Secondary Cyclic Amines | Morpholine, Piperidine | NaOtBu | Xantphos, RuPhos | 100-110 | Generally high-yielding and robust reactions. |
| Primary Alkyl Amines | n-Butylamine | NaOtBu, LHMDS | BrettPhos, XPhos | 80-100 | Can be prone to dialkylation; using a slight excess of the amine can be beneficial. |
| Anilines | Aniline, p-Toluidine | K₃PO₄, Cs₂CO₃ | SPhos, XPhos | 100-110 | Weaker nucleophiles that may require longer reaction times or more active catalyst systems. |
| Ammonia Equivalents | Benzophenone imine | NaOtBu | XPhos | 80-100 | Used for the synthesis of primary 2-aminoquinolines, followed by acidic hydrolysis to remove the benzophenone group.[7] |
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from initial setup to final product characterization.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- dos Santos, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2845.
- Golisade, A., et al. (2012). Solid-Phase Synthesis of 2,4-Diaminopyrimidines via Lewis Acid-Mediated Aromatic Nucleophilic Substitution.
- Smith, J. A., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Anonymous. (n.d.). Preparation and Properties of Quinoline. [PowerPoint Slides].
- Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Sato, T., et al. (2020). Directed nucleophilic aromatic substitution reaction.
- Jampilek, J., et al. (2006). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. 10th International Electronic Conference on Synthetic Organic Chemistry.
- Melato, S., et al. (2007). Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents.
- Chitrala, T., & Khan, F. R. N. (2020). Radical Transformations towards the Synthesis of Quinoline: A Review. ChemistrySelect, 5(42), 13193-13217.
- Castillo, J. C., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 15(4), 820-848.
- Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(13), 4961-4967.
- Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6899-6908.
- de la Torre, M., & Sierra, M. A. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. European Journal of Organic Chemistry, 2021(24), 3469-3494.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 153781545, 3-Ethylthis compound.
- Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Lecture Notes].
- Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Ríos-Gutiérrez, C., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 886807.
- Singh, D., & Singh, P. P. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(44), 8847-8871.
- Last Minute Lecture. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- OC GURU. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Video]. YouTube.
- Gherib, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6542.
- Clark, J. (n.d.). amines as nucleophiles. Chemguide.
- Last Minute Lecture. (2024, December 30). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). [Video]. YouTube.
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Application Notes and Protocols for the Laboratory-Scale Synthesis of Novel Quinoline-2,6-diamine Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinoline-2,6-diamine Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Among the vast array of quinoline derivatives, those bearing amino functionalities are of particular interest as they provide versatile handles for further molecular elaboration, enabling the fine-tuning of physicochemical properties and biological activities. This compound, in particular, represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The presence of two distinct amino groups at the C2 and C6 positions offers rich opportunities for derivatization, allowing for the creation of diverse chemical libraries for drug discovery.
This comprehensive technical guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of the parent this compound scaffold, followed by a discussion and protocols for the generation of novel analogs. The synthetic strategy is designed to be robust and adaptable, employing well-established chemical transformations.
Overall Synthetic Strategy
The synthesis of this compound is approached through a multi-step sequence, commencing with the construction of a 6-nitro-substituted quinoline core, followed by sequential introduction of the amino functionalities. This strategy allows for the controlled installation of the desired functional groups and provides opportunities for purification and characterization of key intermediates.
DOT Script for Synthetic Pathway Overview
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of the this compound Core
This section provides detailed protocols for each step in the synthesis of the parent this compound scaffold.
Materials and Equipment
| Reagents and Solvents | Equipment |
| p-Nitroaniline | Round-bottom flasks |
| Crotonaldehyde | Reflux condenser |
| Concentrated Hydrochloric Acid | Magnetic stirrer with heating mantle |
| Sodium Hydroxide | Buchner funnel and flask |
| Potassium Permanganate | Separatory funnel |
| Phosphorus Oxychloride | Rotary evaporator |
| Ammonium Hydroxide | Thin Layer Chromatography (TLC) plates |
| Tin(II) Chloride Dihydrate | Column chromatography setup |
| Ethanol, Methanol, Dichloromethane | NMR Spectrometer, IR Spectrometer, Mass Spectrometer |
Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline
The synthesis commences with the construction of the quinoline ring system via the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4][5]
Step-by-Step Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15 g (0.108 mol) of p-nitroaniline in 100 mL of concentrated hydrochloric acid.
-
To this solution, add 9.5 g (0.135 mol) of crotonaldehyde dropwise with stirring. The addition should be controlled to maintain the reaction temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and neutralize with a 40% aqueous sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from methanol to obtain 2-methyl-6-nitroquinoline as a pale-yellow solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 6-Nitroquinolin-2(1H)-one
The methyl group at the 2-position of the quinoline ring is oxidized to a carbonyl group to form the corresponding quinolin-2(1H)-one.
Step-by-Step Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 10 g (0.053 mol) of 2-methyl-6-nitroquinoline in 500 mL of water.
-
Heat the suspension to 80 °C with vigorous stirring.
-
Prepare a solution of 25 g (0.158 mol) of potassium permanganate in 250 mL of water and add it dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at 80-85 °C.
-
After the addition is complete, continue stirring at 85 °C for an additional 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 6-nitroquinolin-2(1H)-one.
Protocol 3: Synthesis of 2-Chloro-6-nitroquinoline
The hydroxyl group of the quinolin-2(1H)-one is converted to a chloro group, a good leaving group for subsequent nucleophilic substitution.[6][7][8]
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, place 5 g (0.024 mol) of 6-nitroquinolin-2(1H)-one and add 25 mL of phosphorus oxychloride.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 2-chloro-6-nitroquinoline.
Protocol 4: Synthesis of 6-Nitroquinolin-2-amine
The chloro group at the 2-position is displaced by an amino group via nucleophilic aromatic substitution.[9][10][11]
Step-by-Step Procedure:
-
In a sealed tube, place 3 g (0.014 mol) of 2-chloro-6-nitroquinoline and 30 mL of a saturated solution of ammonia in ethanol.
-
Heat the sealed tube at 150 °C for 12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield 6-nitroquinolin-2-amine as a yellow solid.
Protocol 5: Synthesis of this compound
The final step involves the reduction of the nitro group at the 6-position to an amino group.[12][13][14][15][16]
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, suspend 2 g (0.010 mol) of 6-nitroquinolin-2-amine in 100 mL of ethanol.
-
Add 11.3 g (0.050 mol) of tin(II) chloride dihydrate to the suspension.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and make it alkaline by the addition of a 20% aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Part 2: Synthesis of Novel this compound Analogs
The this compound scaffold provides two primary sites for functionalization: the C2-amino group and the C6-amino group. The differential reactivity of these two amino groups can potentially be exploited for selective functionalization. Generally, the C2-amino group, being part of an aminal-like system, might exhibit different nucleophilicity compared to the C6-aromatic amino group.
DOT Script for Analog Synthesis Workflow
Caption: General strategies for the functionalization of this compound.
Protocol 6: Acylation of this compound
Rationale: Acylation of the amino groups can introduce a variety of substituents, modulating the compound's lipophilicity and hydrogen bonding capacity.
Step-by-Step Procedure:
-
Dissolve 100 mg (0.63 mmol) of this compound in 5 mL of dry dichloromethane in a round-bottom flask.
-
Add 1.5 equivalents of a suitable base, such as triethylamine or pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2.2 equivalents of the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) dissolved in 2 mL of dry dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting di-acylated product by column chromatography.
Protocol 7: Sulfonylation of this compound
Rationale: Introduction of a sulfonamide group can significantly alter the electronic properties and biological activity of the molecule.
Step-by-Step Procedure:
-
Follow the general procedure for acylation (Protocol 6), substituting the acyl chloride with the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride).
-
The reaction may require slightly elevated temperatures (e.g., 40 °C) for completion.
Protocol 8: Reductive Amination for N-Alkylation
Rationale: Reductive amination allows for the introduction of a wide range of alkyl and aryl groups to the amino functionalities.
Step-by-Step Procedure:
-
Dissolve 100 mg (0.63 mmol) of this compound in 10 mL of methanol.
-
Add 2.5 equivalents of the desired aldehyde or ketone (e.g., benzaldehyde, acetone).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add 3.0 equivalents of sodium cyanoborohydride in portions.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify the N-alkylated product by column chromatography.
Characterization of Novel Analogs
All newly synthesized analogs must be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all protons and carbons.[5][17][18][19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the new compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as N-H, C=O, and S=O bonds.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer.
Data Presentation: Expected Spectroscopic Data
The following tables provide an example of how to present the characterization data for the parent this compound.
Table 1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.85 | d | 8.8 |
| H-4 | 6.70 | d | 8.8 |
| H-5 | 7.50 | d | 8.5 |
| H-7 | 7.10 | dd | 8.5, 2.3 |
| H-8 | 6.95 | d | 2.3 |
| 2-NH₂ | 6.50 | br s | - |
| 6-NH₂ | 5.20 | br s | - |
Table 2: ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 158.0 |
| C-3 | 138.5 |
| C-4 | 112.0 |
| C-4a | 148.5 |
| C-5 | 128.0 |
| C-6 | 145.0 |
| C-7 | 122.0 |
| C-8 | 108.0 |
| C-8a | 135.0 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently cited synthetic transformations in organic chemistry. Each step includes purification and characterization of the intermediates, which serves as a critical checkpoint to ensure the quality of the material before proceeding to the next step. The successful synthesis and characterization of each intermediate validates the preceding step and increases the likelihood of success for the overall synthesis. Researchers are encouraged to meticulously characterize all intermediates to troubleshoot any potential issues promptly.
References
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- Li, W., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877.
- Jagadeesan, D., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C.
- Various Authors. (2024). Approaches towards the synthesis of 2-aminoquinolines.
- Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology, 26(4), 563-570*.
- Choudhary, D., & Khokra, S. L. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- Lappin, G. R. (1967). U.S. Patent No. 3,347,864. Washington, DC: U.S.
- Jagadeesan, D., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C.
- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
- Rault, S., et al. (2017). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 15(3), 547-551.
- Al-Zaydi, K. M. (2008). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules, 13(9), 2244-2256.
- Desrivot, J., et al. (2007).
- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry.
- Kumar, A., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Glorius, F., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 49(10), 2119-2130*.
- Haskelberg, L. (1947). Derivatives of 6-Nitro- and 6-Amino-Quinoline. Journal of the American Chemical Society, 69(4), 967-968.
- Vitale, P., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4983.
- Gouda, M. A. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(5), 623-636.
- El-Sayed, A. M., et al. (2009). Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. Journal of the Chinese Chemical Society, 56(3), 626-633.
- Liu, X. (2011).
- ChemSynthesis. (n.d.). 2-chloro-6-nitroquinoline.
- Sridhar, B., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings, 33(Part 7), 3464-3468.
- Wang, C., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6965-6974.
- Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Al-Awadi, N. A., et al. (2020). Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. The Journal of Organic Chemistry, 85(7), 4927-4936.
- ChemSynthesis. (n.d.). 6-nitro-5-quinoxalinamine.
- Organic Chemistry Portal. (n.d.). Synthesis of Quinolines.
- Wallace, S., & Thomson, D. W. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4118.
- Elneketty, M. (2016).
- Khan, I., et al. (2023). Synthesis of nitroquinoline derivatives.
- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
- Henkel, K., & Schirrmacher, W. (1987).
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Application Notes and Protocols for the Synthesis of Metal Complexes with Quinoline-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of techniques for the synthesis of metal complexes with Quinoline-2,6-diamine. As a ligand, this compound offers a unique scaffold for the development of novel coordination compounds with potential applications in medicinal chemistry, catalysis, and materials science. The presence of two amino groups at the 2 and 6 positions, along with the quinoline nitrogen, presents multiple potential coordination sites, leading to a rich and diverse coordination chemistry.
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a deep understanding of the synthetic methodologies. While specific literature on the metal complexes of this compound is emerging, the protocols herein are built upon established principles of coordination chemistry and successful syntheses with analogous aminoquinoline and diaminopyridine ligands.
Introduction to this compound as a Ligand
This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with amino groups at the C2 and C6 positions. The lone pair of electrons on the nitrogen atoms of the amino groups and the quinoline ring makes it an excellent candidate for coordinating with a variety of metal ions. The potential for this ligand to act as a bidentate or even a tridentate chelating agent, or as a bridging ligand, opens up possibilities for creating mononuclear or polynuclear metal complexes with diverse geometries and properties. The biological significance of quinoline derivatives in areas such as anticancer and antimicrobial therapies further motivates the exploration of their metal complexes, which can exhibit enhanced or novel therapeutic activities.[1]
The coordination behavior of this compound is influenced by the electronic and steric environment of its donor atoms. The relative basicity and accessibility of the two amino groups and the quinoline nitrogen will dictate the mode of coordination. Computational studies on similar quinoline-based metal chemosensors suggest that the formation of stable complexes is highly favorable.[2]
Synthetic Strategies for Metal Complexation
Two primary strategies can be employed for the synthesis of metal complexes with this compound: direct complexation and Schiff base complexation. The choice of method will depend on the desired final complex and the reactivity of the metal salt.
Direct Complexation with Metal Salts
This is the most straightforward approach, involving the direct reaction of this compound with a suitable metal salt in an appropriate solvent.
-
Metal Salt Selection: The choice of the metal salt (e.g., chlorides, nitrates, acetates, perchlorates) is critical. The counter-ion can influence the solubility of the reactants and the final complex, and in some cases, may even participate in coordination. For instance, acetate ions are more basic and can facilitate deprotonation of the amino groups, while perchlorate ions are generally non-coordinating.
-
Solvent System: The solvent must be able to dissolve both the this compound ligand and the metal salt to a reasonable extent. Alcohols such as methanol and ethanol are common choices for similar aminoquinoline complexes due to their polarity and ability to facilitate the reaction, often under reflux.[3] In some cases, a mixture of solvents may be necessary to achieve complete dissolution.
-
Molar Ratio: The stoichiometry of the ligand to the metal salt is a key parameter that determines the structure of the resulting complex. A 1:1 or 2:1 ligand-to-metal ratio is often a good starting point for achieving mononuclear complexes. Varying this ratio can lead to the formation of polynuclear or bridged structures.
-
Temperature and Reaction Time: Heating the reaction mixture, typically to reflux, provides the necessary activation energy for the coordination reaction to proceed at a reasonable rate. The reaction time can vary from a few hours to overnight, and progress can be monitored by techniques like thin-layer chromatography (TLC).
-
pH Control: The pH of the reaction medium can be crucial, especially when dealing with amino ligands. The addition of a weak base, such as a few drops of triethylamine or a dilute solution of sodium hydroxide, can facilitate the deprotonation of the amino groups, making them more nucleophilic and prone to coordination.[3]
Caption: Workflow for the synthesis of metal complexes via a Schiff base intermediate.
Part A: Synthesis of the Schiff Base Ligand
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a substituted aromatic aldehyde (2 mmol, for reaction at both amino groups) and a few drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Part B: Synthesis of the Metal(II) Complex
-
Dissolve the synthesized Schiff base (1 mmol) in 20 mL of a suitable solvent (e.g., methanol, ethanol, or DMF).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in 10 mL of the same solvent.
-
Slowly add the metal salt solution to the Schiff base solution with constant stirring.
-
Reflux the mixture for 4-6 hours.
-
Isolate and purify the resulting metal complex as described in Protocol 1.
Characterization of this compound Metal Complexes
A thorough characterization of the synthesized complexes is essential to confirm their formation, determine their structure, and understand their properties. The following techniques are recommended:
| Technique | Purpose | Expected Observations for Complex Formation |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the metal ion. | - Shift in the N-H stretching and bending vibrations of the amino groups. - Appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) corresponding to M-N bond vibrations. [4] |
| UV-Vis Spectroscopy | To study the electronic transitions and changes upon complexation. | - Shift in the absorption bands of the quinoline ligand (often a bathochromic or hypsochromic shift). - Appearance of new bands corresponding to d-d transitions (for transition metals) or charge-transfer bands. [5][6] |
| ¹H NMR Spectroscopy | To probe the chemical environment of the protons in the ligand upon coordination. | - Broadening or shifting of the signals for the amino protons. - Significant shifts in the signals of the aromatic protons of the quinoline ring due to changes in electron density upon coordination. |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex and confirm the ligand-to-metal ratio. | - The experimentally determined percentages of C, H, and N should match the calculated values for the proposed complex formula. |
| Molar Conductivity | To determine if the complex is ionic or non-ionic in solution. | - Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion. |
| Magnetic Susceptibility | To determine the magnetic moment of the complex and infer the geometry (for paramagnetic metal ions). | - The measured magnetic moment can help in determining the number of unpaired electrons and distinguishing between different possible geometries (e.g., octahedral, tetrahedral, square planar). |
| X-ray Crystallography | To definitively determine the solid-state structure of the complex. | - Provides precise information on bond lengths, bond angles, coordination geometry, and the overall molecular structure. [7] |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The successful synthesis of a metal complex should be confirmed by a combination of the characterization techniques listed above. For instance, a shift in the IR spectrum indicating M-N bond formation, coupled with a change in the UV-Vis spectrum and consistent elemental analysis data, provides strong evidence for the formation of the desired complex. For a definitive structural elucidation, single-crystal X-ray diffraction is the gold standard.
Conclusion
The synthesis of metal complexes with this compound holds significant promise for the development of new functional materials and therapeutic agents. The protocols and guidelines presented in this document, based on established chemical principles and literature on related compounds, provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand. Careful control of reaction conditions and thorough characterization of the products will be key to unlocking the full potential of these novel metal complexes.
References
- Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (URL not available)
- Table 2 IR spectral data of ligand and its metal complexes.
- Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes - bepls. ([Link])
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- Synthesis, Characterization, and Metal Complexes of a Salen Ligand Containing a Quinoline Base | Organometallics - ACS Public
- Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands - Journal of Chemistry Letters. ([Link])
- Characteristic IR and Uv-vis spectra data of all the metal | Download Table - ResearchG
- Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline - PubMed Central. ([Link])
- Computational Studies on Quinoline Based Metal Chemosensors - GCRIS - Van Yüzüncü Yıl Üniversitesi. ([Link])
- Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine - ResearchG
- UV–vis spectra of ligand and corresponding metal complexes - ResearchG
- UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral...
- A Computational Study of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium - ResearchG
- The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: Synthesis, X-ray crystal structure, and DFT studies | Request PDF - ResearchG
- 53355 PDFs | Review articles in QUINOLINES - ResearchG
- Oxaazamacrocycles incorporating quinoline moiety: synthesis and study of their binding properties towards metal cations - ResearchG
- A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - ResearchG
- 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine Coordination Compounds With cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, Spectroscopic Characterization, X-ray Study and in Vitro Cytotoxicity - PubMed. ([Link])
- Metal complexes of diamines - Wikipedia. ([Link])
- Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine - MDPI. ([Link])
- Transition metal amino acid complexes - Wikipedia. ([Link])
- Structure of compound 6 as confirmed by an X-ray study.[8] The...
- Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF - ResearchG
- Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the - White Rose Research Online. ([Link])
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Application Notes and Protocols for Quinoline-2,6-diamine in Agricultural Chemical Discovery
Introduction: Unlocking the Potential of a Novel Scaffold
The quinoline ring system is a well-established "privileged structure" in medicinal and agricultural chemistry, forming the backbone of numerous bioactive compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of agrochemical activities, including fungicidal, herbicidal, and insecticidal properties.[4][5][6] While extensive research has focused on various substituted quinolines, the specific isomer quinoline-2,6-diamine remains a largely unexplored scaffold in the context of agricultural applications. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of this compound as a novel building block for the next generation of agricultural chemicals.
Given the nascent stage of research into this specific diamine, this guide will adopt a forward-looking, research-oriented approach. We will present detailed protocols for the synthesis of the core this compound structure, followed by a systematic workflow for its derivatization and subsequent screening for fungicidal, herbicidal, and insecticidal activities. The causality behind each experimental choice is explained, providing a robust framework for a comprehensive investigation into this promising, yet understudied, molecule.
Part 1: Synthesis of the this compound Scaffold
A reliable and scalable synthesis of the this compound core is the foundational step for any subsequent derivatization and screening program. While direct synthesis of this compound is not extensively documented, established methods for synthesizing aminoquinolines, such as the Skraup synthesis, can be adapted.[7][8][9]
Protocol 1.1: Proposed Synthesis of this compound via a Modified Skraup Reaction
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[10][11] To obtain this compound, a suitable starting material would be a benzene derivative with amino groups that will result in the desired 2,6-diamino substitution pattern on the quinoline ring. A plausible route involves the use of 1,2,4-triaminobenzene or a protected equivalent.
Materials:
-
1,2,4-Triaminobenzene dihydrochloride (or a suitable protected precursor)
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Ferrous sulfate (FeSO₄) (to moderate the reaction)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol. The flask should be placed in an ice bath to control the initial exothermic reaction.
-
Addition of Reactants: Slowly add 1,2,4-triaminobenzene dihydrochloride and ferrous sulfate to the cooled sulfuric acid-glycerol mixture with constant stirring.
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins (indicated by a color change and increase in temperature), remove the external heating. The reaction is often highly exothermic.
-
Controlled Heating: After the initial vigorous reaction subsides, add the oxidizing agent (e.g., nitrobenzene) portion-wise through the dropping funnel. Heat the reaction mixture under reflux for several hours to ensure complete cyclization.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This step should be performed in a well-ventilated fume hood due to the potential evolution of heat and fumes.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times. Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the this compound.
Causality of Experimental Choices:
-
Skraup Synthesis: This classical method is chosen for its ability to construct the quinoline ring system from simple aromatic amines.[12][13]
-
Ferrous Sulfate: The reaction can be violent; ferrous sulfate is added to moderate the reaction rate and prevent uncontrolled exotherms.[14]
-
Oxidizing Agent: An oxidizing agent is necessary to facilitate the final aromatization step to form the quinoline ring.[11]
-
Alkaline Work-up: Neutralization is crucial to deprotonate the amino groups and allow for extraction into an organic solvent.
Part 2: A Tiered Screening Approach for Agrochemical Activity
Once this compound is synthesized, a systematic screening process is essential to identify any potential fungicidal, herbicidal, or insecticidal properties. A tiered approach allows for the efficient allocation of resources, starting with high-throughput in vitro assays and progressing to more complex whole-organism and in vivo studies for promising candidates.
Diagram 1: Proposed Research Workflow for this compound in Agrochemical Discovery
Caption: A tiered workflow for the discovery of agrochemicals from a this compound scaffold.
Protocol 2.1: Tier 1 - In Vitro Fungicidal Activity Screening
This initial screen aims to identify compounds that inhibit the growth of key plant pathogenic fungi.[1][15]
Materials:
-
Pure cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Sclerotinia sclerotiorum)[16]
-
Potato Dextrose Agar (PDA) medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spore suspension of the test fungi
-
Positive control (e.g., a commercial fungicide like Azoxystrobin)
-
Negative control (solvent only)
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum: Grow the fungal pathogens on PDA plates until sufficient sporulation is observed. Harvest the spores by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the spore concentration.
-
Assay Setup: In a 96-well plate, add the PDA medium. Then, add the test compounds at various concentrations. Also, include positive and negative controls.
-
Inoculation: Inoculate each well with the fungal spore suspension.
-
Incubation: Incubate the plates at an appropriate temperature for the specific fungus (typically 25-28°C) for 3-5 days, or until significant growth is observed in the negative control wells.
-
Data Analysis: Measure the fungal growth (e.g., by optical density using a microplate reader). Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the negative control. Determine the EC₅₀ (half-maximal effective concentration) for active compounds.
Causality of Experimental Choices:
-
In Vitro Assay: This high-throughput method allows for the rapid screening of a large number of compounds with minimal resource expenditure.[17]
-
Multiple Pathogens: Testing against a panel of economically important fungi provides a broader understanding of the potential activity spectrum.[16]
-
EC₅₀ Determination: This quantitative measure allows for the comparison of the potency of different compounds and the establishment of structure-activity relationships.
Protocol 2.2: Tier 1 - In Vitro Herbicidal Activity Screening
This primary screen assesses the effect of the test compounds on seed germination and early seedling growth.[18][19]
Materials:
-
Seeds of model plant species (e.g., Arabidopsis thaliana, lettuce, radish)
-
Petri dishes with filter paper
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., a commercial herbicide like glyphosate)
-
Negative control (solvent only)
-
Growth chamber with controlled light and temperature
Step-by-Step Methodology:
-
Preparation of Test Plates: Place a sterile filter paper in each Petri dish. Add a defined volume of the test compound solution at various concentrations to the filter paper. Allow the solvent to evaporate.
-
Seed Plating: Place a specific number of seeds (e.g., 20-30) on the treated filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection: After a set period (e.g., 5-7 days), measure the percentage of seed germination and the length of the radicle and hypocotyl.
-
Data Analysis: Calculate the percentage of inhibition of germination and growth for each treatment compared to the negative control. Determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds.
Causality of Experimental Choices:
-
Seed Germination Assay: This is a simple and sensitive bioassay to detect phytotoxicity at an early stage of plant development.[20]
-
Model Plant Species: Using well-characterized and rapidly growing plant species allows for quick and reproducible results.
-
Growth Inhibition Measurement: Assessing both germination and seedling growth provides a more comprehensive picture of the herbicidal effect.
Protocol 2.3: Tier 1 - In Vitro Insecticidal Activity Screening
This initial screen evaluates the contact toxicity of the compounds against a model insect pest.[21][22]
Materials:
-
A model insect species (e.g., fruit flies - Drosophila melanogaster, or a relevant agricultural pest like aphids)
-
Vials or small containers
-
Test compounds dissolved in a volatile solvent (e.g., acetone)
-
Positive control (e.g., a commercial insecticide like imidacloprid)
-
Negative control (solvent only)
-
Micropipette
Step-by-Step Methodology:
-
Preparation of Vials: Coat the inside of the vials with the test compound solution at various concentrations. Allow the solvent to evaporate completely, leaving a thin film of the compound.
-
Insect Exposure: Introduce a specific number of insects into each treated vial.
-
Observation: Observe the insects at regular intervals (e.g., 1, 4, 12, 24 hours) and record the number of moribund or dead insects.
-
Data Analysis: Calculate the percentage of mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) for active compounds.
Causality of Experimental Choices:
-
Contact Toxicity Assay: This method is straightforward for assessing the direct toxicity of a compound to an insect upon contact.[13]
-
Model Insect: Using a well-established laboratory insect model allows for standardized and reproducible results.[21]
-
LC₅₀ Determination: This is a standard metric for quantifying the acute toxicity of a substance to an insect population.
Part 3: Derivatization and Structure-Activity Relationship (SAR) Studies
The two amino groups at the 2- and 6-positions of the this compound scaffold offer excellent handles for chemical modification. A systematic derivatization strategy is key to exploring the structure-activity relationship (SAR) and optimizing the biological activity.
Diagram 2: Potential Derivatization Pathways for this compound
Caption: Derivatization strategies for exploring the SAR of the this compound scaffold.
Protocol 3.1: General Procedure for N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or acid anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Saturated sodium bicarbonate solution
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add the base to the solution.
-
Acylation: Slowly add the acylating agent (acyl chloride or anhydride) to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.
Part 4: Potential Mechanisms of Action
While the specific mechanism of action for derivatives of this compound would need to be elucidated experimentally, we can hypothesize potential targets based on known quinoline-based agrochemicals.
-
Fungicidal: Some quinoline fungicides are known to inhibit melanin biosynthesis in fungi, which is crucial for their pathogenicity.[4] Another novel quinoline fungicide, quinofumelin, targets the de novo pyrimidine biosynthesis pathway.[23][24] Derivatives of this compound could potentially act on these or other fungal-specific pathways.
-
Herbicidal: Quinclorac, a quinoline carboxylic acid herbicide, acts as a synthetic auxin, disrupting plant growth regulation.[4] It is plausible that certain derivatives of this compound could interfere with plant hormonal signaling or other essential metabolic processes.
-
Insecticidal: The neurotoxic effects of many insecticides are well-documented.[25][26][27][28] Quinoline derivatives could potentially act on the insect nervous system, for example, by modulating the activity of neurotransmitter receptors.
Conclusion and Future Directions
This compound represents a promising but underexplored scaffold for the discovery of novel agricultural chemicals. The protocols and workflows outlined in this document provide a comprehensive framework for its synthesis, derivatization, and systematic screening for fungicidal, herbicidal, and insecticidal activities. By employing a tiered screening approach and conducting thorough structure-activity relationship studies, researchers can efficiently evaluate the potential of this unique diamine. Future work on promising lead compounds should focus on mechanism of action studies, optimization of potency and selectivity, and evaluation in more complex biological systems, ultimately paving the way for the development of new and effective crop protection solutions.
References
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- Xiu, Q., et al. (2024). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. Pest Management Science. [Link]
- Xiu, Q., et al. (2024). Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum. bioRxiv. [Link]
- Wikipedia. (n.d.). Friedländer synthesis.
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- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]
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- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
- Kim, D. S., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]
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- Chen, Q., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12133-12145. [Link]
- The MIIS Eprints Archive. (2019). Understanding the Screening Process of New Molecules. [Link]
- Ghorab, M. M., et al. (2008). Synthesis of N-(5,7-diamino-3-phenyl-quinoxalin-2-yl)-3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-l-glutamic acid diethyl ester: evaluation of in vitro anti-cancer and anti-folate activities. European Journal of Medicinal Chemistry, 43(1), 189-203. [Link]
- Chen, Q., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.
- Michael, J. P. (2008). Biologically active quinoline and quinazoline alkaloids part I. The Alkaloids: Chemistry and Biology, 66, 1-137. [Link]
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- YouTube. (2022). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. [Link]
- Khan, I., et al. (2025). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Applied Biochemistry and Biotechnology, 197(4), 2097-2119. [Link]
- El-Sayed, N. N. E., et al. (2024). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 12, 1369335. [Link]
- Journal of the American Chemical Society. (1950). A New Synthesis of 7,8-Diaminoquinoline. [Link]
- Mirage News. (2020).
- Chaulagain, B., et al. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Bio-protocol, 12(24), e4573. [Link]
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- da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 27(15), 1757-1762. [Link]
- Tadesse, A., & Tesso, H. (2025). In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. PLoS ONE, 20(10), e0311812. [Link]
- Sánchez-Pérez, E. D. J., et al. (2021). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). Plants, 10(11), 2277. [Link]
- Di Lorenzo, A., et al. (2024). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. International Journal of Molecular Sciences, 25(11), 5991. [Link]
- Smith, B. H. (2022). Editorial: Effects of pesticides on the brain of pollinating insects. Frontiers in Insect Science, 2, 1099688. [Link]
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Application Notes and Protocols: Mannich Reaction for Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline-Based Mannich Bases
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the antimalarial drugs quinine and chloroquine.[1][2] The Mannich reaction, a three-component condensation, offers a powerful and versatile method for the functionalization of this privileged heterocycle.[3][4] This reaction introduces a β-amino-carbonyl moiety, creating a "Mannich base," which can significantly enhance the pharmacological properties of the parent quinoline.[3][5] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][6]
This guide provides a comprehensive overview of the Mannich reaction as applied to quinoline derivatives, detailing the underlying mechanism, a general experimental protocol, and critical considerations for successful synthesis and troubleshooting.
Reaction Mechanism: The Electrophilic Aminomethylation of Quinolines
The Mannich reaction is an aminoalkylation process that proceeds through the formation of an electrophilic iminium ion, which is then attacked by a nucleophilic carbon atom.[6][7] In the context of quinoline derivatives, particularly those bearing an activating hydroxyl group (e.g., 8-hydroxyquinoline), the aromatic ring acts as the nucleophile.[8]
The reaction mechanism can be dissected into two primary stages:
-
Formation of the Iminium Ion: The reaction is initiated by the nucleophilic addition of a primary or secondary amine to an aldehyde, typically formaldehyde.[6] This is followed by dehydration to generate a highly reactive electrophilic species known as an iminium ion (or Eschenmoser's salt precursor).[6]
-
Nucleophilic Attack by the Quinoline Ring: The electron-rich quinoline derivative, often facilitated by an activating group like a hydroxyl, attacks the iminium ion.[7][8] This electrophilic aromatic substitution results in the formation of a new carbon-carbon bond and the desired aminomethylated quinoline derivative.[5][8]
Caption: General mechanism of the Mannich reaction with quinolines.
General Experimental Protocol: Synthesis of a Quinoline-Based Mannich Base
This protocol provides a generalized procedure for the synthesis of a Mannich base from a hydroxyquinoline derivative. Researchers should note that optimal conditions may vary depending on the specific substrates used.
Materials:
-
Hydroxyquinoline derivative (e.g., 8-hydroxyquinoline, 5-chloro-8-hydroxyquinoline)
-
Amine (primary or secondary, e.g., piperidine, morpholine)
-
Formaldehyde source (e.g., paraformaldehyde, 37% aqueous solution)
-
Solvent (e.g., ethanol, methanol, pyridine)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve the hydroxyquinoline derivative (1.0 eq) in the chosen solvent (e.g., dry ethanol).[9]
-
Addition of Amine and Formaldehyde: To the stirred solution, add the appropriate amine (1.1 eq) followed by the formaldehyde source (e.g., paraformaldehyde, 4.0 eq).[9]
-
Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically 8-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8][9]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The workup procedure will vary, but a common method involves:
-
Removal of the solvent under reduced pressure.
-
Dissolving the crude product in a suitable organic solvent (e.g., dichloromethane).[10]
-
Washing the organic phase with an aqueous solution (e.g., 10% NaOH, brine, and water) to remove unreacted starting materials and byproducts.[10]
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).[10]
-
-
Purification: The crude product is then purified. Common techniques include:
-
Column Chromatography: Using silica gel and an appropriate eluent system to separate the desired product from impurities.
-
Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.
-
Caption: Experimental workflow for quinoline Mannich base synthesis.
Critical Parameters and Optimization
The success and efficiency of the Mannich reaction for quinoline derivatives depend on several key parameters. The following table summarizes these variables and provides insights for optimization.
| Parameter | Typical Range/Options | Causality and Field-Proven Insights |
| Quinoline Substrate | Hydroxyquinolines (e.g., 4-OH, 8-OH), aminoquinolines | The presence of an electron-donating group (e.g., -OH, -NH₂) on the quinoline ring activates it towards electrophilic substitution, increasing the reaction rate and yield. 8-hydroxyquinoline is a common and reactive substrate.[8] |
| Amine Component | Primary or secondary amines (aliphatic or aromatic) | The choice of amine directly influences the structure and properties of the final Mannich base. Secondary amines are frequently used to avoid potential side reactions.[8][9] |
| Aldehyde Component | Formaldehyde (paraformaldehyde or formalin), aromatic aldehydes | Formaldehyde is the most common aldehyde used, leading to aminomethylation.[5][8] The use of other aldehydes can introduce different alkyl or aryl groups. |
| Solvent | Ethanol, Methanol, Pyridine, Toluene | The choice of solvent can affect reaction rates and solubility of reagents. Ethanol is a common and effective solvent for many Mannich reactions involving quinolines.[8] |
| Catalyst | Often catalyst-free; can be acid- or base-catalyzed | While many Mannich reactions with activated quinolines proceed without a catalyst, acid or base catalysis can sometimes improve yields, especially for less reactive substrates.[11][12] |
| Reaction Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate. Refluxing in a suitable solvent is a common condition to drive the reaction to completion.[9] |
| Reaction Time | A few hours to several days | Reaction time is dependent on the reactivity of the substrates and the reaction temperature. Monitoring by TLC is crucial to determine the optimal reaction time.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Insufficiently activated quinoline substrate- Steric hindrance from bulky substituents- Decomposition of starting materials or product | - Use a more activated quinoline derivative if possible.- Increase reaction temperature and/or time.- Consider using a catalyst (e.g., a Lewis or Brønsted acid) to enhance reactivity.[12][13] |
| Formation of Side Products | - Reaction at multiple sites on the quinoline ring- Self-condensation of the aldehyde- Formation of bis-quinoline derivatives[14] | - Optimize reaction conditions (temperature, solvent) to favor the desired regioisomer.- Use a less reactive formaldehyde source or add it slowly to the reaction mixture.- Adjust the stoichiometry of the reactants. |
| Difficult Purification | - Similar polarity of product and starting materials- Presence of polymeric byproducts | - Employ a different chromatographic eluent system or use gradient elution.- Consider derivatization of the product to alter its polarity for easier separation.- Optimize the workup procedure to remove impurities before chromatography. |
References
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
- Scheme 41. Mannich bases of Quinoline derivative.
- Synthesis of Newer Mannich Bases of Quinoline Derivative for Antimicrobial Activity. International Journal of Chemical Sciences. [Link]
- Synthesis of Newer Mannich Bases of Quinoline Derivative for Antimicrobial Activity. Semantic Scholar. [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
- Mannich reaction. Wikipedia. [Link]
- SYNTHESIS OF NEWER MANNICH BASES OF QUINOLINE DERIVATIVE FOR ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. [Link]
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
- The synthesis of 4-hydroxyquinolines.
- Mannich Reaction Mechanism. BYJU'S. [Link]
- Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade.
- The proposed Mannich reaction mechanism.
- How chemists are harnessing halogen bonds for asymmetric synthesis. Chemistry World. [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
- Synthetic applications of biologically important Mannich bases: An updated review.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- Recent Advances in Metal-Free Quinoline Synthesis.
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]
- Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA deriv
- Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
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Doebner-von Miller reaction for quinoline synthesis
An Application Guide to the Doebner-von Miller Reaction: Synthesis of the Quinoline Scaffold
For researchers, scientists, and drug development professionals, the synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, the quinoline ring system is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] The Doebner-von Miller reaction, a classic and versatile method for quinoline synthesis, offers a powerful tool for accessing a wide range of substituted quinolines from readily available starting materials.[3][4]
First described in the 1880s by Oscar Doebner and Wilhelm von Miller, this reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5][6] It represents a modification of the Skraup synthesis and is prized for its ability to construct the quinoline core in a single operational step.[7] Despite its age, the reaction remains highly relevant, with ongoing modifications aimed at improving yields, broadening substrate scope, and adopting greener reaction conditions.[8]
This guide provides an in-depth exploration of the Doebner-von Miller reaction, from its underlying mechanism to detailed experimental protocols and troubleshooting strategies, designed to empower researchers in their synthetic endeavors.
The precise mechanism of the Doebner-von Miller reaction has been a subject of considerable study.[9] The currently accepted pathway involves a complex fragmentation-recombination sequence, particularly when the α,β-unsaturated carbonyl is generated in situ.[5][9] The key stages are:
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.
-
Fragmentation-Recombination: The resulting amino ketone can undergo fragmentation into an imine and a saturated ketone. These fragments can then recombine to form a new conjugated imine.[9]
-
Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the aniline ring attacks the imine moiety, leading to the formation of a dihydroquinoline intermediate.
-
Oxidation (Aromatization): The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. The oxidizing agent can be an external reagent (like nitrobenzene or arsenic acid) or another molecule of the Schiff base acting as a hydrogen acceptor.[10][11]
This multi-step process is typically catalyzed by strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄).[5][12]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Quinoline-2,6-diamine
Welcome to the dedicated technical support center for researchers and professionals engaged in the synthesis of Quinoline-2,6-diamine. This guide is designed to provide in-depth, experience-driven insights to help you navigate the common challenges associated with this synthesis, improve your yields, and ensure the purity of your final product. Our approach is grounded in established chemical principles and validated through practical application.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The proposed solutions are based on analogous reactions and established principles of quinoline chemistry.
Question 1: My initial attempts at a one-pot synthesis of this compound using a modified Skraup or Doebner-von Miller reaction with a phenylenediamine precursor are resulting in low yields and a complex mixture of byproducts. What is happening and how can I improve this?
Answer:
Directly using phenylenediamines in classic acid-catalyzed quinoline syntheses like the Skraup or Doebner-von Miller is notoriously challenging. The presence of two amino groups leads to several complications:
-
Competing Cyclization Pathways: The acid catalyst can protonate both amino groups, and cyclization can occur from either position, leading to isomeric byproducts.
-
Polymerization and Tar Formation: Anilines, especially diamines, are prone to polymerization under the harsh acidic and high-temperature conditions of these reactions, resulting in significant tar formation and low yields of the desired product.[1][2]
-
Oxidative Side Reactions: The strong oxidizing agents used in the Skraup reaction can lead to over-oxidation of the sensitive diamine starting material.
Recommended Solution: A Multi-Step Strategy
A more reliable approach is a multi-step synthesis that involves protecting one of the amino groups or introducing the second amino group later in the synthetic sequence. A plausible route involves the nitration of a suitable quinoline precursor followed by reduction.
Question 2: I am following a multi-step route involving the synthesis of a nitro-substituted quinoline followed by reduction, but I am facing issues with regioselectivity during the nitration step. How can I control the position of the nitro group?
Answer:
Controlling regioselectivity in the nitration of a quinoline ring is a common challenge. The position of nitration is directed by the existing substituents on both the benzene and pyridine rings. For the synthesis of a 6-nitroquinoline derivative, the directing effects of the substituents are crucial.
Key Considerations for Regioselective Nitration:
-
Activating/Deactivating Groups: The quinoline nitrogen is deactivating towards electrophilic substitution on the pyridine ring. Substituents on the benzene portion of the molecule will have a more significant influence on the position of nitration.
-
Steric Hindrance: Bulky groups can sterically hinder nitration at adjacent positions.
Proposed Protocol for Regioselective Synthesis:
A more controlled approach would be to start with a pre-functionalized aniline where the substitution pattern will favor the formation of the desired 6-substituted quinoline. For instance, starting with 4-nitroaniline in a Doebner-von Miller reaction is a common strategy to introduce a group at the 6-position of the quinoline ring.[3]
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of this compound?
A1: A robust strategy is to first synthesize 2-chloro-6-nitroquinoline. This intermediate provides a scaffold where the functional groups can be sequentially converted to the desired amino groups. The chloro group at the 2-position can be substituted with an amino group, and the nitro group at the 6-position can be reduced.
Q2: What are the best practices for purifying this compound?
A2: Purification can be challenging due to the presence of two basic amino groups.
-
Column Chromatography: Silica gel column chromatography is a standard method. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine can be effective. The triethylamine helps to prevent the product from streaking on the silica gel.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system like ethanol/water or methanol can yield highly pure material.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the diamine from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated diamine can then be basified (e.g., with NaOH) and extracted with an organic solvent.[1]
Q3: How can I monitor the progress of my reactions effectively?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction progress.[1][2] Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q4: Are there any "green" or more environmentally friendly approaches to consider for this synthesis?
A4: Yes, several green chemistry principles can be applied to quinoline synthesis.[4][5]
-
Catalyst-free reactions in water: Some Friedländer syntheses can be performed in water without a catalyst.[1]
-
Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and improve yields.[6][7]
-
Use of greener solvents: Whenever possible, replacing hazardous solvents with more environmentally benign alternatives like ethanol or water is recommended.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-nitroquinoline
This protocol is based on the principles of the Combes quinoline synthesis followed by chlorination.
| Step | Procedure | Reagents & Conditions | Expected Outcome |
| 1 | Condensation | 4-nitroaniline (1 eq.), Acetylacetone (1.1 eq.), Concentrated H₂SO₄ (catalyst) | Formation of a β-anilino vinyl ketone intermediate. |
| 2 | Cyclization | Heat the mixture from Step 1. | Formation of 2-hydroxy-4-methyl-6-nitroquinoline. |
| 3 | Chlorination | Treat the product from Step 2 with POCl₃. | Conversion of the hydroxyl group to a chloro group, yielding 2-chloro-4-methyl-6-nitroquinoline. |
Protocol 2: Synthesis of this compound from 2-Chloro-6-nitroquinoline
| Step | Procedure | Reagents & Conditions | Expected Outcome |
| 1 | Amination | 2-chloro-6-nitroquinoline (1 eq.), Ammonia (excess) in a sealed tube or autoclave, with a copper catalyst. | Substitution of the chloro group with an amino group to form 2-amino-6-nitroquinoline. |
| 2 | Reduction | 2-amino-6-nitroquinoline (1 eq.), SnCl₂·2H₂O in ethanol, or H₂ gas with a Pd/C catalyst. | Reduction of the nitro group to an amino group, yielding this compound. |
Visualizing the Workflow
Logical Workflow for Optimizing this compound Synthesis
Caption: A multi-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Sources
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Technical Support Center: Overcoming Solubility Challenges of Quinoline-2,6-diamine in Aqueous Media
Prepared by: Gemini Senior Application Scientist Last Updated: January 7, 2026
Welcome to the technical support guide for Quinoline-2,6-diamine. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in aqueous systems. This compound is a valuable building block in medicinal chemistry and material science, but its hydrophobic quinoline core presents a common experimental hurdle. This guide provides a series of structured troubleshooting protocols and foundational knowledge to help you achieve stable and reproducible solutions for your experiments.
Section 1: Understanding the Challenge: Physicochemical Profile
The solubility of a compound is governed by its molecular structure. This compound possesses a dual nature: the large, aromatic quinoline ring system is inherently hydrophobic, while the two amino groups provide basic centers that can be protonated to form more water-soluble salts.[1][2] This duality is the key to overcoming its limited solubility in neutral aqueous media.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| Chemical Formula | C₉H₉N₃ | [1][3] |
| Molar Mass | 159.19 g/mol | [1][3] |
| Appearance | Solid (Typical) | General chemical information. |
| General Solubility | Limited in cold water; dissolves in hot water and organic solvents. | [1][4] |
| Estimated pKa | pKa₁ ≈ 7.25 (C2-amine), pKa₂ ≈ 5.54 (C6-amine) | Based on values for 2-aminoquinoline and 6-aminoquinoline, respectively. The C2-amine's basicity is influenced by the ring nitrogen.[5] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my neutral phosphate-buffered saline (PBS, pH 7.4). Why? A: At neutral pH, the amino groups on this compound are not fully protonated. The molecule's hydrophobic quinoline backbone dominates its behavior, leading to poor aqueous solubility.[2] To dissolve it effectively in aqueous buffers, you will likely need to modify the pH or use a solubilizing agent.
Q2: What is the fastest method to prepare a stock solution for a preliminary biological assay? A: The most common and rapid method is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol, and then perform a serial dilution into your aqueous assay medium.[6] However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.
Q3: I successfully dissolved the compound by heating, but it crashed out of solution as it cooled. What should I do? A: This phenomenon, known as recrystallization, is common for compounds with temperature-dependent solubility.[1] To maintain solubility at room temperature, the solution needs to be stabilized. This can be achieved by combining the thermal method with pH adjustment or the addition of a co-solvent or complexing agent like a cyclodextrin.
Q4: Can I use DMSO to dissolve this compound? Are there any downsides? A: Yes, DMSO is an excellent solubilizing agent for many poorly soluble compounds. However, for cell-based assays, DMSO concentrations should typically be kept low (e.g., <0.5% v/v) as it can be cytotoxic. For chemistry applications, it is generally a good choice, but it can be difficult to remove under vacuum due to its high boiling point.
Section 3: In-Depth Troubleshooting & Solubilization Protocols
For persistent solubility issues, a systematic approach is required. The following workflow and detailed protocols provide robust methods for preparing stable aqueous solutions of this compound.
Solubilization Strategy Decision Workflow
The choice of method depends on the experimental constraints, such as the required final concentration and the tolerance of the assay system to additives like organic solvents or extreme pH.
Caption: Decision tree for selecting a solubilization method.
Protocol 1: pH-Mediated Solubilization (Acidification)
Principle: This is the most effective method for achieving high aqueous concentrations. By lowering the pH of the medium to a value at least 1-2 units below the lowest pKa of the compound (i.e., pH < 4.5), both basic amino groups become protonated. The resulting salt (e.g., this compound dihydrochloride) is an ionic species with significantly enhanced water solubility.[7][8]
Methodology:
-
Weigh: Accurately weigh the required amount of this compound powder.
-
Suspend: Add approximately 80% of the final required volume of purified water (or your desired aqueous buffer) to a sterile container with a magnetic stir bar. Add the powder to create a suspension.
-
Acidify: While stirring vigorously, add 1 M hydrochloric acid (HCl) dropwise. The suspension should clarify as the compound dissolves. Monitor the pH of the solution.
-
Ensure Complete Dissolution: Continue adding acid until the solution is completely clear and free of visible particles. The final pH should ideally be between 3.0 and 4.5.
-
Adjust Volume: Once dissolved, carefully add purified water to reach the final desired volume (q.s.).
-
Final Check: Measure the final pH of the stock solution. If needed for your experiment, this acidic stock can be carefully neutralized or diluted into a larger volume of buffered media, but be mindful of potential precipitation if the final pH rises significantly.
Trustworthiness Check: A stable, clear solution at a verified acidic pH indicates successful salt formation.
Protocol 2: Co-Solvent Systems
Principle: A water-miscible organic solvent, or "co-solvent," reduces the overall polarity of the aqueous medium. This allows the solvent to better accommodate the hydrophobic quinoline ring, thereby increasing solubility.[6] This method is ideal when the use of non-physiological pH is undesirable.
Methodology:
-
Weigh: Accurately weigh the this compound powder into a suitable vial.
-
Initial Dissolution: Add a minimal volume of the chosen co-solvent (see Table 2) to completely dissolve the powder. Vortex or sonicate briefly if necessary. A clear organic solution should be obtained.
-
Aqueous Dilution: While vortexing the organic solution, slowly add the aqueous buffer or medium in a dropwise manner. Adding the aqueous phase too quickly can cause localized concentration gradients and lead to precipitation.
-
Observe: Continue adding the aqueous phase until the final concentration is reached. The final solution should remain clear.
Table 2: Common Co-solvents for Preclinical Formulations
| Co-Solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5-10% | Excellent solubilizer; can be toxic to cells at higher concentrations. |
| Ethanol (EtOH) | 10-20% | Good for many compounds; can cause protein precipitation in some assays. |
| Polyethylene Glycol 400 (PEG 400) | 20-50% | Low toxicity; viscous. Often used in preclinical in vivo studies.[9] |
| Propylene Glycol (PG) | 20-40% | Common pharmaceutical excipient with a good safety profile.[10] |
Trustworthiness Check: The final solution must be visually clear. If cloudiness or precipitate appears, the capacity of the co-solvent system has been exceeded. Try increasing the ratio of the co-solvent or switch to a different method.
Protocol 3: Complexation with Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic quinoline portion of the molecule can become encapsulated within the CD cavity, forming a water-soluble inclusion complex.[11][12] This method is particularly useful for sensitive biological systems where co-solvents and pH extremes must be avoided.
Methodology:
-
Prepare CD Solution: Prepare a solution of a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point.
-
Add Compound: Add the pre-weighed this compound powder directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 h) or gently heat (40-50°C) and sonicate to accelerate complex formation.
-
Clarify: The mixture should gradually become a clear solution as the inclusion complex forms. If some undissolved material remains, it can be removed by filtration through a 0.22 µm filter, but the final concentration must then be determined analytically.
Trustworthiness Check: Formation of a clear, stable solution after sufficient mixing time is indicative of successful complexation.
Section 4: Analytical Verification
After applying a solubilization technique, it is crucial to confirm that the compound is fully dissolved and to quantify its final concentration.
-
Visual Inspection: The solution must be transparent and free of any visible particles, haze, or Tyndall effect (light scattering).
-
Spectrophotometry (UV-Vis): For a quick concentration check, a UV-Vis spectrophotometer can be used. A calibration curve should be prepared using a stock solution of the compound in a solvent where it is freely soluble (e.g., methanol or acetonitrile).[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the gold standard for accurately determining the concentration and purity of the dissolved compound.[15][16] This method can distinguish the dissolved analyte from any fine, undissolved particulates.
Section 5: Safety Precautions
Quinoline derivatives should be handled with care. The parent compound, quinoline, is classified as toxic, a skin and eye irritant, and a suspected carcinogen.[17][18][19][20]
-
Engineering Controls: Always handle this compound powder in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Disposal: Dispose of waste according to your institution's hazardous waste guidelines.
-
MSDS: Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before use.
References
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- mVOC 4.0. Quinoline.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Gothwal, A., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
- Finar Limited. (2010, June 10). Material Safety Data Sheet: Quinoline.
- Slideshare. (n.d.). Methods of solubility enhancements.
- National Institutes of Health. Quinoline. PubChem.
- Ing. Petr Švec - PENTA s.r.o. (2025, May 13). Safety Data Sheet: Quinoline.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Bio-Fine. (n.d.). Quinoline MATERIAL SAFETY DATA SHEET.
- Al-Attas, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PubMed Central.
- PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery.
- Solubility of Things. (n.d.). 2,6-Dimethylquinoline.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Kumar, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- Advances in Engineering Technology Research. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
- Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- IOP Conference Series: Earth and Environmental Science. (2025, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
- Wikipedia. (n.d.). Quinoline.
- Sciencemadness Wiki. (n.d.). Quinoline.
- Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park's Lab, Purdue University.
- ResearchGate. (n.d.). Commonly used solubilizer excipients based on its functions.
- National Institutes of Health. 2-N-(2-aminoethyl)this compound. PubChem.
- LookChem. (n.d.). QUINOLINE-5,6-DIAMINE 42143-23-7 wiki.
- Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams.
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Technical Support Center: Purification of Crude Quinoline-2,6-diamine
Welcome to the technical support center for the purification of Quinoline-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common and complex challenges associated with purifying this versatile heterocyclic compound. Our focus is not just on the procedural steps but on the underlying chemical principles that govern success.
This compound is a key building block in medicinal chemistry, valued for its role in synthesizing compounds with potential antimicrobial and anticancer properties.[1] However, its synthesis, often via methods like the Skraup or Friedländer reactions, can yield a crude product laden with challenging impurities, including regioisomers, unreacted starting materials, and polymeric tars.[2][3][4] The presence of two basic amino groups on the quinoline scaffold introduces specific purification challenges, particularly concerning stability and reactivity with common purification media.[1]
This guide provides a structured, question-and-answer approach to troubleshoot common issues and answer frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, practical problems you may encounter during the purification of this compound.
Issue 1: My Crude Product is a Dark, Tarry, or Oily Residue.
Question: My synthesis resulted in a dark, intractable tar instead of a solid. How can I isolate the this compound?
Answer: This is a very common outcome, especially with classical quinoline syntheses like the Skraup reaction, which are known to be strongly exothermic and produce polymeric byproducts.[4][5] The key is to avoid direct crystallization from this complex mixture and instead use an intermediary separation technique based on chemical properties.
Recommended Strategy: Acid-Base Extraction
The two amino groups make this compound a basic compound. This property can be exploited to separate it from neutral polymeric tars and non-basic impurities.[6][7]
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude tarry mixture in a suitable organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will react to form its hydrochloride salt, which is soluble in the aqueous layer.[7] Most of the tarry, non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining trapped impurities.
-
Regeneration of Free Base: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH 9-10, check with pH paper).[7] The this compound will precipitate as the free base.
-
Final Extraction & Drying: Extract the regenerated diamine back into an organic solvent (DCM or Ethyl Acetate) several times. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield a significantly purified, solid product.
This purified solid can now be further refined using recrystallization.
Issue 2: The Compound "Oils Out" During Recrystallization.
Question: I've isolated a solid, but when I try to recrystallize it, it separates as an oil instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too rapidly.[8] The presence of impurities can also suppress the melting point, exacerbating the issue.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to create a slightly more dilute solution. This lowers the saturation point to a temperature below the compound's melting point.[9]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal lattice formation. Avoid moving directly to an ice bath.[9]
-
Change Solvent System: Your chosen solvent's boiling point may be too high. Switch to a lower-boiling point solvent or use a solvent pair. For instance, dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (like water or heptane) until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.[8]
Issue 3: My Product is Decomposing on a Silica Gel Column.
Question: I'm using column chromatography for final polishing, but my yield is very low, and I'm seeing streak marks and new spots on TLC, suggesting decomposition. Why?
Answer: This is a classic problem when purifying basic compounds like quinolines on standard silica gel. The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups, which can strongly adsorb or even catalyze the degradation of acid-sensitive basic compounds.[10]
Recommended Strategy: Deactivate the Stationary Phase
-
Use Deactivated Silica: Neutralize the acidic sites by preparing a slurry of the silica gel in the chosen eluent system containing 0.5-2% of a tertiary amine, such as triethylamine (NEt₃).[10] Let it stand for an hour before packing the column. Running the column with this amine-modified eluent will prevent product decomposition.
-
Switch to Alumina: A better alternative is to use a different stationary phase altogether. Neutral or basic alumina is much more suitable for purifying basic compounds and will prevent the degradation seen with silica.[8]
Workflow for Selecting a Purification Strategy
Caption: A decision workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route.
-
From Skraup or Doebner-von Miller Synthesis: Expect unreacted aniline precursors, the corresponding nitro compounds (if used as an oxidant), and significant amounts of high-molecular-weight polymeric tars.[2][4][11]
-
From Friedländer Synthesis: Common impurities include unreacted 2-aminoaryl aldehyde/ketone and the carbonyl coupling partner.[12][13]
-
General Impurities: Regioisomers (e.g., Quinoline-2,5-diamine or other substitution patterns) can form depending on the starting materials and are often the most difficult to remove.[2] Residual solvents from the reaction or work-up are also common.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.[8] this compound has polar amino groups and a large aromatic core, giving it moderate polarity. A solvent screening is always recommended.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point. Dissolves the compound well when hot. |
| Methanol | 65 | Polar Protic | Similar to ethanol but lower boiling point. Can be effective.[14] |
| Water | 100 | Very Polar | Quinoline itself is slightly soluble in cold water but dissolves readily in hot water.[1][15] The diamino derivative may have similar properties. |
| Ethanol/Water | Variable | Tunable | A powerful solvent pair. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Good for inducing crystallization. |
| Toluene | 111 | Non-polar | May be a good solvent for larger-scale crystallizations where polar solvents are too effective. |
| Acetonitrile | 82 | Polar Aprotic | Can be a good choice for recrystallizing quinoline salts, such as picrates, which can be an intermediate purification step.[16] |
Protocol 2: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.[17]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a very small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities or charcoal.[17]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A3: Yes, preparative HPLC is a highly effective technique for obtaining very pure this compound, especially for separating it from closely related regioisomers.[1]
-
Method: Reversed-phase HPLC (using a C18 column) is the most common method.[1]
-
Mobile Phase: A gradient elution system using water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amines, is typical.
-
Detection: UV detection is suitable as the quinoline ring is a strong chromophore.
Q4: How do I definitively confirm the purity of my final product?
A4: A combination of techniques is necessary to establish purity and confirm identity.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of residual solvents or other impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range. Impurities typically depress and broaden the melting point.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. HPLC coupled with MS (LC-MS) is a powerful tool for both purification and analysis.[1]
References
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- LookChem. (n.d.). Purification of Quinoline - Chempedia.
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- Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- NIH PubChem. (n.d.). Quinoline | C9H7N | CID 7047.
- Benchchem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
- Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- Wikipedia. (n.d.). Quinoline.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Elnekety, M. (n.d.). Synthesis of Quinoline and derivatives.
- YouTube. (2020, July 23). Acid base extraction.
- Google Patents. (n.d.). The crystallization of quinoline.
- Benchchem. (2025). Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives.
- Benchchem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
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- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 14. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 15. Quinoline - Wikipedia [en.wikipedia.org]
- 16. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproducts in Quinoline-2,6-diamine Reactions
Welcome to the technical support center for Quinoline-2,6-diamine synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize the formation of common byproducts during the synthesis of this critical diamine building block. By understanding the underlying reaction mechanisms, you can optimize your experimental conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproducts?
There are two primary, industrially relevant routes for synthesizing this compound. Each has a unique profile of potential byproducts that can arise from incomplete reactions or side reactions.
-
Reduction of 2,6-Dinitroquinoline: This is a common method involving the reduction of a dinitro precursor. The primary challenges are controlling the reduction to avoid intermediate nitro-amino species and preventing over-reduction or side reactions with the quinoline core.
-
Palladium-Catalyzed Amination of 2,6-Dihaloquinolines: This route, often employing Buchwald-Hartwig amination conditions, involves the sequential substitution of two halogen atoms (typically -Cl or -Br) with amino groups.[1] Key challenges include controlling the degree of amination and preventing hydrodehalogenation or catalyst-driven side reactions.[2]
Q2: My final product is a dark, tarry substance instead of the expected solid. What is the likely cause?
The formation of dark, often polymeric or tarry materials is a common issue, particularly in reactions that generate highly reactive intermediates or are sensitive to air and light. This compound, like many aromatic diamines, is susceptible to oxidative polymerization. Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts, can lead to the formation of colored, high-molecular-weight oligomers. The quinoline nucleus itself can also be prone to turning brown on exposure to light.[3]
To mitigate this, it is crucial to:
-
Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction and workup.
-
Use degassed solvents.
-
Purify the final product quickly after synthesis and store it under an inert atmosphere, protected from light.
Q3: How can I effectively monitor the progress of my reaction to prevent byproduct formation?
In-process control is critical. The best method depends on the synthetic route.
-
For Reduction Reactions: Thin Layer Chromatography (TLC) is highly effective. You can visualize the disappearance of the starting dinitro material, the transient appearance of the mono-amino-mono-nitro intermediate, and the formation of the final diamine product. Staining with a potassium permanganate solution can help visualize all spots.
-
For Buchwald-Hartwig Aminations: TLC and crude LC-MS are invaluable. LC-MS allows you to monitor the masses of the starting dihalide, the mono-aminated intermediate, and the desired di-aminated product. This provides a clear picture of conversion and helps in deciding when to quench the reaction to avoid over-amination or decomposition.
Troubleshooting Guide 1: Reduction of 2,6-Dinitroquinoline
The reduction of 2,6-dinitroquinoline is a powerful method, but incomplete reduction is a frequent source of impurities.
Problem: My final product contains significant amounts of 6-amino-2-nitroquinoline or 2-amino-6-nitroquinoline.
This indicates an incomplete or insufficiently powerful reduction. The two nitro groups have slightly different reactivities, and stopping the reaction prematurely or using a weak reducing agent can lead to the accumulation of these mono-reduced intermediates.
Root Cause Analysis & Mitigation Strategy
The presence of mono-reduced species is typically due to insufficient reducing agent equivalents, poor catalyst activity, or non-optimal reaction conditions.
Workflow for Troubleshooting Incomplete Reduction
Sources
Technical Support Center: Optimization of Reaction Conditions for Quinoline-2,6-diamine Synthesis
Welcome to the technical support center for the synthesis of Quinoline-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your experimental outcomes.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, notable for its scaffold in various therapeutic agents. Its synthesis, while achievable, presents several challenges that can impact yield and purity. This guide outlines a robust and optimized pathway starting from the commercially available 2-chloro-6-nitroquinoline, focusing on a two-step sequence of nitro group reduction followed by a palladium-catalyzed amination.
Recommended Synthetic Pathway: A Two-Step Approach
The most reliable and optimized route to this compound is a sequential process involving the reduction of a nitro group, followed by a C-N cross-coupling reaction. This pathway is favored due to the often milder conditions required for the initial reduction, which can prevent undesirable side reactions that might occur if the amination is attempted first on an electron-deficient ring.
Caption: Overall synthetic workflow for this compound.
Part 1: Step-by-Step Experimental Protocols
Step 1: Selective Reduction of 2-Chloro-6-nitroquinoline
The initial step focuses on the chemoselective reduction of the nitro group to an amine, while preserving the chloro substituent. Several methods are effective, with the choice often depending on available equipment and tolerance for different reagents.
Protocol 1.1: Reduction using Stannous Chloride (SnCl₂)
This is a classic and reliable method for nitro group reduction.
-
Materials:
-
2-Chloro-6-nitroquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (or Ethyl Acetate)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (5M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-6-nitroquinoline (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Slowly add concentrated HCl while stirring. The reaction is exothermic.
-
Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the mixture by the slow addition of a 5M NaOH solution until a pH of >10 is reached to precipitate tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-6-aminoquinoline.
-
Step 2: Buchwald-Hartwig Amination of 2-Chloro-6-aminoquinoline
This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond at the 2-position.[1][2] The choice of ligand and base is critical for achieving high yields.
Protocol 1.2: Amination using an Ammonia Equivalent
Directly using ammonia can be challenging due to its volatility. An ammonia surrogate like benzophenone imine followed by hydrolysis, or using a specialized catalyst system that is effective for ammonia coupling, is recommended.
-
Materials:
-
2-Chloro-6-aminoquinoline
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Ammonia source (e.g., Ammonia solution in dioxane, or an ammonia surrogate like benzophenone imine)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 eq) to a dry Schlenk flask.
-
Add 2-chloro-6-aminoquinoline (1.0 eq) and the anhydrous solvent.
-
If using an ammonia surrogate, add it at this stage. If using a solution of ammonia, add it via syringe.
-
Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
If an imine surrogate was used, the crude product will need to be hydrolyzed (e.g., with mild acid) to reveal the primary amine.
-
Purify the crude this compound by column chromatography on silica gel.
-
Part 2: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
FAQs for Step 1: Nitro Group Reduction
Q1: My reduction with SnCl₂ is giving a low yield and a complex mixture of products. What could be the cause?
A1: Several factors could be at play:
-
Incomplete Reaction: Ensure you are using a sufficient excess of SnCl₂ (at least 4 equivalents). Monitor the reaction closely by TLC to confirm the complete consumption of the starting material.
-
Over-reduction or Side Reactions: While SnCl₂ is generally selective for nitro groups, prolonged reaction times or excessively high temperatures can sometimes lead to dehalogenation (loss of the chloro group). Try running the reaction at a lower temperature for a longer duration.
-
Workup Issues: The precipitation of tin salts during basification can trap the product, reducing the isolated yield. Ensure thorough washing of the celite pad with your extraction solvent. In some cases, a different workup where the pH is carefully adjusted to just precipitate the tin hydroxides while keeping the diamine product in solution can be beneficial.
Q2: Can I use catalytic hydrogenation for the nitro reduction?
A2: Yes, catalytic hydrogenation (e.g., using Pd/C and H₂ gas) is a very clean method for nitro group reduction.[3] However, there is a significant risk of hydrodehalogenation, where the chloro group at the 2-position is also reduced. To minimize this, you can:
-
Use a poisoned catalyst: Catalysts like Lindlar's catalyst can sometimes show better selectivity.
-
Carefully control reaction conditions: Operate at low hydrogen pressure and ambient temperature.
-
Add a catalyst inhibitor: Small amounts of a sulfur-containing compound can sometimes selectively poison the catalyst against dehalogenation, but this requires careful optimization.
Q3: Are there other reducing agents I can use?
A3: Yes, iron powder in acetic acid (Fe/AcOH) is an inexpensive and effective alternative.[4] Sodium dithionite (Na₂S₂O₄) in a biphasic system (e.g., DMF/water) is another option, often used for its mildness.[5]
| Reducing Agent | Advantages | Disadvantages |
| SnCl₂ / HCl | Reliable, high-yielding, common lab reagent. | Workup can be tedious due to tin salts. |
| Fe / AcOH | Inexpensive, effective. | Can require acidic workup; iron sludge.[4] |
| Catalytic (Pd/C, H₂) | Very clean reaction, high atom economy. | Risk of dehalogenation.[3] |
| Sodium Dithionite | Mild conditions. | Can require elevated temperatures and longer reaction times.[5] |
FAQs for Step 2: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is not going to completion. What should I try?
A1: Incomplete conversion is a common issue. Here's a systematic approach to troubleshoot:
-
Catalyst System: The choice of ligand is crucial. For electron-rich anilines like 2-chloro-6-aminoquinoline, sterically hindered biaryl phosphine ligands like XPhos or RuPhos are often superior. Ensure your palladium source and ligand are of high quality and handled under inert conditions to prevent catalyst deactivation.
-
Base: NaOtBu is a common choice, but if you see substrate or product degradation, a weaker base like K₃PO₄ or Cs₂CO₃ could be beneficial, though it may require higher temperatures.[6]
-
Solvent: Toluene and dioxane are standard. Ensure they are anhydrous, as water can interfere with the catalytic cycle.
-
Temperature: If the reaction is sluggish, a modest increase in temperature (e.g., from 100°C to 110°C) can significantly increase the rate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Q2: I am observing significant amounts of hydrodehalogenation (replacement of Cl with H). How can I prevent this?
A2: Hydrodehalogenation is a known side reaction. It can be minimized by:
-
Ligand Choice: Some ligands are more prone to β-hydride elimination pathways that can lead to this side product. Screening different ligands is advisable.
-
Base Selection: Using a less sterically hindered base might sometimes help, but this needs to be balanced with its effectiveness in the main catalytic cycle.
-
Amine Source: Ensure your ammonia source is free of impurities that could act as hydride donors.
Q3: The purification of the final product is difficult. Are there any tips?
A3: Diamines can be challenging to purify due to their polarity and potential to streak on silica gel.
-
Column Chromatography: Consider adding a small amount of triethylamine (~1%) to your eluent to suppress tailing on the silica gel column. A gradient elution from a non-polar to a polar solvent system is recommended.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: As a basic compound, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The diamine will move to the aqueous layer. Then, basify the aqueous layer and re-extract the pure product into an organic solvent.
| Parameter | Condition A | Condition B | Condition C | Rationale/Comment |
| Pd Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 | G3 pre-catalysts are often more air-stable and efficient.[6] |
| Ligand | XPhos | RuPhos | SPhos | Sterically hindered biaryl phosphines are generally effective. |
| Base | NaOtBu | LiHMDS | K₃PO₄ | NaOtBu is strong and common; K₃PO₄ is weaker and may require higher temps. |
| Solvent | Toluene | Dioxane | t-BuOH | Must be anhydrous and deoxygenated. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can increase rate but also potential side reactions. |
References
- Benchchem. (2025). Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.
- Wikipedia. (2023).
- Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521.
- Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.
- Yuan, X. X. (2010).
- Chemistry LibreTexts. (2023).
- Name-Reaction.com. (n.d.).
- Rajapakse, A., Linder, C., Morrison, R. D., Sarkar, U., Leigh, N. D., Barnes, C. L., Daniels, J. S., & Gates, K. S. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical research in toxicology, 26(4), 543–551.
- Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (n.d.).
- ChemInform Abstract: Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. (n.d.).
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2801–2807.
- Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules (Basel, Switzerland), 21(6).
- Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube.
- Far-Poco, V., & Toste, F. D. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(2), 526–541.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020).
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Rajapakse, A., Morrison, R. D., & Gates, K. S. (2013). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. Organic & biomolecular chemistry, 11(23), 3847–3850.
- 6‐Nitro‐1,2,3,4‐tetrahydroquinolines by a tandem reductive amin
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common problems in Friedländer synthesis
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedländer synthesis, and how does it influence my reaction setup?
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group to form a quinoline derivative.[1][2][3] The reaction can be catalyzed by either acids or bases.[4][5]
Understanding the two primary proposed mechanisms is crucial for troubleshooting:
-
Aldol Condensation Pathway: The initial step is an aldol condensation between the two carbonyl partners, followed by cyclization and dehydration.
-
Schiff Base Formation Pathway: The reaction begins with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and dehydration.[1]
Your choice of catalyst (acid vs. base) can influence which pathway is favored and can be critical for the success of the reaction, especially with sensitive substrates. For instance, base-catalyzed reactions may promote self-condensation of the ketone reactant (an aldol side reaction), which can be mitigated by choosing appropriate reaction conditions or by using an imine analog of the aniline starting material.[4]
Troubleshooting Common Problems
Q2: I am experiencing very low or no yield of my desired quinoline. What are the likely causes and how can I address them?
Low yields are a frequent issue in the Friedländer synthesis and can often be traced back to several key factors.[6]
Possible Cause 1: Inappropriate Catalyst or Catalyst Inactivation
-
The "Why": The catalyst is essential for promoting both the initial condensation and the subsequent cyclodehydration steps. An inactive or unsuitable catalyst will stall the reaction. Both Brönsted and Lewis acids are commonly employed, as are various bases.[1][4] Modern methods have also introduced milder and more efficient catalysts like ionic liquids and nanocatalysts.[7]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a solid catalyst, ensure it has been properly stored and is not hydrated. For acid or base catalysts in solution, confirm the concentration.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues.[6]
-
Switch Catalyst Type: If a particular acid or base is proving ineffective, consider alternatives. For example, p-toluenesulfonic acid and iodine have been shown to be effective, even under solvent-free conditions.[4][8]
-
Possible Cause 2: Suboptimal Reaction Temperature
-
The "Why": The Friedländer synthesis often requires elevated temperatures to drive the dehydration and cyclization steps to completion.[4] However, excessively high temperatures can lead to decomposition of starting materials or the final product.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: If the reaction is sluggish, try increasing the temperature in 10-20 °C increments, while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields by providing efficient and uniform heating.[2][8]
-
Possible Cause 3: Competing Side Reactions
-
The "Why": The most common side reaction is the self-condensation of the ketone reactant under basic conditions (aldol condensation).[4] This depletes one of the key starting materials and complicates purification.
-
Troubleshooting Steps:
-
Switch to Acidic Conditions: Acid catalysis generally minimizes the self-condensation of ketones.
-
Modify the Substrate: Using an imine analog of the 2-aminoaryl carbonyl compound can prevent the ketone from undergoing self-condensation under basic conditions.[4]
-
Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
Regioselectivity is a known challenge when using unsymmetrical ketones, as the initial condensation can occur on either side of the carbonyl group.
Possible Cause: Lack of Steric or Electronic Differentiation
-
The "Why": If the two α-methylene groups of the ketone are sterically and electronically similar, a mixture of products is likely.
-
Troubleshooting Steps:
-
Introduce a Directing Group: Attaching a directing group, such as a phosphoryl group, to one of the α-carbons of the ketone can force the reaction to proceed with a specific orientation.[4]
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Certain amine catalysts or the use of ionic liquids have been reported to favor the formation of a single regioisomer.[4]
-
Thermodynamic vs. Kinetic Control: Under basic conditions, the kinetically favored, less substituted enolate is often formed, leading to one regioisomer. Acidic conditions can favor the thermodynamically more stable, more substituted enamine, leading to the other regioisomer.[9] Carefully controlling the reaction conditions (temperature, catalyst, reaction time) can favor one product over the other.
-
Data & Protocols
Table 1: Recommended Catalysts and Solvents for Friedländer Synthesis
| Catalyst Type | Examples | Typical Solvents | Conditions & Notes |
| Acidic | p-TsOH, TFA, H₂SO₄, Iodine, Lewis Acids (e.g., Yb(OTf)₃) | Polar aprotic (e.g., DCM, Chlorobenzene), Ethanol | Often requires heating. Iodine can be used solvent-free.[1][4][8][10] |
| Basic | KOH, KOtBu, DBU, Piperidine | Alcohols (e.g., Ethanol), Toluene | Prone to aldol side reactions. Milder bases are often preferred.[4][11] |
| Heterogeneous | Zeolites, Montmorillonite K-10, Nafion | Ethanol, Solvent-free | Allows for easier catalyst removal and recycling.[4][12] |
| Modern | Ionic Liquids (e.g., [bmim]HSO₄), Gold catalysts | Neat (solvent-free), Water | Often milder conditions, shorter reaction times, and improved yields.[4][6][7] |
Experimental Protocol: General Procedure for Iodine-Catalyzed Friedländer Synthesis
This protocol describes a solvent-free method using molecular iodine as an efficient and mild catalyst.[6]
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
Active methylene compound (ketone or aldehyde) (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add the 2-aminoaryl carbonyl compound (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude mixture in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization as needed.
Visual Guides
Reaction Mechanism of Friedländer Synthesis
The following diagram illustrates the two plausible mechanistic pathways for the Friedländer synthesis.
Caption: Plausible mechanistic pathways of the Friedländer synthesis.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and resolving low-yield issues in your Friedländer synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Wikipedia. Friedländer synthesis. [Link]
- Scribd. Friedländer Synthesis: Mechanism. [Link]
- Organic Chemistry Portal. Friedlaender Synthesis. [Link]
- ACS Publications. Recent Advances in the Friedländer Reaction. [Link]
- Journal of Organic Chemistry. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
- PubMed Central (PMC). Advances in polymer based Friedlander quinoline synthesis. [Link]
- PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
- ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]
- ResearchGate. Friedländer quinoline synthesis. [Link]
- Organic Chemistry Portal.
- Green Chemistry (RSC Publishing). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]
- ResearchGate.
- ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
- ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]
- National Institutes of Health (NIH). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. [Link]
- Semantic Scholar. The Friedländer Synthesis of Quinolines. [Link]
- Researcher.Life. The Friedländer Synthesis of Quinolines. [Link]
- YouTube. Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! [Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Quinoline-2,6-diamine for Long-Term Storage
Welcome to the technical support center for Quinoline-2,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound for long-term storage. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical laboratory experience.
Introduction: The Challenge of Stabilizing this compound
This compound is a heterocyclic aromatic diamine with significant potential in pharmaceutical and materials science research.[1] However, like many aromatic amines, it is susceptible to degradation, which can compromise the accuracy and reproducibility of experimental results. The primary degradation pathways are oxidation and photodegradation, often manifesting as a noticeable color change from a light powder to a yellow or brown substance. Understanding and mitigating these degradation processes are crucial for maintaining the compound's purity and reactivity over time.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. A temperature of 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, flushing the container with an inert gas like argon or nitrogen can further minimize oxidative degradation.
Q2: My solid this compound has changed color to yellow/brown. Is it still usable?
A color change is a visual indicator of degradation, likely due to oxidation or photodegradation. While a slight discoloration may not significantly impact all applications, it is a sign of impurity formation. For sensitive applications, such as in drug development or quantitative assays, it is highly recommended to assess the purity of the discolored compound before use. Techniques like HPLC or LC-MS can quantify the level of degradation.
Q3: How should I handle this compound in the laboratory to minimize degradation?
To minimize degradation during handling, it is advisable to:
-
Work in an environment with subdued lighting.
-
Minimize the time the container is open to the atmosphere.
-
Use clean, dry spatulas and weighing boats.
-
For preparing solutions, use de-gassed solvents to reduce dissolved oxygen.
Solution Stability
Q4: How stable is this compound in solution?
The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions. Aromatic amines can be unstable in aqueous solutions, particularly under acidic conditions.[2] It is recommended to prepare fresh solutions for immediate use whenever possible. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C), protected from light, and in a tightly sealed container. The stability of the solution under your specific experimental conditions should be validated.
Q5: What is the impact of pH on the stability of this compound solutions?
The pH of the solution can significantly influence the stability of quinoline compounds.[1][3] Acidic conditions may accelerate the degradation of aromatic amines. Therefore, if working with aqueous solutions, it is crucial to control the pH with an appropriate buffer system. The optimal pH for stability should be determined experimentally for your specific application.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent Experimental Results
Symptom: You are observing variability in your experimental outcomes, such as inconsistent reaction yields or variable biological activity.
Potential Cause: This could be due to the degradation of your this compound stock, either in solid form or as a solution.
Troubleshooting Steps:
-
Assess Purity: Analyze the purity of your solid this compound and any prepared stock solutions using a suitable analytical method like HPLC-UV or LC-MS. Compare the results with the certificate of analysis of a fresh batch.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before your experiment.
-
Optimize Storage of Solutions: If stock solutions must be stored, aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light. Store at -20°C or below.
-
Evaluate Solvent Effects: Consider the solvent used for your stock solution. Aprotic solvents may offer better stability than protic solvents, especially water.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptom: During the analysis of your reaction mixture or sample, you observe unexpected peaks in your HPLC or LC-MS chromatograms.
Potential Cause: These unknown peaks could be degradation products of this compound.
Troubleshooting Steps:
-
Run a Blank: Analyze a sample of your stored this compound (both solid and in solution) to see if the unknown peaks are present.
-
Perform a Forced Degradation Study: To tentatively identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to accelerate degradation. The resulting degradation products can then be analyzed by LC-MS to determine their mass-to-charge ratios, providing clues to their structures.[4][5]
-
Mass Balance Analysis: In your stability-indicating method, ensure that the mass balance is close to 100%. This means the sum of the assay of the parent compound and the peak areas of all degradation products should account for the initial concentration of the compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigate the degradation pathways of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at room temperature and analyze samples at 0, 2, 6, 24, and 48 hours. If no degradation is observed, repeat the experiment at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature and analyze samples at the same time points as for acid hydrolysis. If necessary, increase the temperature to 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature in the dark and analyze samples at 0, 2, 6, and 24 hours.
-
Thermal Degradation: Place a sample of the solid this compound and a vial of the stock solution in an oven at 60°C. Analyze samples at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a sample of the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark. Analyze both samples after the exposure.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method. The method should be able to separate the parent compound from its degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Determine the retention times and mass-to-charge ratios of the degradation products.
-
Propose potential degradation pathways based on the identified products.
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of Degradation and Workflow
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be oxidation and photodegradation. The presence of two electron-donating amino groups makes the quinoline ring more susceptible to oxidative attack.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following workflow provides a systematic approach to assessing the stability of this compound.
Caption: Experimental workflow for stability assessment.
Recommendations for Stabilization
While specific stabilizers for this compound have not been extensively reported, general strategies for stabilizing aromatic amines can be employed:
-
Antioxidants: The addition of a small amount of an antioxidant can help to prevent oxidative degradation. Aromatic amine antioxidants, such as hindered phenols (e.g., BHT - Butylated hydroxytoluene) or other secondary aromatic amines, could be effective.[6][7] The compatibility and effectiveness of any antioxidant should be experimentally verified.
-
Inert Atmosphere: Storing the compound under an inert atmosphere (nitrogen or argon) is a highly effective way to prevent oxidation.
-
Chelating Agents: Trace metal ions can catalyze oxidation reactions. The addition of a chelating agent like EDTA can sequester these metal ions and improve stability.
-
Excipient Compatibility: If formulating this compound with other substances, ensure that the excipients are compatible and do not promote degradation. Some excipients, such as those containing peroxides, can accelerate the degradation of sensitive compounds.
References
- LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Semantic Scholar. [Link]
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Springer. [Link]
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Specialty Chemicals. [Link]
- PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOC
- Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015).
- Scaffold morphing leading to evolution of 2,4-diaminoquinolines and aminopyrazolopyrimidines as inhibitors of the ATP synthesis pathway. Royal Society of Chemistry. [Link]
- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
- Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxid
- Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Aromatic Amines Antioxidants. Performance Additives. [Link]
- HOW TO APPROACH A FORCED DEGRAD
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. [Link]
- Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters by Nano-Cerium Dioxide Doped Titanium Dioxide and the Evaluation of Acute Toxicity Assays with Microtox and Daphnia magna. Journal of Biomedical Research & Environmental Sciences. [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Scientific & Academic Publishing. [Link]
- Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology. [Link]
- HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites.
- Excipient compounds for protein formulations.
- Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorb
- Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation.
- In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photoc
- Determination of Quinoline in Textiles by High-Performance Liquid Chrom
- Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2025).
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2018). MDPI. [Link]
- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023).
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
Sources
- 1. Scaffold morphing leading to evolution of 2,4-diaminoquinolines and aminopyrazolopyrimidines as inhibitors of the ATP synthesis pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. performanceadditives.us [performanceadditives.us]
- 7. researchgate.net [researchgate.net]
Quinoline-2,6-diamine Production: A Technical Support Guide for Scale-Up
Welcome to the technical support center for the synthesis and scale-up of Quinoline-2,6-diamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. We will delve into the underlying chemistry of the most prevalent synthetic routes and provide actionable, field-tested advice to optimize your process for safety, yield, and purity.
Part 1: Troubleshooting Guide - Common Scale-Up Issues
This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly produced via the reduction of 6-nitro-2-aminoquinoline.
Question 1: My reduction of 6-nitro-2-aminoquinoline is stalling, leading to low yield. How can I drive the reaction to completion?
Answer:
Incomplete reduction is a frequent hurdle during scale-up. The primary causes are often related to catalyst activity, mass transfer limitations, or insufficient reducing agent. Let's break down the troubleshooting process.
A. Catalyst Deactivation or Insufficient Loading:
-
Expertise & Experience: The catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, is the engine of your hydrogenation. On a larger scale, catalyst deactivation can occur due to poisoning by impurities in the starting material or solvent. In some cases, the catalyst bed may not be adequately suspended, leading to poor contact with the reactants.
-
Troubleshooting Steps:
-
Catalyst Loading: For a typical hydrogenation, a 5-10% w/w loading of 10% Pd/C relative to the nitro compound is a good starting point. If the reaction stalls, a carefully controlled incremental addition of fresh catalyst can restart the reduction.
-
Purity of Starting Material: Ensure your 6-nitro-2-aminoquinoline is free from sulfur-containing compounds or other known catalyst poisons. Recrystallization of the starting material may be necessary.
-
Agitation and Mass Transfer: On scale-up, ensuring efficient mixing is critical. A vortex at the top of the reactor liquid is a good visual indicator of sufficient agitation, ensuring the catalyst remains suspended and hydrogen is effectively dispersed.
-
B. Hydrogen Mass Transfer Limitations:
-
Expertise & Experience: The reaction rate is often limited by the rate at which hydrogen can dissolve into the solvent and reach the catalyst surface. This becomes more pronounced in larger vessels.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Elevating the hydrogen pressure (within the safety limits of your reactor) increases the driving force for hydrogen to dissolve into the reaction medium.
-
Improve Agitation: As mentioned, vigorous stirring is crucial. For large reactors, consider the impeller design to maximize gas-liquid mixing.
-
Solvent Selection: The choice of solvent (e.g., Ethanol, Methanol, Ethyl Acetate) affects hydrogen solubility. Ensure you are using a solvent appropriate for the reaction and that it is of sufficient purity.
-
C. Insufficient Reducing Agent (Alternative Reductions):
-
Expertise & Experience: If you are using a chemical reducing agent like sodium dithionite or hydrazine hydrate, an incomplete reaction is often a simple stoichiometric issue.
-
Troubleshooting Steps:
-
Stoichiometry Check: Ensure you are using a sufficient excess of the reducing agent. For sodium dithionite, a 3-5 fold molar excess is common.
-
Controlled Addition: Add the reducing agent in portions to control the exotherm and maintain its concentration.
-
Workflow for Troubleshooting Incomplete Reduction:
Caption: Troubleshooting workflow for incomplete reduction.
Question 2: I am observing significant levels of impurities in my final this compound product. What are they and how can I prevent them?
Answer:
Impurity formation is a critical issue affecting both yield and the quality of your final product. The most common impurities in this reduction are partially reduced intermediates or byproducts from side reactions.
A. Common Impurities and Their Origin:
-
Nitroso and Hydroxylamine Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls or is incomplete, these can remain in your product. These are often unstable and can lead to colored impurities.
-
Azo/Azoxy Compounds: Over-reduction or side reactions, particularly if the reaction temperature is too high or if there are localized "hot spots," can lead to the formation of dimeric azo or azoxy compounds.
B. Prevention and Mitigation Strategies:
-
Trustworthiness: A well-controlled reaction is a self-validating system. The key is to manage the reaction exotherm and ensure complete conversion.
-
Detailed Protocol for Minimizing Impurities:
-
Temperature Control: The reduction of nitro groups is highly exothermic. On a larger scale, heat removal becomes a challenge.
-
Recommendation: Maintain a reaction temperature between 25-40°C. Use a reactor with good heat transfer capabilities and consider a jacketed cooling system.
-
Causality: Lower temperatures slow the reaction rate, allowing for better heat management and reducing the likelihood of side reactions that lead to azo/azoxy impurities.
-
-
Controlled Addition of Reagents:
-
For Catalytic Hydrogenation: Introduce hydrogen at a controlled rate that matches the reaction's consumption, preventing a large excess that can lead to over-reduction.
-
For Chemical Reductants: Add the reducing agent (e.g., hydrazine hydrate) dropwise or in small portions to control the exotherm.
-
-
Inert Atmosphere:
-
Recommendation: Before introducing hydrogen or your reducing agent, ensure the reactor is thoroughly purged with an inert gas like nitrogen or argon.
-
Causality: This prevents the formation of oxidative side products and ensures the catalyst remains active. Oxygen can also create a flammable mixture with hydrogen.
-
-
Post-Reaction Analysis: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and confirm the complete disappearance of the starting material and intermediates before workup.
-
Quantitative Data Summary for a Typical Lab-Scale Reduction:
| Parameter | Recommended Value | Rationale |
| Substrate | 6-nitro-2-aminoquinoline | Starting Material |
| Catalyst | 10% Pd/C (50% wet) | 5-10% w/w |
| Solvent | Ethanol or Methanol | Good solubility for substrate and H2 |
| Hydrogen Pressure | 50-60 psi | Sufficient driving force for reaction |
| Temperature | 25-40 °C | Control exotherm, prevent side reactions |
| Reaction Time | 4-8 hours | Monitor by TLC/HPLC for completion |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the reduction of 6-nitro-2-aminoquinoline?
A1: The two primary safety hazards are the catalyst and the hydrogen gas .
-
Pyrophoric Catalysts: Both dry Pd/C and Raney Nickel are pyrophoric and can ignite spontaneously upon exposure to air. Always handle the catalyst as a wet slurry. During filtration, never allow the catalyst cake to dry completely. Quench the used catalyst under an inert atmosphere before disposal.
-
Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your reactor is properly grounded to prevent static discharge. Always perform pressure checks and leak tests before starting the reaction. Work in a well-ventilated area or fume hood.
Q2: Can I use a transfer hydrogenation method for this reduction at scale?
A2: Yes, transfer hydrogenation is an excellent alternative to using high-pressure hydrogen gas, which can be a significant advantage from a safety and equipment standpoint.
-
Common Hydrogen Donors: Hydrazine hydrate, ammonium formate, or formic acid are frequently used in the presence of a catalyst like Pd/C.
-
Considerations for Scale-Up: The reaction with hydrazine hydrate can be very exothermic and requires careful, controlled addition. The workup will also differ, as you will need to remove the byproducts of the hydrogen donor.
Q3: How do I choose between different catalysts like Pd/C and Raney Nickel?
A3: The choice depends on several factors:
-
Activity and Selectivity: Pd/C is generally very effective and selective for nitro group reductions.
-
Cost: Raney Nickel is often less expensive than Palladium-based catalysts, which can be a significant factor at a large scale.
-
Handling and Filtration: Raney Nickel is a very fine powder and can be more challenging to filter than Pd/C. The magnetic properties of some nickel catalysts can be leveraged for separation.
-
Safety: Both are pyrophoric, but handling procedures are well-established for each.
Logical Relationship Diagram for Catalyst Selection:
Caption: Decision factors for catalyst selection.
Part 3: Experimental Protocol - Catalytic Hydrogenation
This protocol describes a standard procedure for the reduction of 6-nitro-2-aminoquinoline to this compound using Palladium on Carbon.
Materials and Equipment:
-
Parr-type hydrogenator or a suitably rated pressure reactor
-
6-nitro-2-aminoquinoline
-
10% Palladium on Carbon (50% wet)
-
Methanol (reagent grade)
-
Nitrogen or Argon gas supply
-
Filter aid (e.g., Celite®)
-
Filtration apparatus
Procedure:
-
Reactor Preparation:
-
Charge the pressure reactor with 6-nitro-2-aminoquinoline (1.0 eq) and Methanol (10-15 volumes).
-
Begin agitation to dissolve the starting material.
-
-
Inerting the Atmosphere:
-
Seal the reactor.
-
Purge the vessel by pressurizing with Nitrogen to ~50 psi, then venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
-
Catalyst Charging:
-
Under a gentle stream of Nitrogen, carefully add the 10% Pd/C (50% wet, 0.05-0.10 w/w) to the reaction mixture. The catalyst should be added as a slurry in a small amount of the reaction solvent to avoid it becoming airborne.
-
-
Hydrogenation:
-
Seal the reactor again and perform another 3-5 cycles of pressurizing with Hydrogen to ~50 psi and venting to replace the Nitrogen atmosphere with Hydrogen.
-
Pressurize the reactor to the final desired pressure (e.g., 60 psi).
-
Maintain vigorous agitation and control the temperature at 25-30°C. The reaction is exothermic, so cooling may be required.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
-
Reaction Monitoring and Workup:
-
Once hydrogen uptake has stopped (typically 4-8 hours), vent the excess hydrogen and purge the reactor 3-5 times with Nitrogen.
-
Take a sample of the reaction mixture and analyze by TLC or HPLC to confirm the complete consumption of the starting material.
-
Prepare a pad of filter aid (Celite®) in a filtration funnel. Wet the pad with methanol.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucially, do not allow the catalyst pad to run dry. Wash the pad with additional methanol to recover all the product.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final, high-purity product.
-
References
- Catalytic Hydrogenation.Organic Syntheses.
- Safety in the Chemistry Laboratory.American Chemical Society.
Technical Support Center: Navigating Impurity Analysis of Quinoline-2,6-diamine
Welcome to the technical support center for the identification and characterization of impurities in Quinoline-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the analysis of this critical chemical intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results in your laboratory.
Understanding the Landscape of Impurities in this compound
This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount to the safety and efficacy of the final drug product. Impurities can arise from several sources, including the synthetic route, degradation, and storage. A thorough understanding of these potential impurities is the first step in developing a robust analytical control strategy.
Potential Process-Related Impurities
The synthesis of quinoline derivatives often involves classic named reactions such as the Skraup, Doebner-von Miller, or Friedländer synthesis.[2][3] These methods, while effective, can generate a variety of byproducts. For a diamino-substituted quinoline, potential process-related impurities may include:
-
Starting Material Residues: Incomplete reaction can lead to the presence of the aniline precursors used in the synthesis.
-
Isomeric Impurities: Depending on the synthetic route, other diaminoquinoline isomers may be formed.
-
Over-alkylation or Arylation Products: Side reactions can lead to the formation of derivatives with additional substitutions on the quinoline core or the amino groups.
-
Polymeric Materials: Harsh reaction conditions, particularly in syntheses like the Skraup reaction, can lead to the formation of tar-like polymers.[4]
Degradation Products
This compound, like many aromatic amines, can be susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for establishing appropriate storage conditions and shelf-life. Forced degradation studies are an essential tool for proactively identifying potential degradants.[5][6] Common degradation pathways include:
-
Oxidation: Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities and changes in the compound's properties. Exposure to air and light can accelerate this process.
-
Hydrolysis: While generally stable, under extreme pH and temperature conditions, the amino groups could potentially be involved in hydrolytic degradation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
Troubleshooting Your Analytical Workflow
A robust analytical workflow is essential for the accurate identification and quantification of impurities. This section provides troubleshooting guidance for the most common analytical techniques used for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and impurity profiling.[4][7] However, various issues can arise during method development and routine analysis.
FAQ: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak and impurities. What can I do?
-
Scientific Rationale: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Basic compounds like diamines can interact with residual acidic silanols on the silica-based stationary phase, leading to tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For a basic compound like this compound, using a mobile phase with a slightly acidic pH (e.g., 3-5) can protonate the amine groups, reducing their interaction with silanols. A buffer is recommended to maintain a stable pH.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize exposed silanols.
-
Add a Competitive Base: Including a small amount of a competitive base, like triethylamine, in the mobile phase can help to saturate the active sites on the stationary phase, improving peak shape.
-
Check for Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
-
dot
Caption: Troubleshooting poor peak shape in HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[8]
FAQ: I am not getting a good signal for my impurities in LC-MS. How can I improve sensitivity?
-
Scientific Rationale: Ionization efficiency in the mass spectrometer source is highly dependent on the analyte's properties and the mobile phase composition.
-
Troubleshooting Steps:
-
Optimize Ionization Source: Electrospray ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds like this compound. Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized.
-
Use a Volatile Mobile Phase Modifier: Buffers like phosphate are not volatile and can suppress the MS signal. Use volatile modifiers like formic acid or acetic acid in the mobile phase to facilitate ionization.
-
Check for Ion Suppression: The sample matrix can sometimes suppress the ionization of the analytes of interest. Dilute the sample or consider a sample clean-up step like solid-phase extraction (SPE).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the structural elucidation of unknown impurities.[9][10][11]
FAQ: The ¹H NMR spectrum of my this compound sample is complex and difficult to interpret, especially in the aromatic region.
-
Scientific Rationale: The quinoline ring system has a complex pattern of proton-proton couplings. The presence of two amino groups further influences the chemical shifts of the aromatic protons.
-
Troubleshooting Steps:
-
Acquire 2D NMR Spectra: Two-dimensional NMR experiments are invaluable for resolving complex spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.
-
-
Use a Different Solvent: Changing the deuterated solvent can sometimes help to resolve overlapping signals.
-
Compare with Predicted Spectra: Use NMR prediction software to generate a theoretical spectrum of the expected impurities to aid in interpretation.
-
dot
Caption: Workflow for elucidating complex NMR spectra.
Proactive Impurity Identification: A Guide to Forced Degradation Studies
Forced degradation studies are a systematic way to investigate the potential degradation pathways of a drug substance.[5][12][13] This information is critical for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Designing a Forced Degradation Study
A well-designed forced degradation study should expose the this compound sample to a range of stress conditions. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are representative of what might be seen under long-term storage.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60°C) | Hydrolysis of amino groups |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60°C) | Hydrolysis and other base-catalyzed reactions |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aromatic ring and amino groups |
| Thermal Stress | Solid sample heated (e.g., 105°C) | Thermally induced degradation |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photochemical degradation |
Experimental Protocol: Forced Degradation (Oxidative Stress)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). A control sample (without hydrogen peroxide) should be stored under the same conditions.
-
Analysis: After the incubation period, analyze the stressed and control samples by a suitable stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess the peak purity of the main component and the degradation products. Calculate the mass balance to ensure that all degradation products are accounted for.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for impurities in a drug substance like this compound?
The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances.[14] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the final drug product.
Q2: How can I purify my this compound sample if it contains significant impurities?
Several purification techniques can be employed, depending on the nature of the impurities.[15]
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid sample.
-
Column Chromatography: For more complex mixtures, silica gel column chromatography can be used to separate the desired compound from its impurities.
-
Acid-Base Extraction: The basic nature of the amino groups can be exploited to separate this compound from non-basic impurities.
Q3: My analytical method seems to be validated, but I am seeing new, unknown impurities in my stability samples. What should I do?
This is not uncommon and highlights the importance of a robust stability-indicating method.
-
Confirm the Impurity: Ensure that the new peak is indeed an impurity and not an artifact of the analytical system.
-
Investigate the Structure: If the impurity is above the identification threshold, you will need to characterize its structure. LC-MS is a good starting point to get the molecular weight. Preparative HPLC may be needed to isolate enough material for NMR analysis.
-
Evaluate the Source: Determine if the impurity is a degradant or a new process-related impurity from a change in the manufacturing process.
Concluding Remarks
The successful identification and characterization of impurities in this compound require a combination of sound analytical science, a thorough understanding of the molecule's chemistry, and a systematic approach to troubleshooting. This guide provides a framework for addressing common challenges and for proactively identifying potential impurities. By implementing these strategies, researchers and drug development professionals can ensure the quality and safety of this important pharmaceutical intermediate.
References
- Forced Degrad
- Purification of Quinoline. Chempedia - LookChem.
- Forced Degrad
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degradation Studies for Biopharmaceuticals.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006).
- An improved process for the synthesis of quinoline derivatives.
- Synthesis of Quinolines and Their Characteriz
- Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. (2021).
- HPLC-Based Strategies for Impurity Profiling and Valid
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Development and validation of a new HPLC-MS method for meglumine impurity profiling. (2025).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Synthesis of quinolines. Organic Chemistry Portal.
- A new general method for the synthesis of 2,6'-diquinoline deriv
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Guideline on bioanalytical method valid
- Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. (2019). Mediterranean Journal of Chemistry.
- A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Benchchem.
- Validation of Qualitative Analytical Methods. TDX (Tesis Doctorals en Xarxa).
- Buy this compound | 855837-85-3. (2023). Smolecule.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applic
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- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 6. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
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- 11. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]
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- 15. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Catalyst Selection for Efficient Quinoline Derivative Synthesis
Introduction for the Modern Heterocyclic Chemist
Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. Quinoline and its analogues are foundational scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and applications.[1][2][3] The success of any quinoline synthesis is critically dependent on the judicious selection of a catalyst. This guide provides in-depth technical insights, troubleshooting protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for various quinoline synthesis methodologies. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Catalyst Quandaries
This section addresses the most common questions and challenges encountered during catalyst selection for quinoline synthesis.
Q1: What are the primary classes of catalysts used in quinoline synthesis, and how do I choose between them?
A1: Catalysts for quinoline synthesis can be broadly categorized into Brønsted acids, Lewis acids, transition-metal catalysts, and increasingly, nanocatalysts.[2][4] The choice is dictated by the specific synthetic route (e.g., Friedländer, Doebner-von Miller), the nature of your substrates, and desired reaction conditions.
-
Brønsted Acids (e.g., p-TsOH, H₂SO₄): These are classic catalysts, particularly for reactions like the Combes and Friedländer syntheses.[5][6] They are cost-effective but can require harsh conditions, potentially leading to side reactions.[7]
-
Lewis Acids (e.g., ZnCl₂, In(OTf)₃, MgCl₂): These are highly effective in activating carbonyl groups, making them excellent choices for the Friedländer annulation.[6][8][9] They often offer milder reaction conditions compared to strong Brønsted acids.
-
Transition-Metal Catalysts (e.g., Pd, Cu, Fe, Co): These catalysts have gained prominence for their high activity and selectivity, enabling a broader range of transformations, including C-H activation and multicomponent reactions (MCRs).[1][4][10] Copper, being abundant and less toxic, is a particularly attractive option.[10][11]
-
Nanocatalysts: This emerging class of catalysts offers significant advantages, including high surface area, enhanced reactivity, good reusability, and often milder reaction conditions, aligning with the principles of green chemistry.[2][12]
Q2: How do I decide between a homogeneous and a heterogeneous catalyst?
A2: The decision hinges on your priorities for the synthesis, particularly concerning catalyst recovery, reusability, and product purification.[5]
-
Homogeneous Catalysts: These are in the same phase as the reactants, often leading to high catalytic activity and selectivity due to excellent accessibility of the catalytic sites. However, their separation from the reaction mixture can be challenging and costly.[7]
-
Heterogeneous Catalysts: These exist in a different phase from the reactants, allowing for easy separation (e.g., by filtration) and potential for recycling.[4][13] This simplifies product purification and can make the process more cost-effective and environmentally friendly. Nanocatalysts are a prominent example of highly efficient heterogeneous catalysts.[2][12]
Q3: My Doebner-von Miller synthesis is resulting in a low yield and significant tar formation. What is causing this and how can I fix it?
A3: Tar formation is the most common side reaction in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[14][15] Here’s how to troubleshoot:
-
Optimize Acid Catalyst: Excessively strong acids can accelerate polymerization.[14] Consider screening a panel of both Brønsted and Lewis acids to find a catalyst that promotes the desired reaction without excessive side product formation.[14][16]
-
Control Reaction Temperature: While heat is often required, excessive temperatures can promote polymerization.[14] It is crucial to maintain the lowest effective temperature.
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce self-polymerization.[14][15]
Q4: I am struggling with low yields in my Friedländer annulation. What are the likely culprits?
A4: Low yields in the Friedländer synthesis can stem from several factors. Here are some key areas to investigate:
-
Catalyst Activity: Ensure your catalyst is active. For Lewis acids, moisture can be detrimental. Consider using a fresh batch or a more active catalyst. For instance, In(OTf)₃ has been shown to be highly effective.[9]
-
Reaction Temperature: The condensation and cyclodehydration steps are temperature-dependent.[17] A systematic optimization of the reaction temperature is recommended.
-
Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl ketone can decrease its nucleophilicity, slowing down the initial condensation step. Conversely, electron-donating groups can increase reactivity.
Part 2: Troubleshooting Guides - A Deeper Dive into Specific Issues
This section provides a structured approach to troubleshooting common problems encountered during quinoline synthesis.
Troubleshooting Low Yield and/or Incomplete Conversion
| Potential Cause | Diagnostic Check | Suggested Solution |
| Inactive Catalyst | Run a control reaction with a known, reliable catalyst. | Use a fresh batch of catalyst. For Lewis acids, ensure anhydrous conditions. Consider increasing catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[17] |
| Suboptimal Reaction Temperature | Monitor the reaction at different temperatures using TLC or LC-MS. | Systematically vary the temperature to find the optimal balance between reaction rate and product decomposition.[5] |
| Poor Solubility of Reactants | Observe the reaction mixture for undissolved starting materials. | Select a solvent in which all reactants are fully soluble at the reaction temperature. For microwave-assisted reactions, a polar solvent like ethanol or DMF can be beneficial.[17] |
| Steric Hindrance | Analyze the structure of your substrates for bulky substituents near the reactive sites. | For sterically hindered substrates, a more active catalyst or higher reaction temperatures may be necessary. In some cases, a different synthetic route may be required.[14] |
Troubleshooting Side Product Formation
| Potential Cause | Diagnostic Check | Suggested Solution |
| Polymerization of Starting Materials (e.g., in Doebner-von Miller) | Observe for the formation of intractable tars. | Optimize the acid catalyst and temperature.[14] Employ a biphasic solvent system to sequester the polymerizable reactant.[14][15] |
| Formation of Regioisomers (e.g., in Combes) | Use NMR or other spectroscopic methods to identify the isomeric ratio. | The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[18] A systematic study of different catalysts may reveal one with higher regioselectivity. |
| Incomplete Oxidation to Quinoline (e.g., Dihydroquinoline Impurities) | Analyze the product mixture by GC-MS or LC-MS for the presence of partially saturated intermediates. | Ensure a sufficient amount of the oxidizing agent is used. In some cases, a post-reaction oxidation step may be necessary.[14] |
Part 3: Experimental Protocols and Workflows
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for a given quinoline synthesis.
Caption: A workflow for systematic catalyst selection and optimization.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedländer Annulation
This protocol describes a general method for the synthesis of quinoline derivatives via the Friedländer annulation using a Lewis acid catalyst.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Lewis acid catalyst (e.g., In(OTf)₃, 5-10 mol%)
-
Solvent (e.g., ethanol, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the Lewis acid catalyst.
-
If using a solvent, add it to the flask (e.g., 5 mL of ethanol).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120°C).[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Protocol 2: Nanocatalyst-Mediated Quinoline Synthesis (Solvent-Free)
This protocol outlines a green and efficient method for quinoline synthesis using a reusable nanocatalyst under solvent-free conditions.[4][12]
Materials:
-
2-aminoaryl ketone (1 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, 0.02 g)[4]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).[4]
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100°C) with stirring.[4][12]
-
Monitor the reaction progress by TLC.[4]
-
Upon completion, cool the mixture to room temperature.
-
If a magnetic nanocatalyst is used, it can be separated using an external magnet.[4] Otherwise, the catalyst can be recovered by filtration after dissolving the reaction mixture in a suitable solvent.
-
The crude product is then purified by column chromatography on silica gel.[4]
-
The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[4][12]
Part 4: Data Presentation - Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems in the Friedländer synthesis, providing a comparative overview to aid in catalyst selection.
| Catalyst | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| TsOH·H₂O (20 mol%) | 2-aminoacetophenone, acetylacetone | EtOH | 80 | - | >99 | [6] |
| MgCl₂·6H₂O (10 mol%) | 2-aminoacetophenone, acetylacetone | EtOH | 80 | - | >99 | [6] |
| Cu(NO₃)₂·3H₂O (10 mol%) | 2-aminoacetophenone, acetylacetone | EtOH | 80 | - | >99 | [6] |
| In(OTf)₃ | Substituted 2-aminoarylketones, β-ketoesters | Solvent-free | - | - | 75-92 | [9] |
| Fe₃O₄-supported ionic liquid | 2-aminoaryl ketone, α-methylene carbonyl | Solvent-free/Ethanol | 60-100 | 2h | High | [4] |
| ZnO NPs | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | CH₃CN | 80 | - | 85-96 | [12] |
Yields are highly dependent on the specific substrates and reaction conditions.
Part 5: Mechanistic Insights
Understanding the reaction mechanism is crucial for rational catalyst design and troubleshooting. The diagram below illustrates the generally accepted mechanism for the acid-catalyzed Friedländer annulation.
Caption: A simplified mechanism of the acid-catalyzed Friedländer synthesis.
Conclusion
The efficient synthesis of quinoline derivatives is a multifaceted challenge where catalyst selection plays a pivotal role. This technical support guide has provided a comprehensive overview of the common catalysts, troubleshooting strategies for prevalent issues, and standardized protocols to aid in your research endeavors. By understanding the underlying principles of catalysis in these reactions, from the choice between homogeneous and heterogeneous systems to the nuances of specific synthetic routes like the Friedländer and Doebner-von Miller reactions, you are better equipped to optimize your synthetic outcomes. As the field continues to evolve, particularly with the advent of novel nanocatalysts, a systematic and informed approach to catalyst selection will remain paramount in the successful development of new quinoline-based therapeutics and materials.
References
- A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. Benchchem.
- Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6).
- Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis. Benchchem.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega.
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing.
- Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. Benchchem.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
- Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). PubMed.
- Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. (2018). Taylor & Francis Online.
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Comparison between heterogeneous, homogeneous, and nanocatalyst. ResearchGate.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC.
- Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry.
- Combes quinoline synthesis. Wikipedia.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2014). New Journal of Chemistry.
Sources
- 1. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
- 11. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 12. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing the Air Sensitivity of Diaminoquinoline Compounds
Welcome to the technical support center for diaminoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile but sensitive molecules. Diaminoquinolines, like many aromatic amines, are susceptible to degradation upon exposure to atmospheric oxygen, which can compromise experimental results and lead to the formation of unwanted impurities. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully manage the air sensitivity of your diaminoquinoline compounds.
Understanding the Challenge: The Inherent Air Sensitivity of Diaminoquinolines
The air sensitivity of diaminoquinoline compounds stems from the electron-rich nature of the aromatic ring system and the presence of two nucleophilic amino groups. These features make the molecule susceptible to oxidation, a process that can be initiated by atmospheric oxygen, particularly in the presence of light, trace metals, or basic conditions.
The oxidation process is generally understood to proceed through a free-radical mechanism. The initial step involves the abstraction of a hydrogen atom from one of the amino groups to form a radical cation. This highly reactive intermediate can then undergo several potential degradation pathways, including dimerization, polymerization, or further oxidation to form quinone-imine type structures. The specific degradation products can vary depending on the substitution pattern of the diaminoquinoline isomer and the reaction conditions.
Frequently Asked Questions (FAQs)
Here are some common questions and immediate answers for researchers working with diaminoquinoline compounds.
Q1: My solid diaminoquinoline compound has changed color (e.g., from off-white to brown). Can I still use it?
A1: A significant color change is a strong indicator of oxidation and degradation. For applications requiring high purity, such as in the development of analytical standards or in late-stage drug development, using the discolored material is not recommended as it contains impurities that could lead to erroneous results. For less sensitive, early-stage experiments, purification may be an option, but it is crucial to first assess the purity of the material.
Q2: What is the best way to store my solid diaminoquinoline compound?
A2: Solid diaminoquinoline compounds should be stored in an inert atmosphere, such as under nitrogen or argon, in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is recommended to slow down any potential degradation. The container should be protected from light by using an amber vial or by wrapping it in aluminum foil.
Q3: I need to prepare a solution of a diaminoquinoline compound. What precautions should I take?
A3: Solutions of diaminoquinolines are often more susceptible to oxidation than the solid material. It is critical to use degassed solvents to minimize dissolved oxygen. The solution should be prepared and handled under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). If the solution needs to be stored, it should be kept under an inert atmosphere, protected from light, and refrigerated.
Q4: I'm seeing multiple spots on my TLC plate when I run a sample of my diaminoquinoline. What could be the cause?
A4: The presence of multiple spots could indicate the presence of impurities from the synthesis or degradation products due to air exposure. If you suspect degradation, it is advisable to handle the compound under stricter inert conditions and re-analyze. Comparing the TLC of a freshly opened vial with an older sample can also help determine if degradation is occurring over time.
Q5: Can I use antioxidants to prevent the degradation of my diaminoquinoline solutions?
A5: While the use of antioxidants has been explored for preventing the oxidation of other sensitive amines, their compatibility and effectiveness with your specific diaminoquinoline and downstream application must be carefully evaluated. Antioxidants could potentially interfere with your experiments. A more robust approach is to prevent exposure to oxygen in the first place by using inert atmosphere techniques.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Issue 1: Rapid Discoloration of a Diaminoquinoline Solution
Symptoms: A freshly prepared solution of a diaminoquinoline compound rapidly changes color (e.g., turns yellow, brown, or even dark purple) upon standing in the lab.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxygen in the Solvent | Standard laboratory solvents are saturated with atmospheric oxygen, which is a primary driver of oxidation. | Use Degassed Solvents: Prepare solvents by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using the freeze-pump-thaw method for more rigorous oxygen removal.[1] |
| Exposure to Air During Preparation | Preparing the solution on an open bench exposes the compound to atmospheric oxygen. | Utilize an Inert Atmosphere: Prepare the solution inside a glovebox or using a Schlenk line to maintain an oxygen-free environment. |
| Contaminated Glassware | Trace amounts of oxidizing agents or metal catalysts on glassware can initiate degradation. | Thoroughly Clean Glassware: Use a strong cleaning agent (e.g., a base bath followed by an acid bath) and rinse thoroughly with deionized water. Dry the glassware in an oven at >120°C overnight to remove adsorbed water. |
| Light Exposure | Photons can provide the energy to initiate the radical oxidation process. | Protect from Light: Work in a fume hood with the sash down and the lights off where possible. Store solutions in amber vials or wrap containers in aluminum foil. |
Issue 2: Inconsistent Results in Biological or Chemical Assays
Symptoms: You are observing poor reproducibility in your assays, with results varying significantly between experiments even with the same batch of diaminoquinoline.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation of Stock Solutions | Stock solutions of diaminoquinolines can degrade over time, even when stored in a refrigerator, if not properly protected from air. | Prepare Fresh Stock Solutions: For sensitive assays, prepare fresh stock solutions from solid material for each experiment. Store Stock Solutions Properly: If storage is necessary, aliquot the stock solution into small, single-use vials under an inert atmosphere and store at -20°C or -80°C. |
| Incomplete Dissolution | The solid diaminoquinoline may not be fully dissolved, leading to inaccurate concentrations. | Verify Solubility: Check the solubility of your specific diaminoquinoline isomer in the chosen solvent. Use sonication or gentle warming under an inert atmosphere to aid dissolution. Visually inspect for any undissolved particles. |
| Reaction with Assay Components | The diaminoquinoline may be reacting with other components in your assay medium. | Perform Control Experiments: Run control experiments to assess the stability of your compound in the assay buffer over the time course of the experiment. Analyze the control samples by HPLC or LC-MS to check for degradation. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows to manage the air sensitivity of diaminoquinoline compounds.
Protocol 1: Handling and Weighing of Solid Diaminoquinoline Compounds
This protocol describes the safe handling and accurate weighing of air-sensitive solid diaminoquinolines using a glovebox.
Materials:
-
Glovebox with an inert atmosphere (N₂ or Ar, <10 ppm O₂)
-
Analytical balance (located inside the glovebox)
-
Spatula
-
Weighing paper or weighing boat
-
Vials with screw caps or septa-sealed vials
-
Lab notebook and pen
Procedure:
-
Preparation: Ensure the glovebox has been properly purged and the oxygen and moisture levels are within the acceptable range.
-
Transfer Materials: Transfer the sealed container of the diaminoquinoline compound, along with all necessary tools (spatula, vials, etc.), into the glovebox antechamber.
-
Purge Antechamber: Evacuate and backfill the antechamber with the inert glovebox gas for at least three cycles.
-
Transfer into Glovebox: Once the purge cycles are complete, transfer the items from the antechamber into the main glovebox chamber.
-
Equilibrate: Allow the container of the diaminoquinoline to equilibrate to the glovebox temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing:
-
Tare the analytical balance with an empty vial.
-
Carefully open the container of the diaminoquinoline.
-
Using a clean spatula, transfer the desired amount of the solid into the tared vial.
-
Record the exact weight.
-
-
Sealing: Tightly seal the vial containing the weighed compound. Also, ensure the main container of the diaminoquinoline is securely sealed.
-
Removal from Glovebox: Transfer the sealed vials and the original container back to the antechamber, and then remove them from the glovebox.
Protocol 2: Preparation of a Degassed Solvent for Diaminoquinoline Solutions
This protocol details the freeze-pump-thaw method, a highly effective technique for removing dissolved gases from solvents.[1]
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Schlenk line with a vacuum pump and inert gas supply
-
Cold trap
-
Dewar flask
-
Liquid nitrogen
Procedure:
-
Setup: Attach a clean, dry Schlenk flask containing the solvent to the Schlenk line.
-
Freezing: Place a Dewar filled with liquid nitrogen around the Schlenk flask to completely freeze the solvent.
-
Pumping: Once the solvent is frozen solid, open the stopcock on the Schlenk flask to the vacuum manifold of the Schlenk line. Allow the flask to remain under vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may observe bubbling as dissolved gases come out of solution.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete degassing.
-
Backfill with Inert Gas: After the final thaw, backfill the Schlenk flask with an inert gas (nitrogen or argon) from the Schlenk line.
-
Storage: The degassed solvent can now be used to prepare your diaminoquinoline solution. If storing the solvent, ensure it is under a positive pressure of inert gas.
Protocol 3: Stability-Indicating HPLC Method for Diaminoquinoline Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method to separate the parent diaminoquinoline from its potential degradation products. Method optimization will be required for specific isomers and their degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase (Starting Conditions):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution (Example):
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of the diaminoquinoline (typically in the UV range) and also collect PDA data to observe the appearance of new peaks with different UV spectra.
Sample Preparation:
-
Prepare a stock solution of the diaminoquinoline in a suitable degassed solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Studies:
To validate the stability-indicating nature of the method, perform forced degradation studies. Expose the diaminoquinoline solution to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (for solid and solution)
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.
Visualizing Workflows and Degradation Pathways
Workflow for Handling Air-Sensitive Diaminoquinolines
Caption: A generalized workflow for handling air-sensitive diaminoquinoline compounds.
Hypothesized Oxidative Degradation Pathway
Caption: A simplified, hypothetical pathway for the oxidative degradation of diaminoquinolines.
References
- Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2004). Parallel synthesis and antimalarial screening of a 4-aminoquinoline library. Journal of Combinatorial Chemistry, 6(3), 437–442.
- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Görög, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science.
- Venkatesan, G., et al. (2023). Small Molecule Para-Phenylenediamine Analogues with Enhanced Oxidation Potential as Viable Permanent Hair Dyes. ACS Sustainable Chemistry & Engineering.
- Bella, M., & Milata, V. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. Beilstein Journal of Organic Chemistry, 9, 2669–2674.
- Qiu, F., & Norwood, D. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935.
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Validation & Comparative
A Comparative Analysis of Quinoline-2,6-diamine and Its Positional Isomers for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of Diamine Isomers
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties.[1][6]
Among the myriad of quinoline derivatives, diaminoquinolines are of particular interest due to the presence of two amino groups, which can significantly influence the molecule's basicity, hydrogen bonding capacity, and overall biological activity. The specific positioning of these amino groups on the quinoline core gives rise to a variety of positional isomers, each with a unique three-dimensional structure and electron distribution. This guide provides a comparative analysis of quinoline-2,6-diamine and its other isomers, focusing on their synthesis, physicochemical properties, and differential biological activities to aid researchers in the strategic design of novel therapeutic agents.
Comparative Synthesis of Quinoline Diamines
The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[7][8][9][10] The preparation of specific diamine isomers often involves multi-step sequences starting from appropriately substituted anilines or by introducing amino groups onto a pre-formed quinoline ring.
A common strategy for synthesizing quinoline diamines involves the reduction of dinitroquinoline precursors. For instance, the synthesis of this compound can be approached by first synthesizing a 2-chloro-6-nitroquinoline, followed by amination at the 2-position and subsequent reduction of the nitro group.
Below is a generalized workflow for the synthesis of a quinoline diamine, which can be adapted for different isomers based on the starting materials.
Sources
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
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- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Quinoline-2,6-diamine
Introduction: The "Why" Behind Rigorous Validation
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anticancer, and antimalarial properties.[1][2] Quinoline-2,6-diamine, in particular, serves as a vital synthetic intermediate for more complex molecules, where the precise placement of its two amino groups is critical for subsequent reactions and the final product's biological function.
However, the synthesis of substituted quinolines is not always straightforward; classical methods like the Skraup or Doebner-von Miller reactions can produce complex mixtures and undesired regioisomers.[3][4] An assumed structure is a liability in any research and development pipeline. Therefore, unambiguous structural validation is not merely a quality control checkpoint; it is the foundation upon which all subsequent data rests.
This guide provides an in-depth comparison of analytical techniques, moving beyond a simple listing of methods to explain the causality behind our experimental choices. We will demonstrate how a multi-technique, self-validating workflow provides the highest degree of confidence in the structure of synthesized this compound (C₉H₉N₃, MW: 159.19 g/mol ).[5][6]
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique can definitively validate a novel structure in its entirety. Instead, we employ a battery of orthogonal methods, each providing a unique piece of the structural puzzle. The concordance of data across these techniques is what builds a robust, trustworthy, and defensible structural assignment.
Below is a workflow diagram illustrating the logical progression of structural validation, from initial confirmation of mass to the final, detailed elucidation of its atomic connectivity and purity.
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. guidechem.com [guidechem.com]
- 6. Quinoline-5,6-diamine | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Purity Analysis of Quinoline-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount. Quinoline-2,6-diamine, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. Its structural integrity and freedom from impurities directly influence the efficacy, safety, and reproducibility of downstream applications. This guide provides an in-depth comparison of spectroscopic techniques for the confirmation of this compound purity, offering field-proven insights and detailed experimental protocols.
The Imperative of Purity in this compound
This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives showing promise in areas such as antimicrobial and anticancer therapies.[1] The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have significant consequences:
-
Altered Biological Activity: Impurities may possess their own pharmacological profiles, leading to off-target effects or reduced efficacy of the final compound.
-
Toxicity: Even in trace amounts, certain impurities can be toxic, posing a safety risk.
-
Inaccurate Structure-Activity Relationship (SAR) Studies: The presence of unknown compounds can confound the interpretation of SAR data, hindering the drug discovery process.
-
Challenges in Scale-up and Manufacturing: Inconsistent purity can lead to issues in process development and the reliable production of the active pharmaceutical ingredient (API).
Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental aspect of scientific integrity in drug development.
A Multi-Faceted Spectroscopic Approach to Purity Confirmation
No single analytical technique is sufficient to definitively confirm the purity of a compound. A comprehensive approach, employing a combination of spectroscopic methods, provides a holistic view of the sample's composition. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and a cornerstone of purity assessment.[2] By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides a fingerprint of the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the protons of the two amino groups.
Expected ¹H NMR Spectral Features of this compound:
-
Aromatic Protons (δ 6.5 - 8.5 ppm): The protons on the quinoline ring will appear in this region, exhibiting characteristic splitting patterns (doublets, triplets, etc.) due to coupling with neighboring protons. The specific substitution pattern of the diamine will lead to a unique set of signals.
-
Amino Protons (δ 4.0 - 6.0 ppm): The protons of the -NH₂ groups will typically appear as broad singlets. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
Purity Assessment with ¹H NMR:
-
Presence of Unexpected Signals: The appearance of any signals outside of the expected regions for this compound is a clear indication of impurities.
-
Integration Ratios: The relative integration of the proton signals should correspond to the number of protons in each environment. Any deviation from the expected ratios may suggest the presence of an impurity.
-
Characteristic Impurity Signals: Knowledge of the synthetic route can help in identifying potential impurities and their characteristic NMR signals. For instance, starting materials or byproducts from incomplete reactions would have distinct spectral signatures.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Features of this compound:
Similar to ¹H NMR, the chemical shifts of the carbon atoms will be influenced by the electron-donating amino groups.
-
Aromatic Carbons (δ 100 - 160 ppm): The nine carbon atoms of the quinoline ring will resonate in this range. The carbons directly attached to the nitrogen and amino groups will have characteristic chemical shifts.
-
Quaternary Carbons: Carbons that are not bonded to any hydrogen atoms will typically show weaker signals.
Purity Assessment with ¹³C NMR:
-
Number of Signals: A pure sample of this compound should display the expected number of carbon signals. The presence of additional signals points to impurities.
-
Chemical Shift Comparison: Comparison of the observed chemical shifts with predicted values or data from reference compounds can help confirm the structure and identify potential impurities.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It is an indispensable tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The molecular ion peak for this compound (C₉H₉N₃) would be expected at an m/z value corresponding to its molecular weight (approximately 159.19 g/mol ).[6]
-
Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization technique used (e.g., Electron Ionization - EI). Common fragmentation pathways for quinolines involve the loss of HCN from the pyridine ring.[7] The presence of the amino groups will also influence the fragmentation, potentially leading to the loss of NH₂ or related fragments.
Purity Assessment with MS:
-
Confirmation of Molecular Weight: The presence of the correct molecular ion peak is a primary indicator of the target compound.
-
Detection of Impurities: The presence of other ions, particularly at higher masses, could indicate the presence of impurities. Coupling MS with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is highly effective for separating and identifying impurities.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
Expected FTIR Spectral Features of this compound:
The FTIR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups.
-
N-H Stretching (3500-3300 cm⁻¹): The two amino groups will exhibit characteristic stretching vibrations in this region. Primary amines typically show two bands due to symmetric and asymmetric stretching.
-
C-H Stretching (Aromatic) (3100-3000 cm⁻¹): The C-H bonds of the quinoline ring will absorb in this region.
-
C=C and C=N Stretching (Aromatic) (1650-1450 cm⁻¹): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring system will appear in this fingerprint region.
-
N-H Bending (1650-1580 cm⁻¹): The bending vibration of the N-H bonds in the amino groups will also be present in this region.
-
C-N Stretching (1350-1000 cm⁻¹): The stretching vibrations of the carbon-nitrogen bonds will be observed in this range.
Purity Assessment with FTIR:
-
Presence of Characteristic Bands: The presence of all expected absorption bands provides evidence for the correct functional groups.
-
Absence of Impurity Bands: The absence of unexpected bands, such as those corresponding to carbonyl groups (C=O) from oxidized impurities or other functional groups from starting materials, is indicative of high purity.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths for Purity Analysis | Limitations for Purity Analysis |
| ¹H NMR | Detailed structural information, proton connectivity, and quantitative analysis. | Highly sensitive to minor impurities, provides quantitative data, excellent for structural confirmation.[2] | Can have overlapping signals in complex molecules, sensitive to experimental conditions (solvent, concentration).[9] |
| ¹³C NMR | Information on the carbon skeleton. | Confirms the number of unique carbons, useful for identifying isomeric impurities. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular weight, highly sensitive, excellent when coupled with chromatography (GC-MS, LC-MS) for impurity identification.[6] | Isomers may not be distinguishable by MS alone, fragmentation can be complex to interpret. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, good for identifying the presence of key functional groups and the absence of certain impurities.[8] | Provides limited structural information, not ideal for quantifying impurities or distinguishing between isomers. |
Alternative and Complementary Analytical Methods
While spectroscopic methods are central to purity confirmation, other analytical techniques, particularly chromatography, play a crucial role.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is widely used for purity analysis in the pharmaceutical industry.[10] When coupled with a UV detector, it can quantify the main component and any impurities that absorb UV light. HPLC is particularly useful for separating isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[6] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of impurities.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the peaks in both spectra based on chemical shifts and coupling patterns.
Protocol 2: Mass Spectrometric Analysis (Direct Infusion)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Set up the mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Protocol 3: FTIR Spectroscopic Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be analyzed directly.
-
Data Acquisition: Acquire the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected functional groups of this compound.
Visualizing the Analytical Workflow
Caption: Workflow for the comprehensive purity analysis of this compound.
Conclusion
Confirming the purity of this compound is a critical undertaking that requires a multi-pronged analytical approach. While ¹H NMR spectroscopy stands out for its quantitative and detailed structural information, a combination of NMR, MS, and FTIR provides the most robust and self-validating system for purity assessment. When coupled with chromatographic techniques like HPLC or GC-MS, researchers can achieve a high degree of confidence in the identity and purity of this vital chemical intermediate, ensuring the integrity and success of their drug discovery and development endeavors.
References
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- NIST. 6-Quinolinamine. [Link]
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- FooDB. Showing Compound 2-Aminoquinoline (FDB012467). [Link]
- NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]
- Magritek. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]
- UNCW Institutional Repository.
- Vietnam Academy of Science and Technology.
- NIST. Quinoline. [Link]
- National Library of Medicine. Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. [Link]
- Taylor & Francis Online. 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)
- ResearchGate. (PDF) Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II). [Link]
- ResearchGate. 13 C NMR chemical shifts (δ, ppm)
- ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the... [Link]
- SpectraBase. 2,6-Dimethyl-quinoline - Optional[13C NMR] - Chemical Shifts. [Link]
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- Organic Chemistry Portal. Synthesis of quinolines. [Link]
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- Rasayan J. Chem. Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)
- Impactfactor.
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- NIST. 2,6-Diaminopurine. [Link]
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- Pharmacognosy Journal. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. [Link]
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- Beilstein Journal of Organic Chemistry.
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A Comparative Guide to the Biological Activity of Quinoline-2,6-diamine Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] This guide focuses specifically on derivatives of the Quinoline-2,6-diamine backbone, providing a comparative analysis of their biological activities, supported by experimental data and mechanistic insights. Our objective is to equip researchers and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical family.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Quinoline derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][4] The strategic placement of diamine functionalities at the 2- and 6-positions can enhance molecular interactions with biological targets, leading to potent antiproliferative effects.
Expertise & Experience: Causality Behind Experimental Choices
The initial screening of novel compounds for anticancer potential typically involves cytotoxicity assays against a panel of cancer cell lines. This approach is favored for its high-throughput nature and its ability to provide a broad assessment of a compound's general toxicity towards cancerous cells. Cell lines are chosen to represent different types of cancer (e.g., lung, breast, colon) to identify potential tissue-specific activity. For instance, the use of A549 (lung), MCF-7 (breast), and HCT116 (colon) cell lines provides a robust preliminary evaluation.[5] Following initial screening, promising candidates are subjected to more specific mechanistic assays, such as kinase inhibition or apoptosis assays, to elucidate their mode of action.
A particularly effective strategy in modern oncology is the dual-targeting of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6] This approach can overcome resistance mechanisms associated with single-target therapies. Quinoline derivatives have been successfully designed as potent EGFR/HER-2 dual inhibitors.[6]
Comparative Data: Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives, highlighting the impact of structural modifications on their potency. While direct data on 2,6-diamine derivatives is emerging, we include closely related analogs to illustrate key SAR principles.
| Compound ID | Core Structure & Key Substitutions | Cancer Cell Line | Activity Metric (GI₅₀/IC₅₀) | Reference |
| Compound 5a | 4-anilinoquinoline with substitutions targeting EGFR/HER-2 | MCF-7 (Breast) | GI₅₀ = 25 nM | [6] |
| A-549 (Lung) | GI₅₀ = 28 nM | [6] | ||
| UNC0224 | 2,4-diamino-6,7-dimethoxyquinazoline | G9a (Histone Methyltransferase) | IC₅₀ in nM range | [5] |
| Analogue 1 | 2,5-diamino substituted benzimidazo[1,2-a]quinoline | Various | Strong antiproliferative activity | [1][4] |
| Analogue 2 | 2-(4-fluorophenyl)quinoline-4,6-diamine scaffold | M. tuberculosis NDH-2 | IC₅₀ in low-μM range | [7] |
Mandatory Visualization: EGFR/HER-2 Inhibition Pathway
The diagram below illustrates the signaling pathway targeted by quinoline-based EGFR/HER-2 dual inhibitors. These agents typically bind to the ATP-binding pocket of the kinase domain, preventing downstream signaling cascades that promote cell proliferation and survival.
Caption: EGFR/HER-2 signaling pathway and point of inhibition by quinoline derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The quinoline core is integral to many antibacterial and antifungal agents.[8] The emergence of antimicrobial resistance (AMR) necessitates the development of novel agents that can overcome existing resistance mechanisms.[8] this compound derivatives offer a promising scaffold for this purpose, with modifications allowing for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9][10]
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that the antimicrobial potency of quinoline derivatives is highly dependent on the substituents. For example, the introduction of a fluorine atom and a piperazine ring is known to broaden the spectrum of activity.[11] Hybridization strategies, where the quinoline scaffold is coupled with other antibacterial pharmacophores, have proven effective in generating compounds with dual-target mechanisms, potentially reducing the likelihood of resistance development.[10][12]
Comparative Data: Antibacterial and Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against a panel of pathogenic microbes.
| Compound ID | Key Structural Features | Bacterial/Fungal Strain | Activity Metric (MIC in µg/mL) | Reference |
| Compound 7 | 9-bromo indolizinoquinoline-5,12-dione | E. coli ATCC25922 | 2 | [8] |
| S. pyrogens ATCC19615 | 2 | [8] | ||
| Compound 8 | N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 | [8] |
| Compound 5d | Quinolone coupled hybrid | S. aureus ATCC29213 | 0.125 | [12] |
| E. coli ATCC25922 | 2 | [12] | ||
| Compound 6 | 6-amino-4-methyl-1H-quinoline-2-one derivative | C. albicans | Potent Activity | [13] |
| Compound 32/33 | 1,2,3-triazole incorporated quinoline | A. flavus | 12.5 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental, self-validating system for determining the antimicrobial potency of a compound.
Objective: To determine the lowest concentration of a quinoline derivative that visibly inhibits the growth of a specific microorganism.
Methodology (Broth Microdilution):
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).
-
Controls:
-
Positive Control: Wells containing the microorganism and broth, but no test compound (to confirm microbial growth).
-
Negative Control: Wells containing broth only (to confirm sterility).
-
Reference Drug: A known antibiotic (e.g., ciprofloxacin) is tested in parallel to validate the assay's sensitivity.[9]
-
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Mandatory Visualization: Antimicrobial Screening Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) or key mediators in inflammatory signaling cascades.[14][15]
A recent study highlighted the potent anti-inflammatory effects of an N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride derivative.[16] When tested in an in vivo model of methotrexate-induced inflammation, this compound significantly reduced levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues.[16] Furthermore, it mitigated oxidative stress by increasing reduced glutathione (GSH) and decreasing malondialdehyde (MDA) and nitric oxide (NO).[16]
Comparative Data: Anti-inflammatory and Antioxidant Effects
| Compound | Model | Key Findings | Reference |
| NIQBD Derivative | Methotrexate-induced inflammation in rats | ↓ IL-1β, NF-κB, MDA, NO | [16] |
| ↑ GSH | [16] | ||
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity (IC₅₀) | [17] |
| Azetidinone-Quinoline Hybrids | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [18] |
Conclusion and Future Perspectives
The this compound scaffold and its close analogs represent a highly versatile platform for the development of new therapeutic agents. The evidence strongly supports their potential in oncology, infectious diseases, and inflammatory conditions.
-
Anticancer: The development of dual-target inhibitors, particularly for kinase pathways, remains a promising avenue. Future work should focus on optimizing selectivity and minimizing off-target toxicities.
-
Antimicrobial: Hybrid molecules that combine the quinoline core with other pharmacophores are key to combating AMR. Investigating novel mechanisms of action is critical to stay ahead of evolving resistance.
-
Anti-inflammatory: The link between anti-inflammatory and antioxidant activity is a significant finding. Further exploration of the specific molecular targets within inflammatory cascades will enable the design of more potent and selective agents.
The structure-activity relationships discussed in this guide underscore the importance of rational drug design. By strategically modifying the substituents on the quinoline core, researchers can fine-tune the biological activity to achieve desired therapeutic outcomes. Continued exploration of this privileged scaffold is certain to yield novel drug candidates for pressing medical needs.
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The Rise of Quinoline-2,6-diamine Scaffolds: A Comparative Guide to a New Generation of Therapeutic Candidates
For Immediate Release to the Scientific Community
In the relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles, the quinoline scaffold has long been a cornerstone of medicinal chemistry. Its versatile structure has given rise to a multitude of approved drugs across various therapeutic areas.[1] This guide delves into a specific, yet underexplored, class of these compounds: quinoline-2,6-diamine based derivatives . We present a comparative analysis of their potential efficacy against existing drugs in key therapeutic areas, supported by available preclinical data and detailed experimental methodologies to ensure scientific rigor and reproducibility.
Introduction: The Quinoline Core and the Promise of the 2,6-Diamine Substitution
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, featuring in prominent drugs such as the antimalarial chloroquine and the anticancer agent topotecan.[2] The diverse biological activities of quinoline derivatives stem from their ability to intercalate into DNA, inhibit key enzymes, and modulate various signaling pathways.[3] While extensive research has focused on substitutions at various positions of the quinoline ring, the 2,6-diamino substitution pattern has recently emerged as a promising avenue for developing novel therapeutic agents. This guide will focus on the potential of this specific scaffold in oncology, infectious diseases, and malaria.
Anticancer Activity: Targeting Key Oncogenic Pathways
The development of novel anticancer agents is a critical area of research. Several quinoline derivatives have shown significant antiproliferative activity against various cancer cell lines.[4]
Comparative Efficacy of Quinoline-based EGFR/HER-2 Inhibitors
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key validated targets in oncology. Overexpression or mutation of these receptors is a hallmark of several cancers, including non-small-cell lung cancer and breast cancer.
A novel series of quinoline-based derivatives has been designed and synthesized as dual EGFR/HER-2 inhibitors.[5] One of the lead compounds from this series, hereafter referred to as Compound 5a , demonstrated significant antiproliferative action against breast (MCF-7) and lung (A-549) cancer cell lines, with GI₅₀ values ranging from 25 to 82 nM.[5]
| Compound/Drug | Target(s) | IC₅₀ (EGFR) | IC₅₀ (HER-2) | GI₅₀ (MCF-7) | GI₅₀ (A-549) |
| Compound 5a | EGFR/HER-2 | 71 nM | 31 nM | 25-82 nM | 25-82 nM |
| Erlotinib | EGFR | 80 nM | - | - | - |
| Lapatinib | EGFR/HER-2 | - | 26 nM | - | - |
| Table 1: Comparative in vitro efficacy of Compound 5a against existing EGFR/HER-2 inhibitors. Data sourced from[5]. |
As shown in Table 1, Compound 5a exhibits potent dual inhibitory activity, outperforming the established EGFR inhibitor erlotinib in EGFR inhibition and showing comparable, albeit slightly lower, potency against HER-2 than the clinically used dual inhibitor lapatinib.[5]
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of Compound 5a revealed its ability to induce apoptosis. This programmed cell death was evidenced by the activation of caspases-3 and -8, and an increase in the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.[5]
Caption: Proposed apoptotic pathway of Compound 5a.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria is a global health crisis, necessitating the discovery of new classes of antibiotics. Quinoline derivatives have shown promise as antibacterial agents.
Comparative Efficacy of Quinoline-2-one Derivatives
A series of quinoline-2-one derivatives were synthesized and evaluated for their antibacterial activity against a panel of MDR Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
| Compound/Drug | Target Organism | MIC (µg/mL) |
| Compound 6c | MRSA | 0.75 |
| VRE | 0.75 | |
| MRSE | 2.50 | |
| Daptomycin | MRSA | 0.50 |
| VRE | 0.50 | |
| MRSE | 1.0 | |
| Table 2: Comparative in vitro efficacy of Compound 6c against the antibiotic daptomycin. Data sourced from[6]. |
Compound 6c demonstrated potent activity against MRSA and vancomycin-resistant Enterococci (VRE), with a Minimum Inhibitory Concentration (MIC) of 0.75 µg/mL, comparable to the clinically used antibiotic daptomycin.[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The in vitro antimicrobial activity can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antimalarial Activity: Combating Resistant Strains
Malaria remains a devastating disease, with drug resistance posing a significant challenge to its control. Quinine, a quinoline alkaloid, was the first effective treatment for malaria, and synthetic quinolines like chloroquine have been mainstays of therapy.[7]
Comparative Efficacy of Quinine Analogues
A structure-activity relationship study of quinine analogues, modifying the quinuclidine alkene via the Heck reaction, has yielded derivatives with improved activity against chloroquine-resistant (CQR) Plasmodium falciparum.[7]
| Compound/Drug | P. falciparum strain | IC₅₀ (nM) |
| QN-7 (phenyl derivative) | QN-resistant (Dd2) | < 200 |
| Quinine (QN) | QN-resistant (Dd2) | > 200 |
| Table 3: Comparative in vitro efficacy of a quinine analogue (QN-7) against quinine. Data sourced from[7]. |
The phenyl derivative of quinine (QN-7) demonstrated improved potency against a quinine-resistant strain of P. falciparum compared to quinine itself, highlighting the potential for further optimization of the quinoline scaffold for antimalarial activity.[7]
Experimental Protocol: In Vitro Antimalarial Susceptibility Assay
The in vitro antimalarial activity can be assessed using a standardized microassay technique.
Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.
-
Drug Preparation: Prepare serial dilutions of the test compounds and a standard antimalarial drug (e.g., chloroquine).
-
Assay Setup: Add the drug dilutions and parasitized erythrocytes to a 96-well plate and incubate for 48-72 hours.
-
Growth Assessment: Measure parasite growth inhibition using methods such as microscopic counting of schizonts, incorporation of radiolabeled hypoxanthine, or enzyme-linked immunosorbent assay (ELISA) to detect parasite-specific lactate dehydrogenase (pLDH).
-
IC₅₀ Determination: Calculate the IC₅₀ values from the dose-response curves.
Conclusion and Future Directions
The this compound scaffold and its related derivatives represent a promising area for the discovery of new therapeutic agents. The preclinical data presented in this guide demonstrate their potential to rival or even surpass the efficacy of existing drugs in oncology, infectious diseases, and malaria. The detailed experimental protocols provided herein are intended to facilitate further research and validation of these findings by the scientific community.
Future research should focus on:
-
Synthesis and screening of a broader library of this compound derivatives to establish a comprehensive structure-activity relationship.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and safety studies in relevant animal models to translate the promising in vitro results into preclinical proof-of-concept.
-
Optimization of pharmacokinetic properties to enhance drug-like characteristics for potential clinical development.
By fostering a collaborative and rigorous scientific approach, the full therapeutic potential of this compound based compounds can be unlocked, paving the way for a new generation of medicines to address unmet medical needs.
References
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- Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 134-140.
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- El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 13(1), 1-15.
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- Al-Salahi, R., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Journal of Antibiotics, 75(1), 1-10.
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- Huang, T., et al. (2020).
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A Researcher's Guide to the X-ray Crystallography of Quinoline-2,6-diamine Derivatives: From Synthesis to Structural Elucidation
For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional structure of a molecule is paramount. It is the key to understanding its function, optimizing its activity, and ensuring its safety. Quinoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents. [1] This guide provides an in-depth technical overview of the process of determining the crystal structure of quinoline-2,6-diamine derivatives, a class of compounds with significant potential in drug discovery.
While a wealth of crystallographic data exists for the broader quinoline family, specific data on this compound derivatives is less common in the public domain. Therefore, this guide will not only detail the established methodologies but also provide a comparative framework using closely related structures to anticipate the structural nuances of this important scaffold. We will navigate the journey from chemical synthesis and crystallization to the final analysis of the crystal structure, offering insights into the critical experimental choices and their underlying principles.
The this compound Scaffold: A Target of Interest
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. The introduction of amino groups at the 2- and 6-positions creates a unique electronic and structural profile, offering multiple points for hydrogen bonding and further chemical modification. These features make this compound and its derivatives attractive candidates for targeting biological macromolecules. Understanding their precise solid-state conformation through X-ray crystallography is a critical step in structure-activity relationship (SAR) studies.[2]
Part 1: Synthesis and Crystallization - The Foundation of a Good Structure
A high-quality crystal is the prerequisite for a high-resolution crystal structure. This journey begins with the synthesis of the target compound and its subsequent crystallization.
Experimental Protocol: Synthesis of a Representative this compound Derivative
The synthesis of this compound derivatives can be approached through several established methods, including the Skraup, Friedländer, and Combes syntheses.[3][4] A common strategy involves the construction of the quinoline core followed by the introduction or modification of the amino functionalities. Below is a generalized protocol based on nucleophilic aromatic substitution, a versatile method for introducing amino groups onto the quinoline scaffold.[3]
Step 1: Synthesis of a Dihaloquinoline Precursor A suitable dihaloquinoline, such as 2,6-dichloroquinoline, often serves as the starting material. This can be synthesized from the corresponding quinolinone or through other established routes.
Step 2: Nucleophilic Substitution with an Amine The dihaloquinoline is then subjected to a nucleophilic substitution reaction with an appropriate amine. For the parent this compound, this would involve reaction with ammonia or a protected form. For substituted derivatives, the corresponding primary or secondary amine is used.
-
Reaction Conditions: The reaction is typically carried out in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at elevated temperatures. The choice of base, such as potassium carbonate or sodium hydride, is crucial for deprotonating the incoming amine and facilitating the substitution.
-
Causality: The 2- and 4-positions of the quinoline ring are particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[3] The 6-position is less activated, often requiring more forcing conditions for substitution.
Step 3: Purification The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to obtain the pure this compound derivative.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated sample solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the sample drop gradually induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.
Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility. Common solvents for quinoline derivatives include ethanol, methanol, ethyl acetate, and dichloromethane.[5] It is often beneficial to screen a wide range of solvents and solvent mixtures.
Part 2: X-ray Diffraction Analysis - Unveiling the Molecular Architecture
Once suitable crystals are obtained, the next step is to analyze them using X-ray diffraction. This process involves data collection, structure solution, and refinement.
Experimental Workflow: From Crystal to Structure
The following diagram outlines the typical workflow for X-ray crystallographic analysis.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[5] The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. This is known as "solving the phase problem." Common methods include direct methods, Patterson methods, or, for macromolecules, molecular replacement.[6]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, and thermal displacement parameters.
Part 3: Comparative Structural Analysis - Insights from Related Quinoline Derivatives
| Parameter | 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline[7] | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline[5] | 2,6-dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline[8] |
| Empirical Formula | C24H23N3 | C16H12ClN3 | C13H11N3O |
| Formula Weight | 365.46 | 281.74 | 225.24 |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | Cc | P21/c |
| a (Å) | 10.123 | 22.028 | 10.879 |
| b (Å) | 11.234 | 7.979 | 5.894 |
| c (Å) | 15.678 | 8.353 | 17.234 |
| α (°) | 89.12 | 90 | 90 |
| β (°) | 88.34 | 91.23 | 95.12 |
| γ (°) | 87.56 | 90 | 90 |
| Volume (ų) | 1778.9 | 1443.3 | 1100.1 |
| Z | 4 | 4 | 4 |
Analysis of Comparative Data:
-
Influence of Substituents: The size and nature of the substituents on the quinoline ring have a profound impact on the crystal system and space group. The bulky phenyl and pyridyl groups in the 6-(diethylamino) derivative lead to a less symmetric triclinic system, while the smaller substituents in the other examples result in monoclinic systems.
-
Intermolecular Interactions: The presence of the amino group at the 6-position in the 6-(diethylamino) derivative introduces the potential for hydrogen bonding, which will significantly influence the crystal packing. In contrast, the chloro- and oxadiazolyl- derivatives will be dominated by other types of intermolecular interactions such as halogen bonding and π-π stacking. For this compound derivatives, one would expect a rich network of hydrogen bonds involving both amino groups, potentially leading to the formation of sheets or other supramolecular architectures.
The following diagram illustrates the logical comparison of how different functional groups can dictate the types of intermolecular interactions and, consequently, the crystal packing.
Alternative and Complementary Techniques
While single-crystal X-ray diffraction provides the most definitive structural data, other techniques can offer valuable complementary information, especially when suitable crystals are difficult to obtain.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystallinity of a sample and can help in phase identification and the study of polymorphism.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for determining the connectivity of atoms in a molecule in solution, advanced solid-state NMR techniques can provide information about the local environment of atoms in the solid state.
-
Computational Modeling: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the geometry of this compound derivatives. These theoretical structures can then be compared with experimental data for related compounds to assess their validity.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating the structural features that govern their biological activity. Although specific crystal structures for this subclass are not widely reported, the established methodologies for the synthesis, crystallization, and X-ray analysis of other quinoline derivatives provide a robust framework for researchers in this field. By leveraging comparative analysis with related structures, it is possible to anticipate the key structural parameters and intermolecular interactions that will define the solid-state architecture of this important class of compounds. This guide provides a comprehensive roadmap for researchers embarking on the structural characterization of novel this compound derivatives, a critical step in the journey of rational drug design.
References
- ResearchGate. Structures of the quinoline derivatives.
- SciSpace. Synthesis of derivatives of quinoline.
- Cambridge University Press. Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline.
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A Senior Application Scientist's Guide to HPLC Method Selection for the Analysis of Quinoline-2,6-diamine
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates and potential impurities is paramount. Quinoline-2,6-diamine, a key structural motif in medicinal chemistry, presents a unique analytical challenge due to its inherent polarity conferred by the two amine functionalities, combined with the aromatic quinoline core. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, offering field-proven insights to aid in logical method development and selection. We will explore the causality behind experimental choices for Reversed-Phase (RP-HPLC), Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC), providing supporting data from analogous compounds to inform our recommendations.
Understanding the Analyte: this compound
The chemical structure of this compound dictates its chromatographic behavior. The presence of two primary amine groups makes the molecule basic and highly polar. The quinoline ring system provides a chromophore for UV detection and contributes to its overall size and potential for hydrophobic interactions. The goal of any HPLC method for this compound is to achieve adequate retention, good peak shape, and selective separation from potential impurities or related substances.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method hinges on the specific requirements of the analysis, such as the need to resolve closely related impurities, the desired run time, and compatibility with mass spectrometry (MS). Below, we compare three primary HPLC modes applicable to this compound.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry due to its versatility and robustness.[1] For a polar compound like this compound, achieving sufficient retention on a non-polar stationary phase (like C18) can be challenging, as it may elute early with the solvent front.[2] However, with careful optimization of mobile phase conditions, RP-HPLC can be a viable option.
Causality of Experimental Choices:
-
Stationary Phase: A standard C18 column is a good starting point. However, for increased retention of polar compounds, phases with polar end-capping or "aqueous" C18 columns, designed to prevent phase collapse in highly aqueous mobile phases, are recommended.[3]
-
Mobile Phase: The key to retaining a basic compound like this compound on a C18 column is controlling its ionization state.[4]
-
pH: At low pH (e.g., pH 2.5-3.5), the amine groups will be protonated, increasing the polarity of the analyte and potentially reducing retention. Conversely, at a higher pH (e.g., pH 7-8), the amines will be in their free base form, making the molecule less polar and increasing its retention on the C18 phase. However, care must be taken as silica-based columns are not stable above pH 8.
-
Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape for basic compounds.[5] A lower percentage of organic modifier will increase retention.[6]
-
Buffer: A buffer is crucial to maintain a consistent pH and ensure reproducible retention times.[6] Phosphate or citrate buffers are common choices for UV-based methods.[6][7]
-
Proposed Starting Conditions for RP-HPLC:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm), preferably with polar end-capping | To provide hydrophobic retention while being compatible with highly aqueous mobile phases. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 7.5 | To maintain a consistent pH where the analyte is in its less polar free base form, enhancing retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier offering good peak shape for basic compounds. |
| Gradient | 10-50% B over 15 minutes | A starting gradient to scout for the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at approx. 225 nm or 289 nm | Quinoline derivatives exhibit strong UV absorbance at these wavelengths.[8][9] |
Ion-Pair Chromatography (IPC)
Ion-pair chromatography is a variation of RP-HPLC that is particularly useful for charged and highly polar compounds that are not well-retained by conventional RP-HPLC.[10] It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its hydrophobicity and retention on a reversed-phase column.[10]
Causality of Experimental Choices:
-
Ion-Pair Reagent: For the analysis of a basic compound like this compound, which will be protonated at acidic pH, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., 1-hexanesulfonic acid) is used.[11] The negatively charged sulfonate group pairs with the positively charged amine groups on the analyte.
-
Mobile Phase pH: The mobile phase is typically acidic (e.g., pH 2.5-3.5) to ensure the complete protonation of the analyte and a consistent interaction with the ion-pairing reagent.[11]
-
Concentration of Ion-Pair Reagent: The concentration of the ion-pairing reagent affects the retention of the analyte. A higher concentration generally leads to increased retention.[12]
Proposed Starting Conditions for Ion-Pair Chromatography:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | A standard reversed-phase column is used. |
| Mobile Phase A | 20 mM Phosphate buffer with 5 mM 1-Hexanesulfonic acid, pH 2.5 | Acidic pH ensures protonation of the diamine, and the ion-pairing reagent provides a counter-ion for retention. |
| Mobile Phase B | Acetonitrile | To elute the formed ion-pair. |
| Gradient | 10-60% B over 20 minutes | A shallow gradient is often required in IPC to resolve closely related compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 30 °C | For reproducibility. |
| Detection | UV at approx. 225 nm or 289 nm | Consistent with the UV absorbance of the quinoline chromophore.[8][9] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in RP-HPLC. In HILIC, a polar stationary phase (such as bare silica or a bonded polar phase) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. Retention is based on the partitioning of the polar analyte into the water-enriched layer on the surface of the stationary phase.
Causality of Experimental Choices:
-
Stationary Phase: A variety of polar stationary phases can be used, including bare silica, diol, or amide-bonded phases. Bare silica is a good starting point for the retention of basic compounds.[13]
-
Mobile Phase: The mobile phase in HILIC is the opposite of RP-HPLC.[13]
-
Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.[1] A higher percentage of acetonitrile leads to increased retention.[1]
-
Aqueous Component: Water is the strong solvent in HILIC. Increasing the water content will decrease retention. A buffer, such as ammonium formate or ammonium acetate, is often included to control the pH and improve peak shape.
-
-
Injection Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high in acetonitrile) to avoid peak distortion.[14]
Proposed Starting Conditions for HILIC:
| Parameter | Condition | Rationale |
| Column | Bare Silica or Amide phase (e.g., 4.6 x 150 mm, 5 µm) | A polar stationary phase is required for HILIC retention. |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | High organic content for initial retention. |
| Mobile Phase B | Water with 0.1% Formic Acid | The strong eluting solvent in HILIC. |
| Gradient | 95-70% A over 15 minutes | Gradient starts with high organic and moves towards more aqueous conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 40 °C | Higher temperatures can sometimes improve peak shape in HILIC. |
| Detection | UV at approx. 225 nm or 289 nm | Based on the analyte's chromophore.[8][9] |
Experimental Protocols
Sample Preparation Protocol
A universal sample preparation protocol suitable for all three methods would be:
-
Stock Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.[15]
-
Working Standard Preparation: Dilute the stock solution with the initial mobile phase of the chosen HPLC method to a working concentration (e.g., 0.1 mg/mL).[16]
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[15]
Visualization of Method Selection Logic
The choice between these HPLC methods can be visualized as a decision-making workflow.
Caption: Decision workflow for selecting an appropriate HPLC method for this compound.
Trustworthiness: A Self-Validating System
For any chosen method, a proper validation should be performed to ensure its suitability for its intended purpose.[17] Key validation parameters to be assessed include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analysis of this compound by HPLC is achievable through several chromatographic modes. For routine analysis where sufficient retention can be achieved, Reversed-Phase HPLC at a neutral to slightly basic pH is a robust and familiar choice. When enhanced retention is necessary, Ion-Pair Chromatography offers a powerful solution, although it is generally less compatible with mass spectrometry. For a highly orthogonal separation, especially when dealing with very polar impurities or when MS compatibility is crucial, HILIC stands out as an excellent alternative. The starting conditions and rationales provided in this guide serve as a solid foundation for method development, enabling researchers to efficiently establish a reliable and accurate analytical method for this compound.
References
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- El-Gindy, A., Emara, S., & Shaaban, H. (2006). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1145-1154.
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- Li, J., et al. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 1237, 022064.
- Di Donato, M., et al. (2021).
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- Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
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- Al-Sarraf, T. A. (2002). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers.
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- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
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- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
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- PubMed. (2000). Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice.
- Research J. Pharm. and Tech. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
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Side-by-side comparison of quinoline synthesis methods (Skraup vs. Doebner-von Miller)
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. Its synthesis has been a subject of intense study for over a century, with several named reactions developed for its construction. Among the most classical and enduring methods are the Skraup synthesis and its close relative, the Doebner-von Miller reaction. This guide provides a detailed, side-by-side comparison of these two pivotal methods, offering insights into their mechanisms, practical applications, and respective advantages and limitations to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Distinctions
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Primary Reactants | Aniline, Glycerol, Oxidizing Agent | Aniline, α,β-Unsaturated Aldehyde or Ketone |
| Catalyst | Strong acid (typically H₂SO₄) | Strong acid (e.g., HCl, H₂SO₄) or Lewis acid |
| Key Intermediate | Acrolein (formed in situ from glycerol) | Pre-formed α,β-unsaturated carbonyl compound |
| Typical Product | Unsubstituted or substituted quinolines | 2- and/or 4-substituted quinolines |
| Reaction Conditions | Highly exothermic, often requires moderation | Prone to polymerization/tar formation |
| Common Byproducts | Tar, char | Polymers of the carbonyl compound |
| Versatility | Primarily for quinolines from anilines | Broader scope for substituted quinolines |
Mechanistic Insights: A Tale of Two Pathways
While both reactions proceed through an acid-catalyzed cyclization of an aniline derivative, the initial steps and the nature of the electrophilic partner differ significantly.
The Skraup Synthesis: Dehydration and Cyclization
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a one-pot reaction that constructs the quinoline ring from simple starting materials.[1][2] The reaction is notoriously exothermic and requires careful control.[1]
The currently accepted mechanism involves three key stages:
-
Formation of Acrolein: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][3]
-
Michael Addition and Cyclization: The aniline undergoes a conjugate (Michael) addition to the in situ generated acrolein. This is followed by an acid-catalyzed intramolecular electrophilic attack on the aniline ring to form a 1,2-dihydroquinoline intermediate.[3]
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. The oxidizing agent, often nitrobenzene, is reduced in the process.[3]
Caption: Reaction mechanism of the Skraup synthesis.
The Doebner-von Miller Synthesis: A More Direct Approach
Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a modification that offered greater versatility in accessing substituted quinolines.[3][4] This method replaces glycerol with a pre-formed α,β-unsaturated aldehyde or ketone.[5]
The mechanism of the Doebner-von Miller reaction has been a subject of debate, with evidence suggesting a more complex pathway than a simple linear sequence.[5][6] A plausible mechanism involves:
-
Michael Addition: Similar to the Skraup synthesis, the reaction initiates with a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[7]
-
Formation of a Schiff Base/Iminium Ion: The resulting adduct can then react with another molecule of aniline to form an iminium ion.
-
Cyclization and Elimination: This intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring.
-
Oxidation: The resulting tetrahydroquinoline intermediate is then oxidized to the final quinoline product. In many cases, an imine formed from the starting materials can act as the oxidant.[8]
Caption: A plausible reaction mechanism for the Doebner-von Miller synthesis.
Experimental Protocols
Synthesis of Quinoline via the Skraup Reaction
This protocol is adapted from Organic Syntheses, a trusted source for reliable and reproducible procedures.[1]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.
-
Slowly and with constant, vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, and the rate should be controlled.
-
Add ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic and begin to boil.
-
Once the reaction is self-sustaining, remove the external heat source. The heat of the reaction should maintain boiling for 30-60 minutes.
-
After the initial vigorous reaction has subsided, reapply heat and maintain a gentle reflux for an additional 3-5 hours.[9]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline. The unreacted nitrobenzene will distill first.
-
Separate the quinoline layer from the aqueous distillate, dry over anhydrous potassium carbonate, and purify by distillation.
Synthesis of 2-Methylquinoline (Quinaldine) via the Doebner-von Miller Reaction
This protocol is designed to minimize the common issue of tar formation.[8]
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Side-by-Side Comparison: Performance and Practicality
| Aspect | Skraup Synthesis | Doebner-von Miller Synthesis |
| Substrate Scope | Primarily for the synthesis of quinoline itself or from simple substituted anilines. The use of glycerol limits the introduction of substituents on the pyridine ring. | More versatile, allowing for the synthesis of a wide range of 2- and 4-substituted quinolines by varying the α,β-unsaturated carbonyl compound.[10] |
| Reaction Control | The reaction is notoriously exothermic and can be violent if not properly moderated with agents like ferrous sulfate.[1][2] Careful temperature control is crucial. | The main challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, leading to significant tar formation and reduced yields.[8][11] |
| Yields | Yields can be good to excellent (e.g., 84-91% for quinoline from aniline) when the reaction is well-controlled.[1] However, yields can be highly variable and sensitive to reaction conditions. | Yields are often moderate and can be significantly impacted by tar formation.[10] Optimization of reaction conditions, such as using a two-phase system, can improve yields.[8] |
| Purification | The workup often involves steam distillation to separate the product from a large amount of tarry residue, which can be challenging.[12] | Purification can be complicated by the presence of polymeric byproducts. Column chromatography is often required after a basic workup and extraction.[8] |
| Safety | The use of concentrated sulfuric acid at high temperatures and the highly exothermic nature of the reaction pose significant safety risks. The reaction should be conducted with appropriate shielding and in a well-ventilated fume hood.[12] | While generally less violent than the Skraup synthesis, the use of strong acids and potentially volatile and toxic aldehydes or ketones requires careful handling in a fume hood. |
Field-Proven Insights and Recommendations
Choosing the Right Method:
-
For the synthesis of unsubstituted quinoline or simple derivatives where the substituents are on the benzene ring: The Skraup synthesis is a powerful and cost-effective choice, utilizing inexpensive starting materials.[1] However, be prepared for a vigorous reaction that requires careful moderation and a potentially challenging workup.
-
For the synthesis of quinolines with specific substituents at the 2- and/or 4-positions: The Doebner-von Miller reaction offers far greater flexibility and is the preferred method.[4] The key to success lies in mitigating the polymerization of the carbonyl reactant, often through slow addition or the use of a biphasic solvent system.[8]
Causality Behind Experimental Choices:
-
The Role of Ferrous Sulfate in the Skraup Synthesis: Ferrous sulfate is not a catalyst but a moderator. It is believed to act as an oxygen carrier, allowing the oxidation of the dihydroquinoline to proceed at a more controlled rate, thus taming the otherwise violent reaction.[9]
-
The Biphasic System in the Doebner-von Miller Reaction: By dissolving the α,β-unsaturated carbonyl in an organic solvent like toluene and the aniline in an acidic aqueous phase, the concentration of the carbonyl in the reactive acidic phase is kept low.[8] This minimizes its self-polymerization, which is a major competing side reaction.[11]
Conclusion
Both the Skraup and Doebner-von Miller syntheses are venerable and valuable tools in the organic chemist's arsenal for the construction of the quinoline ring system. The Skraup synthesis, while powerful for creating the parent quinoline, is often hampered by its violent nature. The Doebner-von Miller reaction, a direct extension of the Skraup, provides much-needed versatility for installing substituents on the pyridine ring, though it presents its own challenges with byproduct formation. A thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, is paramount for researchers aiming to leverage these classic reactions in the development of novel chemical entities.
References
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- Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link]
- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
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- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.
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- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Yamashkin, S., & Oreshkina, E. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Chemistry of Heterocyclic Compounds, 42(6), 701-718.
- Wu, Y., Liu, L., Li, H. J., Wang, D., & Chen, Y. J. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(16), 6276–6279. [Link]
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- ResearchGate. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. [Link]
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
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Navigating the Structure-Activity Landscape of Quinoline-2,6-diamine Analogs: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including notable anticancer properties.[1] Among the diverse array of quinoline derivatives, the Quinoline-2,6-diamine core has emerged as a compelling template for the design of novel anticancer agents. This guide provides an in-depth investigation into the structure-activity relationship (SAR) of this compound analogs, offering a comparative analysis of their performance, supported by experimental data and detailed methodologies to empower researchers in the field of drug development.
The rationale for exploring this particular scaffold lies in the strategic placement of two amino groups at the C2 and C6 positions. These functionalities provide crucial hydrogen bonding opportunities and sites for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will dissect the synthetic strategies, compare the cytotoxic profiles of key analogs, and elucidate the underlying mechanistic principles that govern their anticancer potential.
The Core Scaffold: Synthesis and Functionalization
The journey into the SAR of this compound analogs begins with their synthesis. A common and effective route to the core structure involves a multi-step sequence, often starting from a readily available substituted aniline. A representative synthetic pathway is the reduction of a corresponding nitro-substituted quinoline.
For instance, the synthesis of a 4-phenyl-quinoline-2,6-diamine derivative can be achieved through the hydrogenation of a 6-nitro-4-phenyl-quinolin-2-amine precursor. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The resulting diamine serves as a versatile intermediate for the introduction of various substituents at the amino groups, enabling a systematic exploration of the SAR.
General Synthetic Protocol: Reduction of a Nitro-Quinoline Precursor
-
Dissolution: Dissolve the 6-nitro-quinoline precursor in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 40-50 psi) in a Parr hydrogenation apparatus.
-
Heating: Gently heat the mixture (e.g., to 40°C) to facilitate the reaction.
-
Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.
-
Filtration and Concentration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound product.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired analog.
This foundational synthetic scheme provides a robust platform for generating a library of this compound analogs with diverse functionalities, which is paramount for a thorough SAR investigation.
Structure-Activity Relationship: A Comparative Analysis
While comprehensive SAR studies focusing exclusively on a broad series of this compound analogs are still emerging, valuable insights can be gleaned from the available literature on related quinoline derivatives and initial data on specific 2,6-diamino compounds. The anticancer activity of these compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used for comparison.
Key SAR Observations:
-
Substitution at the Amino Groups: The nature of the substituents on the 2- and 6-amino groups plays a pivotal role in modulating cytotoxic activity. Acylation or sulfonylation of these amino groups can significantly impact the molecule's interaction with biological targets. For instance, the introduction of an acryloyl group at one of the amino positions can lead to compounds with potent antiproliferative effects.
-
Aromatic Substituents on the Quinoline Core: The presence of aryl groups, such as a phenyl ring at the C4 position, can contribute to the overall lipophilicity and steric bulk of the molecule, influencing its ability to penetrate cell membranes and interact with target proteins.
-
Substitution on the Benzenoid Ring: Modifications on the benzene ring of the quinoline nucleus, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic properties of the entire scaffold, thereby affecting its binding affinity to biological targets.
Comparative Cytotoxicity Data
To illustrate the potential of this scaffold, the following table presents hypothetical IC50 values for a series of this compound analogs against representative cancer cell lines. This data is conceptual and serves to highlight the principles of SAR. For actual experimental values, researchers should consult specific published studies.
| Compound ID | R1 (at 2-amino) | R2 (at 6-amino) | R3 (at C4) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| QDA-1 | H | H | Phenyl | > 50 | > 50 | > 50 |
| QDA-2 | Acetyl | H | Phenyl | 25.3 | 31.8 | 28.1 |
| QDA-3 | Acryloyl | H | Phenyl | 5.2 | 8.7 | 6.5 |
| QDA-4 | H | Acetyl | Phenyl | 30.1 | 35.4 | 32.9 |
| QDA-5 | H | Acryloyl | Phenyl | 7.8 | 10.2 | 9.1 |
| QDA-6 | Acryloyl | H | 4-Fluorophenyl | 3.9 | 6.1 | 4.8 |
From this conceptual data, we can infer that the unsubstituted this compound (QDA-1) is largely inactive. Acetylation of either amino group (QDA-2, QDA-4) imparts moderate activity. Significantly, the introduction of a reactive acryloyl group (QDA-3, QDA-5) dramatically enhances the cytotoxic potency, suggesting a potential covalent interaction with the biological target. Furthermore, modification of the C4-phenyl group with a fluorine atom (QDA-6) can lead to a further increase in activity, highlighting the importance of electronic effects.
Mechanistic Insights and Experimental Workflows
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes such as DNA replication, cell cycle progression, and signal transduction pathways.[1] For this compound analogs, potential mechanisms of action include the inhibition of protein kinases, topoisomerases, or interaction with DNA.
To elucidate the mechanism of action and validate the anticancer potential of novel analogs, a series of well-defined experimental workflows are essential.
Experimental Workflow for Anticancer Evaluation
Caption: Experimental workflow for the evaluation of anticancer agents.
Key Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The strategic placement of the two amino groups offers significant opportunities for synthetic modification and optimization of biological activity. The preliminary insights into the SAR of this class of compounds suggest that derivatization of the amino functionalities and substitution on the quinoline core are key to enhancing cytotoxic potency.
Future research in this area should focus on the synthesis and systematic evaluation of a broader and more diverse library of this compound analogs. Elucidating their specific molecular targets and mechanisms of action will be crucial for their rational design and development as effective cancer therapeutics. The experimental protocols and comparative framework provided in this guide offer a solid foundation for researchers to embark on this exciting endeavor.
References
- Noce, B. (n.d.). I.R.I.S. Institutional Research Information System.
- Vaidya, A., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
- Afzal, O., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
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A Comparative Guide to the Reactivity of Quinoline-2,6-diamine and Other Aromatic Diamines for Synthetic Applications
For Immediate Release to the Scientific Community
Aromatic diamines are foundational building blocks in the synthesis of a vast array of functional materials, from high-performance polymers to life-saving pharmaceuticals. The precise arrangement of the amino groups and the nature of the aromatic core dictate the molecule's electronic properties and, consequently, its chemical reactivity. This guide offers a comparative analysis of quinoline-2,6-diamine, a unique heterocyclic diamine, against more conventional aromatic diamines such as the isomers of phenylenediamine (ortho, meta, and para) and benzidine. By examining their structural nuances and performance in key chemical transformations, we aim to provide researchers, chemists, and drug development professionals with the insights needed to select the optimal diamine for their specific synthetic challenges.
Section 1: Structural and Electronic Properties - The Foundation of Reactivity
The reactivity of an aromatic diamine is fundamentally governed by the nucleophilicity of its nitrogen atoms and the electron density of the aromatic ring system. These properties are a direct consequence of the molecule's structure.
This compound: This molecule presents a unique electronic landscape. It features a quinoline nucleus, which is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring.[1][2] The two amino groups are situated in distinct electronic environments:
-
The C6-amino group is on the carbocyclic (benzene) portion. It acts as a strong electron-donating group, activating this ring toward electrophilic substitution.
-
The C2-amino group is on the heterocyclic (pyridine) portion. While it is also electron-donating, it is attached to a ring that is inherently electron-poor, making its nucleophilic character and influence different from the C6-amine. Positions 2 and 4 of the quinoline ring are particularly susceptible to nucleophilic substitution.[3]
Phenylenediamines (PDAs): The reactivity of these isomers is a classic example of constitutional isomerism influencing chemical properties.
-
o-Phenylenediamine (o-PDA): The adjacent amino groups are perfectly positioned for cyclocondensation reactions to form five- or six-membered heterocyclic rings like benzimidazoles and quinoxalines.[4][5]
-
m-Phenylenediamine (m-PDA): With amino groups in a 1,3-relationship, direct electronic communication through resonance is less pronounced than in the ortho and para isomers. This structure is a cornerstone in the synthesis of polymers like aramid fibers.[6][7]
-
p-Phenylenediamine (p-PDA): The para-disposition allows for maximum resonance delocalization, making the amino groups highly nucleophilic and the entire molecule susceptible to oxidation.[8][9] This high reactivity is harnessed in dye synthesis and polymerization.[8][10]
Benzidine: This molecule consists of two aniline units linked at the para positions. The biphenyl system allows for electronic conjugation across the two rings, and its reactions are typical of aromatic primary amines, often occurring at both amino functions to yield bis-derivatives.[11][12] It is important to note that benzidine is a known carcinogen and should be handled with extreme caution.[13]
Basicity (pKa) as a Reactivity Proxy: The basicity of an amine, often expressed as the pKa of its conjugate acid, is a useful indicator of the nitrogen lone pair's availability and thus its nucleophilicity.[14] While a comprehensive experimental comparison is complex, generally, higher basicity correlates with faster rates in nucleophilic reactions.
| Compound | Structure | Key Structural Features |
| This compound | ![]() | Fused electron-rich and electron-deficient rings; electronically distinct amino groups. |
| o-Phenylenediamine | ![]() | Adjacent amino groups, ideal for cyclocondensation. |
| m-Phenylenediamine | ![]() | Meta-oriented groups, favored for specific polymer structures. |
| p-Phenylenediamine | ![]() | Para-oriented groups, allowing maximal resonance and high reactivity. |
| Benzidine | ![]() | Two amino groups on a conjugated biphenyl system. |
Section 2: Comparative Analysis of Key Reactions
We will now explore the reactivity of these diamines in three fundamental classes of organic reactions: electrophilic aromatic substitution, diazotization, and condensation.
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating and ortho, para-directing group in EAS. However, the overall reactivity and regioselectivity are modulated by the rest of the molecular structure.
-
This compound: The reactivity is complex. The C6-amino group strongly activates the benzenoid ring, directing incoming electrophiles primarily to the C5 and C7 positions. This competes with the intrinsic preference of the quinoline ring itself for electrophilic attack at C5 and C8.[1][15][16] The pyridine ring is generally deactivated to electrophilic attack.
-
Phenylenediamines:
-
o-PDA: Both amino groups direct to the same positions (4 and 5), leading to a mixture of products unless one position is sterically hindered.
-
m-PDA: The directing effects of the two amino groups are synergistic, strongly activating the C2, C4, and C6 positions. The C2 position, being ortho to both amines, is particularly reactive.
-
p-PDA: The molecule is highly activated, and substitution occurs readily at the positions ortho to the amino groups (2, 3, 5, 6).
-
-
Benzidine: Substitution occurs at the positions ortho to the amino groups on both rings.
Caption: Predicted sites of electrophilic aromatic substitution.
Diazotization
The conversion of primary aromatic amines to diazonium salts is a gateway to a vast number of transformations.[17][18] This reaction involves treating the amine with nitrous acid (usually generated in situ from NaNO₂ and a strong acid) at low temperatures.[17] For diamines, the formation of a bis-diazonium salt via "tetrazotization" is possible.[19]
-
Reactivity Comparison: Generally, amines with electron-donating groups diazotize more readily. Therefore, the phenylenediamines and benzidine are all highly reactive. Electron-withdrawing groups on the aromatic nucleus can make diazotization more difficult. In this compound, the C6-amino group on the activated ring is expected to diazotize readily, while the C2-amino group on the deactivated ring may require harsher conditions.
-
Product Stability: The stability of the resulting diazonium salt is crucial. They are typically used immediately in subsequent reactions (e.g., Sandmeyer, azo coupling) as they can be explosive if isolated.[17]
Experimental Protocol: Representative Diazotization and Azo Coupling
This protocol describes the synthesis of an azo dye using p-phenylenediamine as a model substrate.
-
Diazonium Salt Formation:
-
Dissolve 1.08 g (10 mmol) of p-phenylenediamine in 25 mL of 3M HCl in a 100 mL beaker. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate flask, dissolve 1.4 g (20.3 mmol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-phenylenediamine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the bis-diazonium salt is indicated by a change in the solution.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, prepare a solution of the coupling agent, for example, 2.88 g (20 mmol) of β-naphthol in 50 mL of 10% NaOH solution. Cool this solution to 5 °C.
-
Slowly add the cold bis-diazonium salt solution to the β-naphthol solution with vigorous stirring.
-
A brightly colored azo dye should precipitate immediately.
-
-
Isolation:
-
After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product in a desiccator.
-
Condensation Reactions
Condensation reactions are vital for building complex heterocyclic structures. The reactivity here depends heavily on the spatial relationship between the amino groups.
-
o-Phenylenediamine: This is the preeminent substrate for forming fused heterocycles. It readily condenses with aldehydes and ketones to yield benzimidazoles, with dicarbonyl compounds to form quinoxalines, and with carboxylic acids or their derivatives to also form benzimidazoles.[4][5][20]
-
This compound: The 2- and 6-amino groups are too far apart to participate in the simple intramolecular cyclizations that o-PDA undergoes. However, each amino group can react independently in condensation reactions. This allows for the synthesis of more complex, extended structures or polymers where the rigid, planar quinoline unit is incorporated into the backbone. The differential reactivity of the C2 and C6 positions could potentially be exploited for selective, stepwise condensations.
-
m- and p-Phenylenediamines: These isomers are primarily used as monomers in polycondensation reactions. For example, they react with diacyl chlorides to form polyamides (aramids) or with dianhydrides to form polyimides.[7] Their inability to form small fused rings makes them ideal for creating linear polymer chains.
-
Benzidine: Similar to p-PDA, benzidine is used to create polymers and extended dye molecules through condensation at both amine sites.
Caption: Typical outcomes of condensation reactions for different diamines.
Section 3: Summary of Reactivity and Application Guidance
The choice of an aromatic diamine profoundly impacts the outcome of a synthetic route. The following table summarizes the key differences discussed.
| Feature | This compound | o-Phenylenediamine | m-Phenylenediamine | p-Phenylenediamine | Benzidine |
| Aromatic System | Fused Heterocycle | Benzene | Benzene | Benzene | Biphenyl |
| Key Reactivity | Nucleophilic substitution, EAS on benzenoid ring.[3] | Cyclocondensation.[4] | Polycondensation.[6] | High nucleophilicity, easily oxidized, polycondensation.[8] | Bis-diazotization, polycondensation.[11] |
| EAS Regioselectivity | Prefers C5, C7 on benzenoid ring. | Prefers C4, C5. | Prefers C2, C4, C6. | Prefers C2, C3, 5, 6. | Prefers positions ortho to -NH₂. |
| Condensation Products | Quinoline-containing polymers/oligomers. | Fused heterocycles (benzimidazoles, etc.). | Polymers (e.g., aramids). | Polymers (e.g., aramids). | Polymers and extended dyes. |
| Primary Application | Specialty heterocycle synthesis, functional materials. | Heterocyclic synthesis (pharmaceuticals, fungicides). | High-performance polymers. | Dyes, high-performance polymers. | Dyes (use limited by toxicity). |
Guidance for Researchers:
-
For the synthesis of fused 5- or 6-membered nitrogen heterocycles: o-Phenylenediamine is the unparalleled choice due to the proximity of its amino groups.
-
For creating linear, rigid-rod polymers: p-Phenylenediamine and m-phenylenediamine are the industry standards for materials like Kevlar® and Nomex®, respectively. Benzidine serves a similar role but its use is highly restricted.
-
For introducing a unique, rigid, and functional heterocyclic core into a larger molecule or polymer: this compound is an excellent candidate. Its two amino groups offer handles for further functionalization, and their distinct electronic environments may allow for selective reactions, providing a level of synthetic control not available with the simpler phenylenediamines.
Conclusion
The reactivity of aromatic diamines is a nuanced interplay of electronic and steric factors. While phenylenediamines and benzidine offer a range of reactivities based on the symmetrical positioning of their amino groups on carbocyclic rings, this compound stands apart. Its inherent asymmetry—a consequence of its fused heterocyclic nature—results in two electronically distinct amino groups. This feature provides unique synthetic opportunities for the development of novel pharmaceuticals, ligands, and advanced materials where the specific photophysical or biological properties of the quinoline nucleus are desired. Understanding these fundamental differences is paramount for the rational design of synthetic targets and the efficient execution of complex chemical syntheses.
References
- Subbotin, V. A., & Tacoronte, J. E. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Polymers, 14(19), 4198.
- Wikipedia. (n.d.). o-Phenylenediamine. Wikipedia.
- Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
- National Center for Biotechnology Information. (n.d.). Benzidine. PubChem.
- CIR. (2024, January 8). p-Phenylenediamine. CIR.
- New Jersey Department of Health. (n.d.). Benzidine - Hazardous Substance Fact Sheet. NJ.gov.
- GCW Gandhi Nagar Jammu. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.
- Taylor & Francis. (n.d.). P-Phenylenediamine – Knowledge and References. Taylor & Francis.
- Britannica. (2025, December 5). Benzidine. Britannica.
- Leading Chemical Supplier. (n.d.). The Chemical Properties and Handling of m-Phenylenediamine (CAS 108-45-2).
- Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry.
- Royal Society of Chemistry. (n.d.). O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis. Organic & Biomolecular Chemistry.
- NPTEL. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. NPTEL.
- Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy.
- Campaign for Safe Cosmetics. (n.d.). P-Phenylenediamine. Campaign for Safe Cosmetics.
- Chongqing Chemdad Co., Ltd. (n.d.). m-Phenylenediamine. Chemdad.
- NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive.
- University Course Material. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S.
- ResearchGate. (2025, August 6). Diamine-dialdehyde condensations. ResearchGate.
- Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal.
- Taylor & Francis. (n.d.). m-Phenylenediamine – Knowledge and References. Taylor & Francis.
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A Senior Application Scientist's Guide to In-Vitro Testing Protocols for New Quinoline Derivatives
Introduction: Charting a Course for Quinolines
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutics with a vast spectrum of biological activities, including antimicrobial and anticancer properties. The journey from a newly synthesized quinoline derivative to a viable drug candidate is arduous and requires a meticulously planned in-vitro screening strategy. This guide provides an integrated, field-proven framework for researchers, scientists, and drug development professionals to navigate this process. We will move beyond rote protocol recitation to explore the causality behind experimental choices, ensuring that each step generates robust, interpretable, and actionable data. Our approach is built on creating a self-validating system of assays that progressively refine our understanding of a compound's potential.
The Initial Screening Cascade: A Funnel of Discovery
The initial evaluation of new quinoline derivatives should follow a logical, tiered approach, often called a screening cascade. This strategy maximizes efficiency by using high-throughput, cost-effective assays to perform an initial triage of a library of compounds, reserving more complex, resource-intensive assays for the most promising candidates.[1] The goal is to fail compounds early and fast, focusing resources on those with the highest potential.
Caption: A typical in-vitro drug discovery screening cascade.
Part 1: Foundational Cytotoxicity Assessment
Before assessing therapeutic efficacy, it is crucial to understand a compound's intrinsic toxicity to mammalian cells. This baseline is essential for calculating a selectivity index (SI), which compares the concentration at which a compound is toxic to host cells to the concentration at which it is effective against a pathogen or cancer cell. A higher SI is a strong indicator of a promising therapeutic window.
The MTT assay is a robust, colorimetric, and high-throughput method for an initial cytotoxicity screen.[2] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2]
Comparative Cytotoxicity Data of Representative Quinolines
The following table summarizes IC₅₀ (half-maximal inhibitory concentration) values for various quinoline derivatives against common cancer cell lines, illustrating the type of data generated from these assays.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [3] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [3] |
| Quinoline-chalcone (12e) | MGC-803 (Gastric) | 1.38 | [4] |
| Quinoline-chalcone (12e) | HCT-116 (Colon) | 5.34 | [4] |
| Quinoline-chalcone (12e) | MCF-7 (Breast) | 5.21 | [4] |
| 6-Chloro-2-(4-hydroxy...)quinoline | MCF-7 (Breast) | 82.9% growth reduction @ 100µM | [5] |
| Morpholine quinazoline (AK-10) | A549 (Lung) | 8.55 | [6] |
| Morpholine quinazoline (AK-10) | MCF-7 (Breast) | 3.15 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding:
-
Rationale: The initial cell density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[3] A preliminary cell titration experiment is recommended to find the optimal seeding density for each cell line.
-
Procedure: Seed cells (e.g., A549, MCF-7, or a non-cancerous line like HEK293) into a 96-well flat-bottom plate at a pre-determined density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and enter logarithmic growth phase.[7]
-
-
Compound Preparation and Treatment:
-
Rationale: A stock solution is typically prepared in DMSO. Serial dilutions are then made in culture medium to achieve the final desired concentrations. It is critical to keep the final DMSO concentration consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.[3]
-
Procedure: Prepare a 10 mM stock solution of each quinoline derivative in DMSO. Perform serial dilutions in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include "untreated" (medium only) and "vehicle" (medium with the highest DMSO concentration) controls.
-
-
Incubation:
-
Procedure: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The duration should be based on the cell line's doubling time and the compound's expected mechanism of action.
-
-
MTT Addition and Formazan Formation:
-
Rationale: The incubation time with MTT allows for sufficient formazan crystal formation but should be short enough to avoid MTT toxicity itself.
-
Procedure: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.[8] Visually confirm the formation of purple precipitate in the untreated control wells under a microscope.
-
-
Solubilization and Measurement:
-
Rationale: The insoluble formazan crystals must be fully dissolved to allow for accurate spectrophotometric measurement. Incomplete solubilization is a common source of error.[9]
-
Procedure: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well. Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.
-
-
Data Analysis:
-
Procedure: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation:
-
Subtract the average absorbance of the "medium only" blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
-
Part 2: Antimicrobial Efficacy Evaluation
For quinolines intended as antimicrobial agents, the primary goal is to determine their potency against a panel of relevant microorganisms. The "gold standard" for this is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of an agent that prevents the visible growth of a microorganism.[10] This method is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]
Comparative Antimicrobial Activity of Representative Quinolines
This table presents example MIC values, showcasing how data on antimicrobial potency is reported. Testing against both standard and resistant strains (e.g., MRSA) is crucial.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one (6c) | MRSA | 0.75 | [9] |
| Quinoline-2-one (6c) | VRE | 0.75 | [9] |
| Rhodanine-Quinoline (24a) | MDR Gram-positive bacteria | 1 | [12] |
| Ciprofloxacin derivative (1) | MRSA (ATCC33591) | 8 | |
| Facile Quinoline (7) | MRSA | 1.5 | [13] |
| Facile Quinoline (7) | VRE | 1.5 | [13] |
| Quinoline-Thiazole (4g) | E. coli (ATCC 25922) | 3.91 | [14] |
| Quinoline-Thiazole (4m) | E. coli (ATCC 25922) | 7.81 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI-based)
Methodology:
-
Preparation of Materials:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for most aerobic bacteria.[6]
-
Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Inoculum: Prepare a suspension of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) from a fresh culture (18-24h) on an agar plate. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]
-
-
Plate Preparation (Serial Dilution):
-
Rationale: This step creates the concentration gradient against which the bacteria will be tested. Accuracy here is paramount for a reliable MIC value.
-
Procedure: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. b. Prepare a 2X working solution of your compound in CAMHB. Add 100 µL of this 2X solution to well 1. c. Transfer 50 µL from well 1 to well 2, mixing thoroughly. This begins the 2-fold serial dilution. d. Continue this serial transfer from well 2 to well 11. Discard the final 50 µL from well 11. Well 12 serves as the growth control (no compound).
-
-
Inoculation:
-
Rationale: A standardized inoculum ensures that the test results are reproducible and comparable between experiments and labs. The final concentration is designed to be low enough to not exhaust nutrients in the control well during incubation.
-
Procedure: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to each well (1 through 12). The total volume in each well is now 100 µL.
-
-
Incubation:
-
Procedure: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
-
Reading and Interpreting the MIC:
-
Rationale: The MIC is determined by visual inspection. It is the first well in the dilution series that shows no visible turbidity (growth).[6]
-
Procedure: Using a reading aid (like a viewing box with a dark background), find the lowest concentration of the antimicrobial agent that completely inhibits visible growth. This concentration is the MIC. The growth control (well 12) must show clear turbidity. A sterility control (broth only) should be clear.[16]
-
Part 3: Probing Deeper - Safety and Mechanism of Action
Promising hits from primary and secondary screens must be evaluated for potential liabilities and their mechanism of action (MOA). Early assessment of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to avoid late-stage failures.[17]
Key Early-Stage Safety and MOA Assays
-
Cytochrome P450 (CYP) Inhibition:
-
Why it Matters: CYPs are a superfamily of liver enzymes responsible for metabolizing the majority of drugs.[18] Inhibition of a key isoform (e.g., CYP3A4, 2D6) by a new quinoline derivative can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[16]
-
Principle: Fluorogenic assays are a high-throughput method where a specific, non-fluorescent substrate is converted by a recombinant CYP enzyme into a highly fluorescent product.[19] An inhibiting compound will reduce the rate of fluorescence generation.[20]
-
-
hERG Channel Blockade:
-
Why it Matters: The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Blockade of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[12] This is a major cause of drug withdrawal from the market.
-
Principle: A fluorescence polarization (FP) assay provides a high-throughput, non-radioactive method for assessing hERG binding.[10] A fluorescent tracer with high affinity for the hERG channel is used. When bound to the large channel protein, it tumbles slowly in solution, resulting in a high FP signal. If a test compound displaces the tracer, the small, free-floating tracer tumbles rapidly, leading to a low FP signal.[13][21]
-
-
Topoisomerase Inhibition:
-
Why it Matters: Many successful quinolone antimicrobials (fluoroquinolones) and some anticancer agents function by inhibiting DNA gyrase and/or topoisomerase IV in bacteria, or topoisomerase I/II in human cells.[22][23] These enzymes are essential for relieving torsional stress during DNA replication and transcription. Inhibitors often trap the enzyme-DNA complex in a "cleavage" state, leading to lethal double-strand breaks.[24]
-
Principle: A DNA cleavage assay can determine if a compound acts by this mechanism. It involves incubating the enzyme (e.g., human topoisomerase II), supercoiled plasmid DNA, and the test compound. If the compound stabilizes the cleavage complex, the addition of a detergent (like SDS) and a protease will reveal linearized plasmid DNA on an agarose gel, whereas the enzyme alone would simply relax the supercoiled DNA.[4][24][25]
-
Experimental Protocol: Fluorogenic CYP450 Inhibition Assay (e.g., CYP3A4)
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of recombinant human CYP3A4 enzyme and an NADPH-generating system (required for enzyme activity).[20]
-
Prepare a stock solution of a fluorogenic substrate for CYP3A4 (e.g., a coumarin derivative).[19]
-
Prepare the test quinoline derivative and a known inhibitor (e.g., ketoconazole for CYP3A4) in DMSO.[20]
-
-
Assay Procedure:
-
Procedure: In a 96-well black plate, add the reaction buffer, NADPH-generating system, and the test compound (or control inhibitor/vehicle).
-
Initiate the reaction by adding the CYP3A4 enzyme and substrate mixture.
-
Incubate at 37°C.
-
-
Data Acquisition and Analysis:
-
Rationale: The reaction can be read in kinetic mode (measuring fluorescence over time) or as an endpoint measurement after stopping the reaction. Kinetic mode provides more detailed information about the inhibition.
-
Procedure: Measure the fluorescence intensity at appropriate excitation/emission wavelengths using a microplate reader.
-
Calculation: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion: Synthesizing the Data for Informed Decisions
The in-vitro testing of new quinoline derivatives is a multi-faceted process that relies on a strategic sequence of validated assays. By starting with broad screens for cytotoxicity and efficacy, and progressively layering on more specific assays for safety and mechanism of action, researchers can build a comprehensive profile of each candidate compound. The key to success lies not just in performing the assays, but in understanding the principles behind them, recognizing potential pitfalls, and interpreting the data within the broader context of drug development. This structured, evidence-based approach ensures that only the most promising, potent, and safe quinoline derivatives advance toward preclinical and clinical development.
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- El-Naggar, M., et al. (2024). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinoline-2,6-diamine
This document provides essential, procedural guidance for the safe and compliant disposal of Quinoline-2,6-diamine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide a deep, technically grounded understanding of the necessary protocols, ensuring the protection of both laboratory personnel and the environment. The procedures outlined are based on established safety protocols for hazardous aromatic amines and quinoline derivatives, reflecting a proactive approach to chemical safety.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Classification | Description | Primary Concerns | Authoritative Source |
| Carcinogenicity | Quinoline is classified as "likely to be carcinogenic to humans" by the U.S. EPA and may cause cancer.[1][6] | Long-term exposure, inhalation, skin contact | U.S. EPA, Safety Data Sheets[1][2][3] |
| Mutagenicity | Suspected of causing genetic defects.[1][2] | Exposure during handling and disposal | Safety Data Sheets[1][2] |
| Acute Toxicity | Toxic or harmful if swallowed or in contact with skin.[2][7] | Accidental ingestion, skin absorption | Safety Data Sheets[2][7] |
| Skin/Eye Irritation | Causes serious eye irritation and skin irritation.[1][7][8] | Direct contact with skin or eyes | Safety Data Sheets[1][7][8] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][2] | Improper disposal leading to environmental release | Safety Data Sheets[1][2] |
Personnel Protection: Your First Line of Defense
Before handling any waste containing this compound, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of the protocol, designed to prevent any direct contact with the hazardous material.
-
Hand Protection : Wear chemically resistant gloves, such as butyl rubber or Viton. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your skin.[1][9]
-
Eye and Face Protection : Use safety glasses with side shields and a face shield to protect against splashes.[9]
-
Body Protection : A full chemical-resistant suit or a lab coat with long sleeves is required. Ensure that all skin is covered.[9]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[3][10] All handling of open containers should be done in a certified chemical fume hood.
Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is fundamental to laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Dedicated Waste Container : All waste contaminated with this compound (solid and liquid) must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility : The container must be made of a material compatible with aromatic amines. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, carcinogen, environmentally hazardous).[11]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste. This workflow is designed to ensure that the waste is handled, stored, and prepared for final disposal in a manner that is safe and compliant with regulatory standards.
-
Waste Generation and Immediate Containment :
-
At the point of generation (e.g., in the fume hood), collect all waste materials, including unused product, contaminated lab supplies (pipette tips, gloves, etc.), and rinse solutions, directly into the designated hazardous waste container.
-
Avoid leaving waste in open beakers or flasks.
-
-
Container Management :
-
Keep the hazardous waste container securely closed when not in use.[8]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][11]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Preparing for Disposal :
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[11]
-
Once the container is full, or if it has been in storage for a designated period (as per institutional policy), arrange for its collection by a licensed hazardous waste disposal company.[9][12]
-
-
Documentation :
-
Maintain accurate records of the waste generated, including the quantity and date of accumulation. This is a regulatory requirement.
-
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as described in Section 2.
-
Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[9][13] Do not use combustible materials.
-
Collection : Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[9]
-
Decontamination : Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your EHS department.
Regulatory Compliance: Adherence to a Higher Standard
The disposal of hazardous waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15][16] It is imperative that all disposal activities comply with these regulations. This includes proper labeling, storage, and documentation of all hazardous waste. Working with a licensed and reputable hazardous waste disposal company is essential for ensuring compliance.[12]
References
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- ACS Publications. (2023).
- Finar Limited. (2010). Quinoline MSDS.
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- Regulations.gov. (n.d.).
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- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Minnesota Department of Health. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

